Methyl 3-cyanobenzoate
Description
Properties
IUPAC Name |
methyl 3-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBHWSMZTSSEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065521 | |
| Record name | Benzoic acid, 3-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13531-48-1 | |
| Record name | Benzoic acid, 3-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13531-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-cyano-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-cyano-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Methyl 3-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 3-cyanobenzoate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of complex organic compounds. Its unique electronic and structural characteristics, arising from the presence of both an electron-withdrawing cyano group and a methyl ester functionality on an aromatic ring, make it a valuable intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, detailed spectroscopic profile, synthesis methodologies with mechanistic insights, and key chemical transformations. This document is intended to serve as a practical resource for researchers and professionals, enabling a deeper understanding and more effective utilization of this important chemical entity.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is paramount for its effective application in research and development. This section details the key physicochemical and spectroscopic data for this compound.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number | 13531-48-1 | [1] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 58 °C | [1] |
| Boiling Point | 267.2 ± 23.0 °C (Predicted) | [1] |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in chloroform and methanol. | [1][2] |
Table 1: Key Physicochemical Properties of this compound
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous identification and characterization of a molecule. The following sections provide an analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the meta-substitution. The chemical shifts are influenced by the electron-withdrawing nature of both the cyano and the ester groups.
-
Aromatic Protons (4H): Expected to appear in the range of δ 7.5-8.5 ppm. The proton ortho to both the cyano and ester groups (at the C2 position) will likely be the most deshielded. The other aromatic protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons.
-
Methyl Protons (3H): A sharp singlet is expected around δ 3.9 ppm, characteristic of a methyl ester group.[3]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, nine distinct signals are expected.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165 ppm.[3]
-
Aromatic Carbons (6C): Resonances are expected between δ 110-140 ppm. The carbon attached to the cyano group (C3) and the carbon attached to the ester group (C1) will have distinct chemical shifts. The other aromatic carbons will also show unique signals based on their electronic environment.
-
Cyano Carbon (-C≡N): A characteristic signal around δ 118 ppm.
-
Methyl Carbon (-OCH₃): A signal in the upfield region, typically around δ 52 ppm.[3]
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band will be present around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretches: Signals will appear above 3000 cm⁻¹.
-
Aliphatic C-H Stretches (Methyl): Absorptions are expected just below 3000 cm⁻¹.
Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 161. The fragmentation pattern will be influenced by the stability of the resulting fragments.
-
Molecular Ion (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound.
-
Loss of Methoxy Group (-OCH₃): A significant fragment at m/z = 130, resulting from the loss of the methoxy radical. This acylium ion is resonance-stabilized.
-
Loss of Carbon Monoxide (-CO): The fragment at m/z = 130 may further lose carbon monoxide to give a fragment at m/z = 102.
-
Other Fragments: Other smaller fragments corresponding to the aromatic ring and cyano group will also be observed.
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.
Fischer Esterification of 3-Cyanobenzoic Acid
The most direct and common method for preparing this compound is the Fischer esterification of 3-cyanobenzoic acid with methanol in the presence of an acid catalyst.[4]
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5][6]
-
Excess Methanol: The Fischer esterification is a reversible reaction.[5] To drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used as the solvent. This follows Le Chatelier's principle, favoring the product side.
-
Removal of Water: The formation of water as a byproduct also influences the equilibrium. In some industrial processes, a dehydrating agent or a Dean-Stark apparatus may be used to remove water and further drive the reaction to completion.
Experimental Protocol: Fischer Esterification
References
- 1. This compound CAS#: 13531-48-1 [m.chemicalbook.com]
- 2. uni-saarland.de [uni-saarland.de]
- 3. rsc.org [rsc.org]
- 4. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. 3-Cyanobenzoic acid(1877-72-1) 13C NMR spectrum [chemicalbook.com]
Methyl 3-cyanobenzoate: A Technical Guide for Advanced Synthesis
Introduction
Methyl 3-cyanobenzoate is a bifunctional aromatic compound that has emerged as a cornerstone intermediate in modern organic synthesis. Characterized by the presence of both a methyl ester and a nitrile group positioned meta to each other on a benzene ring, this molecule offers a unique combination of stability and reactivity. Its structure allows for selective chemical transformations, making it an exceptionally versatile building block for constructing complex molecular architectures.
Identified by its CAS Number 13531-48-1, this compound is also known as Methyl m-cyanobenzoate or 3-(Methoxycarbonyl)benzonitrile.[1][2][3][4][5] While stable under standard conditions, its true value lies in the orthogonal reactivity of its functional groups, which can be addressed independently to build sophisticated target molecules. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, with a focus on its pivotal role in pharmaceutical research and development.[1] A notable application is its use as a key starting material in the synthesis of Ataluren, a therapeutic agent for managing genetic disorders like Duchenne muscular dystrophy.[1][6]
Physicochemical and Structural Properties
A precise understanding of the physical and chemical properties of this compound is fundamental for its effective use in experimental design. The compound is a white crystalline solid at room temperature, with solubility in common organic solvents like chloroform and methanol.[2][7]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 13531-48-1 | [1][2][4][7][8] |
| Molecular Formula | C₉H₇NO₂ | [1][2][3][7][9] |
| Molecular Weight | 161.16 g/mol | [2][7][8][9][10] |
| Appearance | White to Off-White Crystalline Solid/Powder | [1][2][7][9] |
| Melting Point | 57-63 °C | [2][7][8][9][10] |
| Boiling Point | 267.2 °C at 760 mmHg | [2][7][8][10] |
| Density | 1.18 g/cm³ | [2][7] |
| Flash Point | 120 °C | [2][7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][7] |
Table 2: Structural and Spectroscopic Identifiers
| Identifier | Value | Source(s) |
| InChI Key | XPBHWSMZTSSEJE-UHFFFAOYSA-N | [3][8][11] |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)C#N | [11] |
| IUPAC Name | This compound | [11] |
Spectroscopic Characterization
Structural verification is paramount for ensuring reaction integrity. This compound presents a distinct spectroscopic profile amenable to standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum is expected to show signals corresponding to the aromatic protons and a sharp singlet for the methyl ester protons. The aromatic region (typically δ 7.5-8.5 ppm) will display a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The methyl protons (-OCH₃) will appear as a singlet around δ 3.9 ppm.
-
¹³C NMR : The carbon spectrum will show distinct signals for the carbonyl carbon of the ester (~165 ppm), the nitrile carbon (~118 ppm), and the aromatic carbons, including the two quaternary carbons attached to the functional groups.[11][12]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear diagnostic peaks for the key functional groups. A strong, sharp absorption band around 2230 cm⁻¹ is indicative of the C≡N (nitrile) stretch. Another strong absorption will appear around 1720 cm⁻¹ due to the C=O (ester) carbonyl stretch. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion (M⁺) peak at an m/z of 161, corresponding to the molecular weight of the compound.[13] Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 130 and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 102.
Synthesis and Manufacturing Protocols
This compound can be synthesized via several reliable routes. The choice of method often depends on the scale, available starting materials, and desired purity.
Method 1: Esterification of 3-Cyanobenzoic Acid
This is a classic and straightforward approach, ideal for laboratory-scale synthesis. The reaction involves the acid-catalyzed esterification of 3-cyanobenzoic acid with methanol.
Caption: Synthesis via Fischer esterification.
Protocol: Fischer Esterification
-
Setup : To a round-bottom flask equipped with a reflux condenser, add 3-cyanobenzoic acid (1.0 eq).
-
Reagents : Add an excess of methanol (e.g., 20-30 eq), which serves as both reactant and solvent.
-
Catalysis : Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq).
-
Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After completion, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction : Extract the product into an organic solvent such as ethyl acetate.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.
Method 2: One-Pot Oximation-Dehydration
A greener and often higher-yielding industrial process starts from methyl 3-formylbenzoate.[14] This method involves a one-pot reaction where an oxime is formed and subsequently dehydrated to the nitrile.
Caption: Green synthesis from methyl 3-formylbenzoate.
This process is valued for its efficiency, with reported yields exceeding 95% under optimized conditions.[14] The use of acetic anhydride as a dehydrating agent at elevated temperatures (130-140°C) is a key parameter for driving the reaction to completion.[14]
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the distinct reactivity of its ester and nitrile functionalities. This allows for a modular approach to synthesis, where one group can be modified while the other remains intact or is protected.
Caption: Key reaction pathways of this compound.
-
Ester Hydrolysis : The methyl ester can be easily saponified under basic conditions (e.g., NaOH or KOH in aqueous methanol) to yield 3-cyanobenzoic acid. This unmasks a carboxylic acid group for further functionalization, such as amide bond formation, without affecting the nitrile.
-
Nitrile Reduction : The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as catalytic hydrogenation (H₂ over Raney Nickel or Pd/C) or chemical reductants like lithium aluminum hydride (LiAlH₄). This transformation is fundamental for introducing a basic nitrogen center.
-
Nitrile Hydrolysis : The nitrile can be hydrolyzed to a primary amide or a carboxylic acid under strong acidic or basic conditions, typically requiring harsher conditions than ester hydrolysis. This provides an alternative route to the di-acid or amide-acid derivatives.
Applications in Research and Drug Development
This compound is a widely utilized building block in the synthesis of pharmaceuticals, agrochemicals, and materials.[9][15] Its bifunctional nature makes it an ideal scaffold for introducing key pharmacophores.
Case Study: Synthesis of Ataluren
The most prominent application of this compound in drug development is its role as a key intermediate in the synthesis of Ataluren (formerly PTC124).[1] Ataluren is an orally administered drug designed to treat nonsense mutations in genetic diseases like Duchenne muscular dystrophy and cystic fibrosis.
The synthesis leverages the reactivity of both the ester and nitrile groups of this compound in a multi-step sequence.
Caption: Role of this compound in Ataluren synthesis.
In this pathway, the ester group is first hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with an appropriate amine partner. The nitrile group is subsequently used as a precursor to construct the 1,2,4-oxadiazole ring, which is a core structural feature of Ataluren.
Other Industrial Applications
-
Agrochemicals : It serves as an intermediate in the development of novel pesticides and herbicides.[9]
-
Material Science : The compound is used in the formulation of specialty polymers and UV-curing materials, where it can enhance thermal stability and durability.[9][15] It can also act as a component in UV absorbers.[15]
-
Specialty Chemicals : Its stability and reactivity make it valuable in the synthesis of dyes and other fine chemicals.[9]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[16]
Table 3: Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | [8][16] |
| Pictograms | GHS07 (Exclamation Mark) | [8] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [8][11][16] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [7][8][17][18] |
Handling and Storage Protocol:
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[16][19]
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[16][19]
-
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[2][16] Room temperature storage is generally acceptable.[2][8]
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic tool for molecular design. Its predictable physicochemical properties, well-defined spectroscopic signature, and, most importantly, the orthogonal reactivity of its ester and nitrile groups provide chemists with a reliable and versatile platform for synthesis. From the creation of life-changing pharmaceuticals like Ataluren to the development of advanced materials, the utility of this compound is both broad and deep. For researchers in drug discovery and process development, a thorough understanding of this building block is not just beneficial—it is essential for unlocking new synthetic possibilities and accelerating innovation.
References
- 1. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]
- 2. This compound|lookchem [lookchem.com]
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- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. usbio.net [usbio.net]
- 6. Methyl 3 Cyanobenzoate Manufacturer, Supplier from Mumbai [tylonpharma.in]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound CAS#: 13531-48-1 [m.chemicalbook.com]
- 11. Benzoic acid, 3-cyano-, methyl ester | C9H7NO2 | CID 83554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Benzoic acid, 4-cyano-, methyl ester [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. aksci.com [aksci.com]
- 19. This compound | CAS#:13531-48-1 | Chemsrc [chemsrc.com]
Introduction: The Molecular Architecture and Identity of Methyl 3-cyanobenzoate
An In-Depth Technical Guide to CAS 13531-48-1: Methyl 3-cyanobenzoate
This compound, identified by the CAS Registry Number 13531-48-1, is a bifunctional organic molecule featuring both a methyl ester and a nitrile group attached to a benzene ring in a meta-substitution pattern.[1][][3][4][5][6][7][8][9][10][11][12][13] This structural arrangement makes it a valuable and versatile building block in organic synthesis. It is not a therapeutic agent in itself, but rather a key starting material or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][14] Its utility is primarily derived from the distinct and orthogonal reactivity of the ester and nitrile functional groups, which can be selectively targeted and transformed in multi-step synthetic sequences. This guide provides a comprehensive overview of its fundamental characteristics, synthetic applications, and analytical protocols for researchers and development scientists.
Physicochemical Characteristics
The physical and chemical properties of this compound are foundational to its handling, storage, and application in synthesis. It exists as a white to off-white solid at room temperature.[1][5][9][13][15]
| Property | Value | Source(s) |
| CAS Number | 13531-48-1 | [1][][3][4][5][6][7][9][10][11][12][15] |
| Molecular Formula | C₉H₇NO₂ | [1][][4][5][6][9][10][12][14] |
| Molecular Weight | 161.16 g/mol | [1][4][6][9][10][12][13][14] |
| Melting Point | 58-61 °C | [1][9][15] |
| Boiling Point | 267.2 °C at 760 mmHg | [1][9][15] |
| Appearance | White to Off-White Solid/Powder | [1][5][9][13][15] |
| Purity | ≥97-99% | [10] |
| Solubility | Slightly soluble in Chloroform and Methanol | [9][15] |
| Storage | Store at room temperature in a dry, sealed container | [11][15] |
Chemical Reactivity and Synthetic Utility
As a synthetic intermediate, the "mechanism of action" of this compound lies in its chemical reactivity. The ester and nitrile groups provide two distinct reaction sites, allowing for a wide range of chemical transformations.
-
Ester Group Reactivity : The methyl ester can undergo hydrolysis under acidic or basic conditions to yield 3-cyanobenzoic acid. It can also be subjected to transesterification, amidation to form amides, or reduction to an alcohol.
-
Nitrile Group Reactivity : The cyano group is a versatile precursor. It can be hydrolyzed to a carboxylic acid (though this requires harsher conditions than ester hydrolysis), reduced to a primary amine, or converted into various heterocycles, such as tetrazoles, which are important pharmacophores.
This dual reactivity makes it a crucial component in the synthesis of targeted therapeutic agents. A notable application is its use as an intermediate in the synthesis of 3-Carbamoylbenzoic Acid Derivatives, which have been investigated as inhibitors of Human Apurinic/Apyrimidinic Endonuclease 1 (APE1), an enzyme involved in DNA repair.[1][15] It is also a documented starting material in the synthesis of Ataluren, a drug developed to treat Duchenne muscular dystrophy.[14]
Caption: Synthetic utility of this compound.
Experimental Protocol: Hydrolysis to 3-Cyanobenzoic Acid
This protocol provides a standard laboratory procedure for the selective hydrolysis of the methyl ester group of this compound to its corresponding carboxylic acid, a common subsequent intermediate. This method serves as a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by melting point analysis and spectroscopy.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.5 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, beaker, Buchner funnel
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Saponification: In a separate beaker, dissolve sodium hydroxide in water and add this solution to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) to confirm the disappearance of the starting material.
-
Workup - Neutralization: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the aqueous residue with water.
-
Acidification: Cool the solution in an ice bath and acidify by slowly adding 2M HCl until the pH is ~2. A white precipitate of 3-cyanobenzoic acid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water.
-
Purification: The crude product can be recrystallized from hot water or an ethanol/water mixture to yield pure 3-cyanobenzoic acid.
-
Drying & Characterization: Dry the purified product under vacuum. Characterize by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Caption: Workflow for the hydrolysis of this compound.
Analytical Characterization
To ensure the quality and identity of this compound for its use in synthesis, a suite of analytical techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity by separating the main compound from any impurities.
-
Gas Chromatography (GC): Can also be used for purity assessment, particularly for volatile impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, notably the characteristic stretches for the nitrile (C≡N) and ester carbonyl (C=O) groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through fragmentation patterns.
Safety and Handling
According to safety data sheets, this compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[16]
Precautionary Measures:
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[16] Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[16]
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[15]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[16] For eye contact, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.
References
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- 3. pharmainfosource.com [pharmainfosource.com]
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- 11. 13531-48-1|this compound|BLD Pharm [bldpharm.com]
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Methyl 3-cyanobenzoate reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of Methyl 3-Cyanobenzoate
Abstract
This compound (CAS 13531-48-1) is a bifunctional aromatic compound that has emerged as a cornerstone intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and material science sectors.[1][2] Its strategic importance is derived from the distinct and selectively addressable reactivity of its three core components: the nitrile group, the methyl ester, and the substituted benzene ring. This guide provides a comprehensive analysis of its reactivity profile, offering field-proven insights into the causal mechanisms behind experimental choices and presenting robust, self-validating protocols for its key transformations. We will explore the chemical behavior of each functional group, the electronic effects governing aromatic substitution, and its application in modern synthetic methodologies, thereby equipping researchers and drug development professionals with the authoritative knowledge required to leverage this versatile building block effectively.
Molecular Structure and Electronic Profile
This compound presents a fascinating case of competing electronic influences that dictate its chemical behavior. The molecule's reactivity is best understood by dissecting its primary functional centers.
-
The Nitrile Group (-C≡N): A strongly electron-withdrawing group due to the high electronegativity of nitrogen and the sp-hybridized carbon. It is susceptible to nucleophilic attack at the carbon atom and can undergo reduction or hydrolysis.
-
The Methyl Ester Group (-COOCH₃): Also electron-withdrawing, this group activates the carbonyl carbon for nucleophilic acyl substitution. It is readily hydrolyzed under basic or acidic conditions and can be reduced to a primary alcohol.
-
The Aromatic Ring: The benzene ring is substituted with two meta-disposed, electron-withdrawing groups. This arrangement significantly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the positions meta to both substituents (C4, C6) and ortho to one and para to the other (C2).
This electronic architecture is fundamental to predicting the compound's reactivity and designing selective transformations.
Caption: Key reactive sites of this compound.
Physicochemical Properties
A summary of essential properties is provided below for quick reference in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 13531-48-1 | [1][3] |
| Molecular Formula | C₉H₇NO₂ | [1][4] |
| Molecular Weight | 161.16 g/mol | [1][4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 57-63 °C | [1] |
| Purity | ≥ 98% (typical) | [5] |
Reactions at the Nitrile Moiety
The nitrile group is a versatile functional handle, primarily undergoing reduction to an amine or hydrolysis to a carboxylic acid.
Reduction to 3-(Aminomethyl)benzoate Derivatives
The conversion of the nitrile to a primary amine is a pivotal transformation, introducing a basic center into the molecule. The choice of reducing agent is critical for selectivity.
-
Catalytic Hydrogenation: This is often the cleanest method. Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere are effective. The ester group is typically stable under these conditions.
-
Chemical Reduction: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the nitrile and the ester. To selectively reduce the nitrile, milder or more specific reagents are required, though this can be challenging.
Protocol: Synthesis of Methyl 3-(aminomethyl)benzoate via Catalytic Hydrogenation
-
Vessel Preparation: To a 250 mL hydrogenation vessel, add this compound (5.0 g, 31.0 mmol) and methanol (100 mL).
-
Catalyst Addition: Carefully add Raney Nickel (approx. 0.5 g, slurry in water) under an inert atmosphere (e.g., Argon). Causality: Raney Nickel is a highly active catalyst for nitrile hydrogenation; its pyrophoric nature necessitates careful handling under an inert atmosphere.
-
Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi of H₂ and stir vigorously at room temperature for 16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 20 mL). Trustworthiness: This filtration step is critical to remove the heterogeneous catalyst completely, ensuring product purity and preventing downstream interference.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.
Hydrolysis to 3-Carboxybenzoate Derivatives
Hydrolysis of the nitrile proceeds in two stages: first to an amide, then to the carboxylic acid. The reaction can be stopped at the amide stage under carefully controlled, milder conditions. Complete hydrolysis to the diacid (terephthalic acid derivative) requires forcing conditions.
-
Acidic Hydrolysis: Concentrated acids like H₂SO₄ or HCl are used with heating. This will typically hydrolyze both the nitrile and the ester, yielding 3-carboxybenzoic acid.
-
Basic Hydrolysis: Strong bases like NaOH or KOH, often in an alcohol/water mixture with heating, will also hydrolyze both functional groups.
Reactions at the Ester Moiety
The methyl ester is primarily susceptible to hydrolysis (saponification).
Saponification to 3-Cyanobenzoic Acid
This is one of the most common and selective reactions for this molecule. Basic hydrolysis readily cleaves the ester while leaving the nitrile group intact under controlled conditions. This selectivity is a key aspect of its utility as a building block.[6]
Protocol: Synthesis of 3-Cyanobenzoic Acid
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (4.0 g, 24.8 mmol) in methanol (20 mL).
-
Reagent Addition: Add a solution of sodium hydroxide (1.2 g, 30.0 mmol) in water (10 mL). Causality: Using a slight excess of NaOH ensures complete saponification. The methanol/water co-solvent system ensures the homogeneity of both the organic substrate and the aqueous base.[7]
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) for 2 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (20 mL).
-
Acidification: Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A white precipitate will form. Trustworthiness: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate, a standard and effective method for isolating the product.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 15 mL), and dry in a vacuum oven to yield pure 3-cyanobenzoic acid.
Caption: Workflow for the saponification of this compound.
Reactions on the Aromatic Ring
Electrophilic Aromatic Substitution (EAS)
Both the cyano and methoxycarbonyl groups are deactivating and meta-directing.[8] This deactivation means that EAS reactions, such as nitration or halogenation, require more forcing conditions (stronger acids, higher temperatures) than for benzene itself.[9][10] The incoming electrophile will predominantly add to the C4 and C6 positions, which are meta to both groups.
Mechanism Insight: Nitration
The nitration of methyl benzoate serves as an excellent proxy. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acids.[9][10] The deactivated benzene ring then attacks this electrophile. The resulting carbocation intermediate is most stable when the positive charge does not reside on the carbons bearing the electron-withdrawing groups. This stabilization favors substitution at the meta position.[8]
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 3-cyano-4-nitrobenzoate & Methyl 3-cyano-6-nitrobenzoate |
| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-5-cyanobenzoate |
| Sulfonation | Fuming H₂SO₄ | 5-Cyano-3-(methoxycarbonyl)benzenesulfonic acid |
Application in Advanced Synthesis: Cross-Coupling Reactions
While this compound itself is not a typical substrate for cross-coupling, its halogenated derivatives are exceptionally valuable. The core scaffold is frequently used in palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[11][12][13][14] These reactions are foundational in modern drug discovery for constructing C-C and C-N bonds.[15]
For instance, a derivative like methyl 3-bromo-5-cyanobenzoate can be coupled with various partners.
Illustrative Example: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand.[11][16] It has revolutionized the synthesis of arylamines.[15]
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
This reaction's utility with the this compound scaffold is exemplified in the synthesis of precursors to complex pharmaceutical agents, where the cyano and ester groups can be further elaborated post-coupling.[5]
Conclusion
This compound is a deceptively simple molecule whose synthetic potential is unlocked through a deep understanding of its nuanced reactivity. The ability to selectively manipulate the nitrile and ester groups, combined with the predictable outcomes of electrophilic aromatic substitution, makes it an invaluable intermediate. For researchers in drug development and materials science, mastery of its chemical profile allows for the efficient and strategic construction of complex molecular architectures, underscoring its role as a versatile and powerful tool in modern organic synthesis.[1]
References
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Key features of the cyanobenzoate functional group
An In-Depth Technical Guide to the Cyanobenzoate Functional Group
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the molecular structure, electronic properties, reactivity, and applications of the cyanobenzoate functional group. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the core physicochemical characteristics, spectroscopic signatures, and crystallographic features of cyanobenzoate derivatives. Furthermore, it outlines key experimental protocols for their synthesis and analysis, supplemented by graphical representations of workflows and molecular interactions to facilitate a deeper understanding of this versatile functional moiety.
Core Structural and Electronic Characteristics
The cyanobenzoate functional group is characterized by a benzene ring co-substituted with a cyano (-C≡N) group and a carboxylate (-COO⁻) or ester (-COOR) group. The relative positioning of these two groups (ortho, meta, or para) significantly influences the molecule's electronic properties, reactivity, and utility.
Isomeric Forms
The cyanobenzoate moiety exists in three primary isomeric forms, dictated by the substitution pattern on the aromatic ring.
Dominant Electronic Effects
The chemical behavior of cyanobenzoate is governed by the potent electron-withdrawing properties of its constituent functional groups.[1]
-
Cyano Group (-C≡N): This group exerts a strong electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-R).[2][3] The nitrogen atom is highly electronegative, and the triple bond can delocalize electron density from the aromatic ring. This makes the cyano group one of the most powerful electron-withdrawing groups (EWGs).[2]
-
Carboxyl/Ester Group (-COOH/-COOR): This group is also deactivating, withdrawing electron density from the ring via a moderate inductive effect and a resonance effect.[2][4]
The combined presence of these two EWGs significantly reduces the electron density of the benzene ring, rendering it less susceptible to electrophilic aromatic substitution. A critical consequence of this electronic profile is the increased acidity of the carboxylic acid in cyanobenzoic acids compared to unsubstituted benzoic acid.[5] In ester derivatives, the interplay of these effects is crucial for applications in materials science, such as liquid crystals, where molecular polarity and polarizability are key parameters.[6]
Reactivity and Synthetic Considerations
The dual functionality of the cyanobenzoate group presents both opportunities and challenges in chemical synthesis. The reactivity of the carboxyl and cyano groups is distinct, allowing for chemoselective transformations.
Reactivity Hierarchy
In molecules containing both functionalities, the carboxyl group (or its derivatives like esters and acid chlorides) is generally more susceptible to nucleophilic acyl substitution. The cyano group is comparatively robust and requires more vigorous conditions for reactions like hydrolysis or reduction.[7] This differential reactivity is a cornerstone of synthetic strategy, enabling selective modification of the carboxyl end while preserving the cyano moiety.
Common Synthetic Pathways
The synthesis of cyanobenzoate derivatives is not trivial and often involves multi-step sequences. Direct introduction of both groups can be challenging, so pathways typically involve the transformation of precursor functional groups. A classic and reliable method is the Sandmeyer reaction , which converts an amino group into a cyano group.[8][9]
Other routes include the partial hydrolysis of phthalonitriles, where reaction conditions must be carefully controlled to avoid converting both cyano groups into carboxylic acids.[10]
Applications in Science and Technology
The unique electronic and structural features of the cyanobenzoate group make it a valuable component in several advanced applications.
Drug Design and Medicinal Chemistry
Cyanobenzoate derivatives are versatile building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[11] The rigid aromatic scaffold and the ability of the cyano and carboxyl groups to participate in hydrogen bonding and dipole-dipole interactions make them valuable pharmacophoric elements for engaging with biological targets.[12]
Materials Science: Liquid Crystals
The rod-like shape and large dipole moment of certain cyanobenzoate esters are critical for the formation of liquid crystal phases.[13] Molecules like p-cyanophenyl-p-hexyl benzoate exhibit positive dielectric anisotropy, a property essential for their use in field-effect liquid crystal display (LCD) devices.[6] The conjugated system allows for significant electronic polarization, which is fundamental to this application.[6]
Coordination Chemistry and Molecular Probes
The cyanobenzoate anion is an effective ligand in coordination chemistry.[14][15] The carboxylate group readily binds to metal ions, while the cyano group can also participate in coordination. A remarkable example is the ortho-cyanobenzoate isomer, which can act as a tridentate ligand , binding a single metal ion through both carboxylate oxygens and the cyano nitrogen.[14] This unique binding motif dramatically alters the spectroscopic properties of the cyano group.[14]
Furthermore, the vibrational frequency of the C≡N bond is highly sensitive to its local electrostatic environment. This property makes the cyano group an excellent spectroscopic reporter or molecular probe .[14][16][17] By incorporating a cyanobenzoate moiety into a larger molecule, researchers can monitor changes in electric fields within complex systems, such as the active sites of enzymes.[14]
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of cyanobenzoate derivatives. A combination of crystallographic and spectroscopic techniques is typically employed.
General Properties and Crystallography
Cyanobenzoic acids are typically white to off-white crystalline solids.[5][18] X-ray crystallography is the definitive method for determining the three-dimensional molecular structure.[19][20] For 4-cyanobenzoic acid, crystallographic studies reveal that the molecules form hydrogen-bonded dimers in the solid state, a common structural motif for carboxylic acids.[5] This supramolecular arrangement is a key determinant of the material's bulk properties.
| Property | Value (for 4-Cyanobenzoic Acid) | Reference(s) |
| CAS Number | 619-65-8 | [5] |
| Molecular Formula | C₈H₅NO₂ | [5] |
| Molecular Weight | 147.13 g/mol | [5][21] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 219-222 °C (decomposes) | [5][18] |
| Solubility | Soluble in methanol; sparingly soluble in water | [5] |
Table 1: Key physicochemical properties of 4-cyanobenzoic acid.
Spectroscopic Signatures
Spectroscopy provides invaluable information for structural elucidation.
| Spectroscopic Technique | Functional Group | Characteristic Signal (for 4-Cyanobenzoic Acid) | Reference(s) |
| FT-IR | Cyano (-C≡N) | Strong, sharp stretch at ~2240 cm⁻¹ | [13] |
| Carbonyl (C=O) | Strong stretch at ~1710 cm⁻¹ | [13] | |
| Carboxyl O-H | Broad stretch from ~2500-3300 cm⁻¹ | [13] | |
| ¹H NMR (in DMSO-d₆) | Aromatic (CH) | Doublets at ~8.0-8.2 ppm | [5] |
| Carboxyl (OH) | Broad singlet at ~13.6 ppm (exchangeable) | [5] | |
| ¹³C NMR (in DMSO-d₆) | Carboxyl (C=O) | ~166 ppm | [21] |
| Aromatic (C-COOH) | ~135 ppm | [21] | |
| Aromatic (CH) | ~130, 133 ppm | [21] | |
| Aromatic (C-CN) | ~116 ppm | [21] | |
| Cyano (C≡N) | ~118 ppm | [21] |
Table 2: Characteristic spectroscopic data for 4-cyanobenzoic acid.
The C≡N stretching vibration in the infrared (IR) spectrum is particularly diagnostic, appearing as a sharp, intense band in a region that is often free of other signals.[13]
Experimental Protocols
The following protocols are provided for reference and illustrate standard methodologies for the synthesis and characterization of a representative cyanobenzoate compound.
Protocol 1: Synthesis of 4-Cyanobenzoic Acid from 4-Aminotoluene (Illustrative)
This protocol is a conceptual representation based on established chemical transformations like the Sandmeyer reaction and subsequent oxidation.[8][9] It requires expert handling of hazardous materials.
Step 1: Diazotization of 4-Toluidine
-
In a three-necked flask cooled to 0-5 °C in an ice-salt bath, dissolve 4-toluidine in aqueous HCl (e.g., 3 M).
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Heat gently to dissolve, then cool to room temperature.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, warm the mixture gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture and perform a steam distillation or solvent extraction (e.g., with toluene) to isolate the crude 4-methylbenzonitrile (p-tolunitrile).
Step 3: Oxidation to 4-Cyanobenzoic Acid
-
Combine the crude 4-methylbenzonitrile with an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).
-
Reflux the mixture for several hours until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of MnO₂ will form.
-
Cool the reaction mixture and filter to remove the MnO₂.
-
Acidify the clear filtrate with concentrated HCl until the pH is ~2. 4-Cyanobenzoic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 4-cyanobenzoic acid.[5]
Protocol 2: Spectroscopic Confirmation of 4-Cyanobenzoic Acid
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the dried, purified product with dry KBr powder and pressing it into a transparent disk.
-
Acquire the IR spectrum.
-
Validation: Confirm the presence of a strong, sharp peak around 2240 cm⁻¹ (C≡N stretch), a strong peak around 1710 cm⁻¹ (C=O stretch), and a broad O-H stretch from 2500-3300 cm⁻¹.[13]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve a ~5-10 mg sample of the product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
¹H NMR Validation: The spectrum should show two doublets in the aromatic region (8.0-8.2 ppm), integrating to 2H each, consistent with a 1,4-disubstituted benzene ring. A broad, downfield singlet corresponding to the acidic proton should also be visible.[5]
-
¹³C NMR Validation: Confirm the presence of the expected number of carbon signals, including the characteristic downfield carboxyl carbon (~166 ppm) and the two quaternary carbons of the nitrile and carboxyl-substituted positions, along with the aromatic CH carbons and the nitrile carbon itself.[21]
Conclusion
The cyanobenzoate functional group is a powerful and versatile moiety in modern chemistry. Its profound electron-withdrawing nature, coupled with its rigid aromatic structure, underpins its utility in fields ranging from medicinal chemistry to materials science. The distinct reactivity of its two functional components allows for controlled synthetic manipulations, while its unique spectroscopic properties make it an invaluable tool for probing complex molecular environments. A thorough understanding of its core features, as outlined in this guide, is essential for leveraging its full potential in the design and development of novel molecules and materials.
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Introduction: The Role of Methyl 3-cyanobenzoate in Modern Synthesis
An In-Depth Technical Guide to the Stability and Storage of Methyl 3-cyanobenzoate
This compound (CAS No: 13531-48-1) is a bifunctional aromatic compound featuring both a methyl ester and a nitrile group.[1][2] This unique structure makes it a highly versatile and valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[3][4] It serves as a critical building block in the production of various biologically active molecules and is noted for its role in the preparation of drugs designed to manage genetic disorders.[4][5] Given its importance in multi-step synthetic processes, particularly in drug development where consistency and purity are paramount, a thorough understanding of its stability and optimal storage conditions is not merely procedural—it is fundamental to ensuring reaction efficiency, product purity, and batch-to-batch reproducibility.
This guide provides a comprehensive overview of the chemical stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its proper storage and handling.
Section 1: Chemical Stability Profile
The stability of a chemical reagent is its capacity to resist chemical change or decomposition under various environmental conditions. For this compound, which is a solid at room temperature with a melting point of approximately 58-61°C, its stability is influenced by several key factors.[1][2][6]
Intrinsic Stability
Under standard ambient conditions (room temperature, protected from light, in a sealed container), this compound is a stable compound.[7] Its aromatic ring provides a high degree of resonance stabilization. However, the ester and nitrile functional groups are susceptible to degradation under specific conditions, which dictates the necessary handling and storage protocols.
Susceptibility to Hydrolysis
The most common degradation pathway for this compound is the hydrolysis of its methyl ester group. This reaction can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can hydrolyze to form 3-cyanobenzoic acid and methanol.[8] While the reaction is generally slow at neutral pH, it is accelerated at elevated temperatures.
-
Base-Catalyzed Saponification: The presence of strong bases will readily saponify the ester, yielding a salt of 3-cyanobenzoic acid and methanol.[7][9] This reaction is typically faster and more quantitative than acid-catalyzed hydrolysis.[9]
The nitrile group is generally more resistant to hydrolysis than the ester but can be converted to an amide and subsequently a carboxylic acid under harsh acidic or basic conditions, typically requiring elevated temperatures.
Thermal Stability and Decomposition
This compound is stable at room temperature but will decompose at elevated temperatures. While specific thermal decomposition data for this compound is not extensively published, general principles suggest that excessive heat can lead to breakdown.[7] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen cyanide gas.[7] It is crucial to avoid exposing the compound to heat, flames, and sparks.[6]
Incompatible Materials
To maintain the integrity of this compound, direct contact with certain classes of chemicals must be avoided. The primary incompatibilities are:
-
Strong Oxidizing Agents: These can react exothermically with the organic structure of the molecule, potentially leading to ignition or explosion.[6][7]
-
Strong Bases: As mentioned, strong bases will catalyze the hydrolysis (saponification) of the ester group, degrading the compound.[7]
-
Strong Acids: Can catalyze hydrolysis, especially in the presence of moisture.
Potential Degradation Pathways Diagram
The following diagram illustrates the primary hydrolytic degradation pathways for this compound.
Caption: Primary hydrolytic degradation routes for this compound.
Section 2: Recommended Storage and Handling Protocols
Proper storage is critical to preserving the shelf-life and purity of this compound. The following recommendations are synthesized from safety data sheets and best practices for handling laboratory chemicals.[3][7]
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (typically 15-25°C). Some suppliers recommend 2-8°C.[10] | Prevents thermal degradation and minimizes volatilization. Cooler temperatures slow down potential hydrolytic reactions. |
| Atmosphere | Sealed in dry conditions; under inert gas (e.g., Nitrogen, Argon) for long-term storage. | Minimizes exposure to atmospheric moisture, which can cause hydrolysis.[2][3] |
| Container | Tightly closed, light-resistant (amber glass) vials or bottles. | Prevents contamination and degradation from moisture and air.[7][11] Amber glass protects against potential photodegradation. |
| Location | A dry, cool, and well-ventilated place.[3][7] | Ensures a stable environment and dissipates any potential vapors. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases.[7] | Prevents chemical reactions that would degrade the compound. |
Handling Procedures
When handling this compound, the following precautions should be taken:
-
Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Avoid dust formation during transfer.[7]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Ensure containers are tightly resealed after use to prevent moisture ingress.[3]
Section 3: Experimental Protocol for Stability Assessment
To empirically validate the stability of a specific batch of this compound under defined conditions, an accelerated stability study can be performed. This protocol outlines a general methodology.
Objective
To assess the purity of this compound over time when exposed to elevated temperature and humidity, simulating long-term storage in a shorter timeframe.
Materials and Equipment
-
This compound sample
-
Amber glass vials with PTFE-lined caps
-
Stability chamber (temperature and humidity controlled)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade acetonitrile and water
Experimental Workflow Diagram
Caption: Workflow for an accelerated stability study of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into several amber glass vials.
-
Tightly seal each vial with a PTFE-lined cap. The rationale for using multiple vials is to avoid repeated opening and closing of a single container, which would introduce environmental variables at each time point.
-
Label each vial clearly with the compound name, batch number, and time point.
-
-
Initial Analysis (Time = 0):
-
Take one or two vials for initial analysis.
-
Visual Inspection: Record the physical appearance (e.g., "White crystalline solid").
-
HPLC Purity Assay:
-
Prepare a standard solution of known concentration (e.g., 1 mg/mL) in acetonitrile.
-
Analyze the solution using a validated HPLC method (e.g., C18 column, mobile phase gradient of acetonitrile/water, UV detection at an appropriate wavelength).
-
Record the initial purity as the area percentage of the main peak. This serves as the baseline for the entire study.
-
-
-
Storage:
-
Place the remaining sealed vials into a stability chamber set to accelerated conditions (e.g., 40°C and 75% Relative Humidity). These conditions are chosen to stress the sample and accelerate potential degradation reactions like hydrolysis.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 month, 3 months, 6 months), remove a vial from the stability chamber.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold sample.
-
Perform the same visual inspection and HPLC purity assay as described in Step 2.
-
-
Data Evaluation:
-
Compile the purity data for all time points in a table.
-
Compare the purity at each time point to the initial (t=0) value. A significant decrease in purity indicates instability under the test conditions.
-
Examine the chromatograms for the appearance of new peaks, which would correspond to degradation products. If possible, identify these products (e.g., by comparing retention times with a standard of 3-cyanobenzoic acid).
-
Conclusion
This compound is a robust intermediate that is stable under recommended storage conditions.[7] The primary risks to its integrity are exposure to moisture, excessive heat, and incompatible chemicals such as strong bases and oxidizers. By adhering to the storage and handling protocols outlined in this guide—specifically, by using tightly sealed, light-resistant containers in a cool, dry, and well-ventilated environment—researchers and drug development professionals can ensure the long-term purity and reactivity of this critical synthetic building block, thereby safeguarding the integrity of their scientific outcomes.
References
- 1. This compound | 13531-48-1 [sigmaaldrich.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Methyl-3-cyanobenzoate | 13531-48-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]
- 6. This compound | CAS#:13531-48-1 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. quora.com [quora.com]
- 9. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Preliminary Investigation of Methyl 3-cyanobenzoate Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
Methyl 3-cyanobenzoate, a benzoate ester derivative, is a versatile chemical intermediate utilized in the synthesis of various biologically active molecules.[1] While its role as a building block in the creation of pharmaceuticals is established, a comprehensive investigation into its intrinsic bioactivity is lacking. This technical guide outlines a structured, multi-pronged approach for the preliminary in vitro evaluation of this compound's potential as a bioactive agent. We will delve into its physicochemical properties in the context of drug-likeness, followed by a proposed workflow for screening its cytotoxic, anti-inflammatory, antimicrobial, and specific enzyme inhibitory activities. Detailed, step-by-step protocols for key assays are provided to enable researchers to conduct a thorough initial assessment of this compound's therapeutic potential.
Introduction: The Untapped Potential of a Versatile Intermediate
This compound (CAS: 13531-48-1) is an aromatic ester that has primarily been of interest to synthetic chemists.[2] Its utility is demonstrated in the synthesis of a range of molecules, including anti-inflammatory and antimicrobial agents, and notably, as an intermediate in the preparation of Ataluren, a drug for Duchenne muscular dystrophy.[1][3] It is also a precursor for 3-Carbamoylbenzoic Acid Derivatives which act as inhibitors of Human Apurinic/Apyrimidinic Endonuclease 1 (APE1), an important DNA repair enzyme.[2][4]
Despite its application in the synthesis of bioactive compounds, this compound itself has not been extensively studied for its own pharmacological effects. This guide proposes a systematic in vitro investigation to uncover any inherent bioactivity, which could open new avenues for its application in drug discovery. The following sections will provide a theoretical and practical framework for this preliminary investigation.
Physicochemical Properties and Drug-Likeness Assessment
A crucial first step in evaluating a compound's therapeutic potential is to assess its physicochemical properties and predict its drug-likeness. This is often guided by frameworks such as Lipinski's Rule of Five, which helps to forecast a compound's oral bioavailability.[1][2][5][6][7]
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [8] |
| Molecular Weight | 161.16 g/mol | [8][9] |
| Melting Point | 58-61 °C | [8] |
| Boiling Point | 267.2 °C at 760 mmHg | [8][10] |
| Solubility | Slightly soluble in Chloroform and Methanol | [8] |
| LogP (predicted) | 1.82 | [11] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 3 (2 from ester, 1 from cyano) | Calculated |
Analysis against Lipinski's Rule of Five:
This compound adheres to all criteria of Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for development as an orally administered drug.
Proposed Investigational Workflow
The following workflow is designed to systematically screen for the bioactivity of this compound, starting with a broad assessment of cytotoxicity and then moving into more specific assays based on the known activities of compounds derived from it.
Caption: Proposed workflow for the preliminary bioactivity investigation of this compound.
Experimental Protocols
General Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Recommended Cell Lines:
-
Cancer Cell Lines: A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma) to assess anticancer potential.[15][16]
-
Normal Cell Line: hTERT Gingival Fibroblasts or HEK293 (human embryonic kidney) to determine general cytotoxicity and selectivity.[15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1] A lower IC50 value indicates higher cytotoxicity.[17][18]
Anti-inflammatory Activity Assessment
Given that this compound is a precursor to anti-inflammatory agents, it is pertinent to investigate its own anti-inflammatory properties. Simple, cell-free in vitro assays can provide a preliminary indication.
Principle: Denaturation of proteins is a well-documented cause of inflammation.[19] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[20][21]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of this compound.
-
Control Preparation: Prepare a control by mixing 2 mL of distilled water, 0.2 mL of egg albumin, and 2.8 mL of PBS.
-
Incubation: Incubate all mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100. Diclofenac sodium can be used as a positive control.[22]
Principle: The stabilization of red blood cell (RBC) membranes can be correlated with anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane.[21] This assay assesses the ability of a compound to inhibit heat-induced hemolysis.[20]
Step-by-Step Protocol:
-
RBC Suspension Preparation: Prepare a 10% v/v suspension of fresh human red blood cells in isotonic saline.
-
Reaction Mixture: Mix 1 mL of different concentrations of this compound with 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the RBC suspension.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes, followed by centrifugation at 3000 rpm for 20 minutes.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 560 nm.
-
Data Analysis: Calculate the percentage of membrane stabilization (inhibition of hemolysis).
Antimicrobial Susceptibility Testing
The use of this compound in synthesizing antimicrobial agents warrants an investigation into its direct antimicrobial effects.[1]
Recommended Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 25923)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922)
-
Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)[4][12]
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][23]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[5][23] The interpretation of MIC values often involves comparison to established breakpoints to categorize the microorganism as susceptible, intermediate, or resistant.[2][3]
APE1 Endonuclease Inhibition Assay
As this compound is a precursor to APE1 inhibitors, directly assessing its effect on this enzyme is a logical step.[2][4]
Principle: This assay utilizes a fluorescently labeled DNA oligonucleotide substrate containing an abasic site mimic (e.g., tetrahydrofuran, THF). Cleavage of this substrate by APE1 separates a fluorophore from a quencher, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage and thus suppress the fluorescence signal.[24][25]
Caption: Workflow for the APE1 endonuclease inhibition assay.
Step-by-Step Protocol:
-
Reaction Buffer Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM MgCl₂, 2 mM DTT).[25]
-
Inhibitor Pre-incubation: In a 96-well plate, pre-incubate purified human APE1 enzyme (e.g., 0.175 nM) with varying concentrations of this compound for 60 minutes.[25]
-
Reaction Initiation: Initiate the reaction by adding the fluorescently labeled DNA substrate (e.g., 25 nM) containing a THF moiety.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
This technical guide provides a comprehensive and structured framework for the initial in vitro investigation of this compound's bioactivity. By systematically evaluating its cytotoxicity, anti-inflammatory, antimicrobial, and APE1 inhibitory potential, researchers can gain valuable insights into its therapeutic promise beyond its current role as a chemical intermediate. The detailed protocols and logical workflow are designed to ensure scientific rigor and generate reliable preliminary data.
Positive results in any of these assays would warrant further investigation, including more complex cell-based assays to elucidate mechanisms of action, and eventually, in vivo studies to assess efficacy and safety in a physiological context. The exploration of this seemingly simple molecule could potentially lead to the discovery of a novel therapeutic agent.
References
- 1. clyte.tech [clyte.tech]
- 2. droracle.ai [droracle.ai]
- 3. dickwhitereferrals.com [dickwhitereferrals.com]
- 4. researchgate.net [researchgate.net]
- 5. idexx.com [idexx.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Bacterial and fungal strains: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. How to Write a Biotech Whitepaper - A Comprehensive Guide - [kolabtree.com]
- 12. scispace.com [scispace.com]
- 13. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. rachelpascal-healthcarewriter.com [rachelpascal-healthcarewriter.com]
- 21. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 22. How to Write a Technical White Paper (2025 Guide) [venngage.com]
- 23. idexx.dk [idexx.dk]
- 24. The Identification and Characterization of Human AP Endonuclease-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Methyl 3-cyanobenzoate in Organic Synthesis
Abstract
Methyl 3-cyanobenzoate (CAS No. 13531-48-1) is a bifunctional aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its structure, featuring both a nitrile and a methyl ester group at the meta-position, allows for orthogonal chemical transformations, providing synthetic chemists with a powerful tool for constructing complex molecular architectures. These functionalities can be manipulated independently or in concert to introduce amine, carboxylic acid, aldehyde, or other functionalities, making it a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides an in-depth exploration of the chemical utility of this compound, detailing its physical and chemical properties, key synthetic transformations with step-by-step protocols, and its application in the synthesis of high-value compounds.
Compound Profile and Physicochemical Properties
This compound is a white crystalline solid at room temperature.[4] The presence of both an electron-withdrawing cyano group and a methoxycarbonyl group influences the reactivity of the benzene ring, primarily directing electrophilic substitution to the positions ortho and para to the ester, and meta to the nitrile (positions 4 and 6), although the ring is generally deactivated. The true value of this reagent lies in the selective transformations of its two functional groups.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 13531-48-1 | [1] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 57-63 °C | [1] |
| Boiling Point | 267.2 °C at 760 mmHg (Predicted) | |
| Solubility | Slightly soluble in Chloroform, Methanol | [4] |
| Signal Word | Warning | [] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled | [6] |
Handling and Storage
Safe handling is paramount when working with this compound. It is classified as harmful and requires appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from strong oxidizing agents and bases.[6][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
Core Synthetic Transformations and Protocols
The synthetic utility of this compound stems from the distinct reactivity of the ester and nitrile moieties. The following sections provide detailed protocols for the most critical transformations.
Workflow of Key Synthetic Transformations
Caption: Key synthetic pathways starting from this compound.
Selective Hydrolysis of the Ester Group
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This transformation is fundamental for subsequent reactions such as amide bond formation or other carboxylic acid derivatizations. Lithium hydroxide (LiOH) is often preferred due to its high reactivity and the ease of work-up.
Protocol 1: Synthesis of 3-Cyanobenzoic Acid
-
Rationale: Saponification is a classic ester hydrolysis method. Using a mixture of THF and water ensures the solubility of both the organic substrate and the inorganic base, facilitating a homogenous reaction.[9] The reaction is typically monitored by TLC until the starting material is consumed. Acidification of the resulting carboxylate salt precipitates the desired carboxylic acid product.
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 31.0 mmol) in a 3:1 mixture of THF and water (e.g., 80 mL THF, 27 mL H₂O).
-
Add LiOH·H₂O (e.g., 3.25 g, 77.5 mmol) to the solution with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product.
-
-
Expected Outcome: 3-Cyanobenzoic acid is obtained as a white solid. Yields are typically high (>90%).
Selective Reduction of the Nitrile Group
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reagent and conditions employed.
Protocol 2A: Synthesis of Methyl 3-(aminomethyl)benzoate (Full Reduction)
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines. Raney Nickel is a common and effective catalyst for this transformation. The reaction is conducted under a hydrogen atmosphere, and the uptake of hydrogen can be monitored to gauge progress.
-
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (approx. 10% w/w, slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
-
-
Step-by-Step Procedure:
-
To a hydrogenation vessel (e.g., Parr shaker bottle), add this compound (e.g., 4.0 g, 24.8 mmol) and methanol (80 mL).
-
Carefully add the Raney Nickel slurry (approx. 0.4 g). Caution: Raney Nickel is pyrophoric when dry.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Shake the reaction mixture at room temperature for 12-24 hours or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Caution: Do not allow the catalyst on the Celite pad to dry. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary (e.g., by crystallization or chromatography).
-
-
Expected Outcome: Methyl 3-(aminomethyl)benzoate is obtained, often as an oil or low-melting solid. Yields are generally good (>80%).
Protocol 2B: Synthesis of Methyl 3-formylbenzoate (Partial Reduction)
-
Rationale: Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent that can selectively reduce nitriles to aldehydes at low temperatures.[10] The reaction proceeds via an imine intermediate, which is hydrolyzed upon aqueous workup. Maintaining a low temperature (typically -78 °C) is critical to prevent over-reduction to the amine.
-
Materials:
-
This compound (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes or toluene) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol
-
1M Hydrochloric Acid (HCl)
-
-
Step-by-Step Procedure:
-
Dissolve this compound (e.g., 3.22 g, 20.0 mmol) in anhydrous DCM (100 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (24 mL, 24.0 mmol) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add 1M HCl (50 mL) and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).
-
-
Expected Outcome: Methyl 3-formylbenzoate is typically an oil or a low-melting solid. Yields can vary but are often in the 60-80% range.
Application in Pharmaceutical Synthesis: The Case of Ataluren
This compound is a crucial starting material for the synthesis of Ataluren (formerly PTC124), a drug developed for the treatment of genetic disorders like Duchenne muscular dystrophy.[11] The synthesis highlights the strategic use of its functional groups.
Synthetic Logic for Ataluren Intermediate
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl-3-cyanobenzoate | 13531-48-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. This compound CAS#: 13531-48-1 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | CAS#:13531-48-1 | Chemsrc [chemsrc.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. 3-Carboxybenzaldehyde | 619-21-6 [chemicalbook.com]
- 11. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]
Application Notes & Protocols: The Strategic Role of Methyl 3-cyanobenzoate in Modern Pharmaceutical Development
Introduction: Unveiling a Versatile Scaffold
In the landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a drug candidate. Methyl 3-cyanobenzoate (CAS No. 13531-48-1) has emerged as a highly valued and versatile building block in medicinal chemistry.[1][2] This aromatic ester, distinguished by the presence of both a methyl ester and a cyano group at the meta-position, offers a unique combination of stability and reactivity.[1][2] Its structure serves as a robust scaffold that allows chemists to introduce diverse functionalities, making it an essential intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] This guide provides an in-depth exploration of this compound's applications, core reactivity, and detailed protocols for its use in a research and development setting.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe application. The data below are compiled for quick reference in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13531-48-1 | [2] |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 57-63 °C | [1] |
| Boiling Point | 267.2 °C at 760 mmHg | |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Storage | Store at 0-8 °C, sealed in a dry place | [1][5][6] |
Table 2: Hazard Identification and Safety Precautions
| Hazard | Description | Precautionary Statements | Source |
| GHS Pictogram | GHS07 (Harmful) | - | |
| Signal Word | Warning | - | [] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][8] |
| Handling | Handle in a chemical fume hood. Avoid dust formation. Keep away from heat, sparks, and open flames. | Ensure adequate ventilation. Wash hands thoroughly after handling. | [9][10][11] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | - | [10] |
Core Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its two functional groups. This dual functionality allows for sequential or orthogonal chemical modifications, providing a logical pathway to complex molecular architectures.
-
The Cyano Group (-CN): This versatile functional group is a cornerstone of its utility.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, which is a key step in many syntheses.
-
Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂), introducing a basic center for further derivatization or for mimicking biological ligands.
-
Cyclization Reactions: It is a key participant in the formation of heterocyclic rings, such as tetrazoles, oxadiazoles, and other structures prevalent in medicinal chemistry.[]
-
-
The Methyl Ester Group (-COOCH₃): This group provides another handle for molecular elaboration.
-
Hydrolysis: Saponification of the ester to a carboxylic acid provides a site for amide bond formation, a ubiquitous linkage in pharmaceuticals.
-
Amidation: Direct reaction with amines can form amides, though this often requires activation.
-
Reduction: It can be reduced to a primary alcohol (-CH₂OH), offering another point for diversification.
-
The meta-substitution pattern is also significant, as it directs further electrophilic aromatic substitution and defines the spatial relationship between the two functional groups, which is often critical for biological activity.
Caption: Logical relationship of this compound's functional groups.
Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound is a documented starting material or key intermediate for several important pharmaceutical compounds.
Case Study: Ataluren (PTC124)
Ataluren is a drug developed for the treatment of genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy (DMD).[2] this compound serves as a crucial building block in its synthesis.[2] The synthesis leverages the reactivity of the cyano group to construct the 1,2,4-oxadiazole ring, which is a core structural feature of Ataluren.
The general synthetic pathway involves the conversion of the cyano group of a benzoic acid derivative (derived from this compound) into an N-hydroxy-amidine, which then undergoes cyclization with a fluorinated acyl chloride to form the central oxadiazole ring.
Caption: Simplified workflow for Ataluren synthesis from this compound.
Other Notable Applications
-
APE1 Inhibitors: It is used as an intermediate for synthesizing 3-Carbamoylbenzoic Acid Derivatives which act as inhibitors of Human Apurinic/Apyrimidinic Endonuclease 1 (APE1), an enzyme involved in DNA repair and a target in oncology.[]
-
Cardiovascular and CNS Drugs: Patents and chemical literature indicate its use in the preparation of cardiovascular, analgesic, and central nervous system regulating agents.[12][13]
Detailed Experimental Protocols
The following protocols are provided as representative examples. All procedures should be performed by qualified personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Saponification of this compound to 3-Cyanobenzoic Acid
This protocol describes the hydrolysis of the methyl ester to a carboxylic acid, a common first step in leveraging this building block for further synthesis (e.g., towards Ataluren).
Materials:
-
This compound (1 eq.)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) (1.5 eq.)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 2M solution
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, pH paper, rotary evaporator.
Procedure:
-
Dissolution: Dissolve this compound (e.g., 10.0 g, 62.0 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (e.g., 3.72 g, 93.0 mmol) in deionized water (50 mL). Add the NaOH solution to the stirring methanolic solution of the starting material.
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux (approx. 65-70 °C). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up - Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add 2M HCl with stirring in an ice bath. Continue adding acid until the pH of the solution is ~2 (verify with pH paper). A white precipitate of 3-Cyanobenzoic acid will form.
-
Extraction: Extract the aqueous suspension with a suitable organic solvent like ethyl acetate (3 x 75 mL). Combine the organic layers in a separatory funnel.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent.
-
Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the product, 3-Cyanobenzoic acid, as a white solid.
-
Validation: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: General Handling and Safety
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[9]
-
Body Protection: Wear a standard laboratory coat.[9]
2. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[9]
3. Spill & Accidental Release Measures:
-
Minor Spill: Sweep up the solid material, avoiding dust generation. Place it in a tightly closed container for disposal.[9][10] Mix with sand or another inert absorbent material if necessary.[9]
-
Personal Precautions: Ensure adequate ventilation and wear all required PPE.[10]
-
Environmental Precautions: Prevent the material from entering drains or water courses.[9]
4. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][11]
5. Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[9]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its predictable reactivity, commercial availability, and documented success in the synthesis of high-value pharmaceutical agents like Ataluren underscore its importance. By understanding its chemical behavior and adhering to rigorous safety protocols, researchers can effectively harness the synthetic potential of this powerful building block to accelerate the discovery and development of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound, CasNo.13531-48-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | CAS#:13531-48-1 | Chemsrc [chemsrc.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 13. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
Application Notes & Protocols: The Role of Methyl 3-cyanobenzoate in Agrochemical Formulation
Introduction
In the intricate world of agrochemical development, the final formulated product—be it a potent fungicide or a selective herbicide—owes its efficacy and safety to the purity and precise molecular architecture of its constituent active ingredients. These active ingredients are often the result of complex, multi-step synthetic pathways. It is within this foundational chemistry that intermediate compounds play a pivotal, yet often overlooked, role. Methyl 3-cyanobenzoate (M3CB), a versatile aromatic ester, stands out as a critical building block in the synthesis of modern agrochemicals.[1]
This technical guide provides researchers, chemists, and formulation scientists with a detailed exploration of this compound's function in agrochemical synthesis. It moves beyond a simple description to offer practical, field-proven insights into its application, supported by detailed experimental protocols and an examination of the causality behind key methodological choices. Our focus is not on M3CB as an active ingredient itself, but as an essential synthon—a molecular fragment from which more complex and biologically active compounds are constructed. We will delve into its use in constructing fungicidal scaffolds, outline rigorous quality control procedures, and discuss the broader context of safety and environmental considerations.
Physicochemical Properties of this compound
A thorough understanding of a starting material's physical and chemical properties is a prerequisite for its effective use in any synthetic protocol. These properties dictate storage conditions, solvent selection, reaction kinetics, and purification strategies. The key characteristics of this compound (CAS No. 13531-48-1) are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13531-48-1 | [1] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder/solid | [1] |
| Melting Point | 57-63 °C | [1] |
| Boiling Point | 267.2 °C at 760 mmHg | |
| Purity | ≥ 97-99% (Assay) | [1] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | |
| Synonyms | 3-Cyanobenzoic acid methyl ester, Methyl m-cyanobenzoate | [2] |
Core Function: A Versatile Synthon in Agrochemical Synthesis
This compound's value lies in the reactivity of its two primary functional groups: the cyano group (-C≡N) and the methyl ester group (-COOCH₃) . These sites offer synthetic chemists a dual handle for molecular elaboration, allowing for the strategic construction of complex target molecules.
-
The Cyano Group: This group is a highly versatile precursor. It can be hydrolyzed to form a carboxylic acid, reduced to an amine, or, most relevant to certain fungicides, it can be used to construct heterocyclic rings like isoxazoles.
-
The Methyl Ester Group: The ester can be hydrolyzed to its corresponding carboxylic acid, which can then be converted into amides or other derivatives. This functionality is crucial for tuning the final molecule's solubility, stability, and biological activity.
The meta-substitution pattern on the benzene ring provides a specific stereochemical scaffold that is often essential for the molecule's ability to bind to its biological target in a pest or pathogen.
Caption: Molecular structure of this compound highlighting its key reactive functional groups.
Application Profile: Synthesis of Isoxazole-Class Fungicides
A prominent application of nitrile-containing synthons like M3CB is in the creation of isoxazole derivatives. Isoxazoles are a class of five-membered heterocyclic compounds that form the core of numerous successful fungicides and other bioactive molecules.[3][4] Their efficacy often stems from their ability to inhibit critical metabolic pathways in fungi, such as respiration.
The synthesis of these compounds frequently involves a 1,3-dipolar cycloaddition reaction, where a nitrile oxide (generated in situ from a precursor) reacts with an alkyne or alkene.[5] While M3CB itself is not a nitrile oxide, its cyano group is a key starting point for creating the necessary intermediates for this powerful ring-forming reaction.
Caption: Conceptual pathway from M3CB to a fungicidal active ingredient.
Protocol I: Synthesis of a Fungicidal Isoxazole Precursor
Objective: This protocol details a representative, two-step synthesis of a substituted isoxazole, demonstrating the conversion of this compound into a core structure suitable for further elaboration into a fungicidal active ingredient. This process is based on established principles of isoxazole synthesis via 1,3-dipolar cycloaddition.[4][5]
Principle: The synthesis proceeds in two main stages. First, the nitrile functionality of M3CB is converted into an N-hydroxyimidoyl chloride intermediate by reaction with hydroxylamine followed by chlorination. Second, this reactive intermediate is subjected to a base-mediated cycloaddition reaction with a β-ketoester (e.g., methyl acetoacetate) to form the target isoxazole ring. The choice of a non-protic solvent in the first step prevents unwanted side reactions, while the base in the second step is crucial for generating the reactive nitrile oxide in situ.
Materials & Reagents:
-
This compound (M3CB)
-
Hydroxylamine hydrochloride
-
N-Chlorosuccinimide (NCS)
-
Methyl acetoacetate
-
Sodium methoxide
-
Dimethylformamide (DMF), anhydrous
-
Methanol, anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Reaction flask, magnetic stirrer, condenser, dropping funnel, ice bath
Step-by-Step Methodology:
Part A: Synthesis of Methyl 3-(N-hydroxycarbamimidoyl)benzoate hydrochloride Intermediate
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture: To the flask, add this compound (10.0 g, 62.0 mmol) and hydroxylamine hydrochloride (5.17 g, 74.4 mmol) in methanol (100 mL).
-
Reaction: Stir the mixture at reflux (approx. 65°C) for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid crude product is used directly in the next step without further purification.
Part B: Cycloaddition to Form Methyl 3-(5-methylisoxazol-3-yl)benzoate
-
Intermediate Preparation: Dissolve the crude intermediate from Part A in anhydrous DMF (80 mL).
-
Chlorination: Cool the solution in an ice bath to 0-5°C. Add N-Chlorosuccinimide (NCS) (8.28 g, 62.0 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. Stir at this temperature for 1 hour. This generates the N-hydroxyimidoyl chloride in situ.
-
Cycloaddition Setup: In a separate flask, prepare a solution of sodium methoxide (3.69 g, 68.2 mmol) and methyl acetoacetate (7.9 g, 68.2 mmol) in anhydrous methanol (50 mL). Stir for 20 minutes at room temperature.
-
Reaction: Add the solution from step 3 dropwise to the N-hydroxyimidoyl chloride solution (step 2) at 0-5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching & Extraction: Pour the reaction mixture into ice-cold water (300 mL) and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain the final product.
Caption: Workflow diagram for the synthesis of a fungicidal isoxazole precursor.
Protocol II: Quality Control of this compound via HPLC
Objective: To verify the purity of incoming this compound raw material to ensure it meets the required specification (e.g., >99%) before use in synthesis. High purity is essential to prevent side reactions and ensure the predictable yield and quality of the final active ingredient.
Principle: This protocol employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The non-polar stationary phase (C18 column) separates compounds based on their hydrophobicity. M3CB, being moderately polar, will elute at a characteristic retention time under specific mobile phase conditions. Impurities, which may be more or less polar, will elute at different times, allowing for their separation and quantification relative to the main component peak. This method is adapted from standard analytical procedures for similar aromatic esters.[6]
Materials & Instrumentation:
-
HPLC system with a UV-Vis Detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. Filter through a 0.45 µm filter and degas thoroughly before use.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase. This is the Standard Stock Solution.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample (the batch to be tested) into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase. This is the Sample Solution.
-
-
HPLC Instrument Setup:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 235 nm
-
Column Temperature: 30°C
-
Run Time: 15 minutes
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the Standard Solution five times to check for system suitability (Relative Standard Deviation, %RSD, of the peak area should be ≤ 2.0%).
-
Inject the Sample Solution in duplicate.
-
-
Data Analysis & Calculation:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Integrate all peaks in the chromatogram for the Sample Solution.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of M3CB Peak / Total Area of All Peaks) x 100
-
-
Caption: Workflow for the quality control analysis of this compound by HPLC.
Safety & Handling Protocols
This compound is a chemical reagent and must be handled with appropriate care in a laboratory or industrial setting. Adherence to safety protocols is non-negotiable.
| Hazard Information (GHS) | Precautionary Measures |
| Pictogram: GHS07 (Harmful) | Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. |
| Signal Word: Warning | Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. |
| Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases. | |
| Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
Environmental Fate Considerations
While the primary focus of agrochemical development is often on the fate of the final active ingredient, understanding the potential environmental impact of key intermediates is a component of modern, sustainable chemical design. Specific environmental fate data for this compound is not widely published. However, the principles governing the degradation of xenobiotic compounds in the environment are well-established.[7]
The potential environmental degradation pathways for a compound like M3CB would likely include:
-
Biodegradation: The breakdown of the compound by soil and water microorganisms.[8] The ester and cyano groups could potentially be targeted by microbial enzymes.
-
Hydrolysis: The chemical breakdown in the presence of water. The ester linkage is susceptible to hydrolysis, which would yield 3-cyanobenzoic acid and methanol. The rate is dependent on pH and temperature.
-
Photodegradation: Breakdown caused by exposure to sunlight, particularly UV radiation. Aromatic compounds can absorb UV light, leading to bond cleavage and transformation.[9]
Assessing these factors is crucial to ensure that intermediates used in large-scale agrochemical production do not persist in the environment or lead to the formation of undesirable byproducts.
Conclusion
This compound serves as a quintessential example of a vital chemical intermediate in the agrochemical industry. Its value is not in any inherent pesticidal activity, but in its molecular structure—a stable, high-purity scaffold containing versatile functional groups. As demonstrated, these groups provide the chemical handles necessary for synthetic chemists to construct complex, biologically active molecules, such as those in the isoxazole class of fungicides. The successful and safe formulation of the final agrochemical product is therefore directly dependent on the quality, purity, and precise chemical transformations of foundational building blocks like this compound. Its role underscores the critical importance of intermediate chemistry in the journey from laboratory synthesis to effective field application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pjoes.com [pjoes.com]
- 9. agsci.oregonstate.edu [agsci.oregonstate.edu]
The Strategic Incorporation of Methyl 3-Cyanobenzoate Derivatives in Advanced Polymer Synthesis: Application Notes and Protocols
Abstract
Methyl 3-cyanobenzoate, a versatile aromatic ester, serves as a pivotal building block in the synthesis of sophisticated polymeric materials. Its unique molecular architecture, featuring both an activatable cyano group and an ester functionality, allows for its strategic incorporation into polymer chains as a monomeric unit or as a key component of control agents in polymerization reactions. This guide provides an in-depth exploration of the applications of this compound derivatives in polymer science, with a particular focus on their use in the synthesis of side-chain liquid-crystalline polymers via Atom Transfer Radical Polymerization (ATRP) and as functional components of chain transfer agents for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to enable researchers and scientists to leverage these techniques for the development of novel functional polymers.
Introduction: The Versatility of this compound in Polymer Chemistry
This compound (CAS 13531-48-1) is a white crystalline solid with a molecular weight of 161.16 g/mol .[1] While extensively utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its application in material science, particularly in the realm of polymer chemistry, is a burgeoning field of research.[1][2] The presence of the cyano (nitrile) group and the methyl ester group on the benzene ring imparts a unique combination of reactivity and functionality. These groups can be chemically modified to introduce polymerizable moieties or to attach the molecule to other functional components, making it a valuable precursor for creating polymers with tailored properties.[1] The incorporation of cyanobenzoate moieties into a polymer backbone can enhance properties such as flexibility and durability.[1]
This document will elucidate two primary applications of this compound derivatives in advanced polymer synthesis:
-
As a precursor to methacrylate monomers for the synthesis of side-chain liquid-crystalline polymers. The rigid, polar nature of the cyanobenzoate group makes it an excellent mesogenic unit, capable of inducing liquid-crystalline behavior in polymers.
-
As a key structural component in the design of chain transfer agents for controlled radical polymerization. Specifically, cyanobenzyl-containing dithioesters have been shown to be effective RAFT agents, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.
Application I: Synthesis of Side-Chain Liquid-Crystalline Polymers via ATRP
Side-chain liquid-crystalline polymers (SCLCPs) are a class of materials that combine the properties of liquid crystals with the processability of polymers. The mesogenic units are attached as side chains to a flexible polymer backbone. Derivatives of this compound are ideal candidates for creating these mesogenic side chains due to the inherent rigidity and dipole moment of the cyanophenyl benzoate structure. These characteristics promote the formation of ordered liquid-crystalline phases, such as smectic or nematic phases.[3]
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersities.[3] This level of control is crucial for creating well-defined block copolymers where one block consists of the liquid-crystalline polymer.
Synthesis of a Cyanobenzoate-Containing Methacrylate Monomer
To incorporate the cyanobenzoate moiety into a polymer via ATRP, it must first be converted into a polymerizable monomer. A common strategy is to synthesize a methacrylate monomer. The following is a representative synthetic scheme for a methacrylate monomer with a cyano-terminated phenyl benzoate mesogen.
Caption: Synthetic pathway for a methacrylate monomer.
Protocol: ATRP of a Cyanobenzoate-Containing Methacrylate Monomer
This protocol describes the synthesis of a homopolymer of a methacrylate featuring side chains with cyano-functionalized phenyl benzoate mesogens.
Materials:
-
Cyanobenzoate-containing methacrylate monomer
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., Anisole)
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk flask and line
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask, dissolve the cyanobenzoate-containing methacrylate monomer and the ligand (PMDETA) in the solvent (anisole).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Addition of Catalyst and Initiator: Under a positive pressure of inert gas, add the catalyst (CuBr) and the initiator (ethyl α-bromoisobutyrate) to the reaction mixture.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C) and stir.
-
Monitoring the Reaction: Periodically take samples under inert atmosphere to monitor the monomer conversion and the evolution of molecular weight and polydispersity using techniques like ¹H NMR and Size Exclusion Chromatography (SEC).
-
Termination: After the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Purification: Dilute the polymer solution with a suitable solvent (e.g., tetrahydrofuran, THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Characterization of the Resulting Polymer
The synthesized polymer should be characterized to confirm its structure, molecular weight, and liquid-crystalline properties.
| Technique | Parameter Measured | Typical Expected Results |
| ¹H NMR | Monomer conversion, Polymer structure | Appearance of polymer backbone signals and disappearance of monomer vinyl protons. |
| SEC/GPC | Number-average molecular weight (Mn), Polydispersity Index (PDI) | Linear increase of Mn with conversion, low PDI (< 1.3). |
| DSC | Glass transition temperature (Tg), Liquid-crystalline phase transitions | Observation of Tg and endothermic peaks corresponding to phase transitions. |
| POM | Optical texture of liquid-crystalline phases | Characteristic textures (e.g., schlieren, focal conic) under polarized light. |
| SAXS | Microphase-separated structures in block copolymers | Scattering peaks indicating ordered nanostructures. |
Application II: Cyanobenzyl Derivatives as RAFT Chain Transfer Agents
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The control is achieved by the addition of a RAFT agent, which is a thiocarbonylthio compound.[4] Derivatives of cyanobenzoates, specifically cyanobenzyl dithioesters, have been successfully employed as RAFT agents.
The Role of the Cyanobenzyl Group in RAFT Agents
The general structure of a RAFT agent is Z-C(=S)S-R. The R group, or the leaving group, plays a crucial role in the RAFT process. A good leaving group should be a stable radical and efficiently reinitiate polymerization. The cyanobenzyl group is an effective R group due to the ability of the cyano and phenyl groups to stabilize the radical through resonance.
Caption: Key steps in RAFT polymerization.
Protocol: RAFT Polymerization of Methyl Methacrylate (MMA)
This protocol provides a general procedure for the RAFT polymerization of MMA using a cyanobenzyl-containing dithioester as the RAFT agent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
RAFT Agent (e.g., 2-cyanoprop-2-yl dithiobenzoate or a similar cyanobenzyl-containing agent)
-
Solvent (e.g., Toluene or bulk polymerization)
-
Nitrogen or Argon source for inert atmosphere
-
Ampules or Schlenk flask
Procedure:
-
Preparation of the Reaction Mixture: In an ampule or Schlenk flask, combine the MMA, AIBN, the cyanobenzyl-containing RAFT agent, and the solvent (if not a bulk polymerization).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen and then seal the ampule under vacuum or maintain an inert atmosphere in the Schlenk flask.
-
Polymerization: Place the sealed ampule or Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C) for a specified time.
-
Termination: Stop the polymerization by cooling the reaction vessel in an ice bath.
-
Purification: Open the vessel and dilute the contents with a suitable solvent. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
Expected Outcomes and Data Analysis
A successful RAFT polymerization will exhibit characteristics of a controlled or "living" polymerization.
| Analysis | Expected Observation |
| Kinetics | Linear first-order kinetic plot (ln([M]₀/[M]) vs. time). |
| Molecular Weight | Linear increase of number-average molecular weight (Mn) with monomer conversion. |
| Polydispersity | Low polydispersity index (PDI), typically below 1.3. |
| Chain-end Fidelity | The majority of polymer chains retain the thiocarbonylthio end group, allowing for further chain extension to create block copolymers. |
Conclusion
This compound and its derivatives are valuable and versatile compounds in the field of polymer science. Their utility as precursors for mesogenic monomers in the synthesis of liquid-crystalline polymers and as key components of RAFT agents for controlled radical polymerization has been demonstrated. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of these compounds in the design and synthesis of novel, high-performance polymeric materials with tailored architectures and functionalities. The continued investigation into the applications of this compound derivatives is expected to yield further innovations in materials science and beyond.
References
- 1. benicewiczgroup.com [benicewiczgroup.com]
- 2. jddtonline.info [jddtonline.info]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. CN102757362A - Acrylate monomer and preparation method thereof - Google Patents [patents.google.com]
Application Notes: The Strategic Utility of Methyl 3-Cyanobenzoate in the Synthesis of Advanced Liquid Crystalline Materials
Introduction: The Architectural Significance of Methyl 3-Cyanobenzoate
This compound is a pivotal precursor in the rational design of thermotropic liquid crystals (LCs), particularly those with specialized molecular architectures such as bent-core (or "banana") mesogens.[1][2][3] Its utility stems from a unique combination of structural and electronic features. The benzene ring provides a rigid core element, while its two functional groups—the methyl ester and the cyano group—offer versatile handles for synthetic elaboration.
Critically, the meta (1,3) substitution pattern is the defining feature that enables the construction of non-linear, bent-shaped molecules. This specific geometry is a prerequisite for the formation of unique and technologically promising liquid crystal phases, including those with ferroelectric and antiferroelectric properties, which are not accessible with linear, calamitic (rod-shaped) mesogens.[4][5][6]
The terminal cyano (-C≡N) group plays a profound role in the resulting material's properties. Its large dipole moment significantly influences intermolecular interactions, promoting the formation of organized smectic phases and enhancing the thermal stability of the mesophases.[7][8][9] These strong dipole-dipole interactions are crucial for the self-assembly processes that govern liquid crystal phase behavior. This document provides a detailed guide to the key chemical transformations and protocols for leveraging this compound in the synthesis of a representative bent-core liquid crystal.
Core Synthetic Workflow
The synthetic strategy to convert this compound into a functional liquid crystal typically involves a two-stage process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid. This intermediate, 3-cyanobenzoic acid, is then coupled with mesogenic "wing" units, typically long-chain alkoxy-substituted phenols, to complete the final bent-core structure.
Caption: High-level workflow for liquid crystal synthesis.
Key Chemical Transformations & Protocols
Protocol 1: Saponification of this compound
Causality: The conversion of the chemically stable methyl ester into a carboxylic acid is the essential activation step. A carboxylic acid is highly reactive towards esterification under mild conditions (e.g., carbodiimide coupling), providing precise control over the final molecular structure. Base-catalyzed hydrolysis (saponification) is an efficient and high-yielding method for this transformation.
Reaction Scheme: this compound → 3-Cyanobenzoic Acid
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 161.16 | 10.0 | 1.61 g |
| Potassium Hydroxide (KOH) | 56.11 | 15.0 | 0.84 g |
| Methanol (MeOH) | - | - | 20 mL |
| Deionized Water (H₂O) | - | - | 10 mL |
| Hydrochloric Acid (HCl), 2M | - | - | ~8 mL (or to pH 2) |
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.61 g (10.0 mmol) of this compound in 20 mL of methanol.
-
Base Addition: Separately, dissolve 0.84 g (15.0 mmol) of potassium hydroxide in 10 mL of deionized water. Add this aqueous KOH solution to the methanolic solution of the ester.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-75°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
-
Solvent Removal: After cooling to room temperature, remove the methanol from the reaction mixture using a rotary evaporator.
-
Acidification: Re-dissolve the remaining aqueous residue in ~20 mL of water. While stirring vigorously in an ice bath, slowly add 2M HCl dropwise. A white precipitate (3-cyanobenzoic acid) will form. Continue adding acid until the pH of the solution is approximately 2.
-
Isolation & Purification: Collect the white solid by vacuum filtration, washing thoroughly with cold deionized water (3 x 15 mL) to remove residual salts. Dry the product in a vacuum oven at 60°C overnight.
-
Characterization: The expected yield is typically >90%. Confirm the structure using ¹H NMR and IR spectroscopy (disappearance of the ester C-H peak, appearance of a broad O-H stretch for the carboxylic acid).
Protocol 2: Synthesis of a Symmetric Bent-Core Mesogen via Steglich Esterification
Causality: Steglich esterification is the method of choice for coupling the carboxylic acid core with the phenolic wings.[10] It proceeds under mild, neutral conditions, which is crucial for preventing side reactions with sensitive functional groups. Dicyclohexylcarbodiimide (DCC) acts as the dehydrating agent, activating the carboxylic acid. 4-(Dimethylamino)pyridine (DMAP) serves as a potent acylation catalyst, dramatically accelerating the reaction rate.
Caption: Reaction scheme for bent-core mesogen synthesis.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Cyanobenzoic acid | 147.13 | 2.0 | 0.294 g |
| 4-(Dodecyloxy)phenol | 278.45 | 4.2 | 1.17 g |
| DCC | 206.33 | 4.4 | 0.91 g |
| DMAP | 122.17 | 0.2 | 24 mg |
| Dichloromethane (DCM), dry | - | - | 40 mL |
Step-by-Step Methodology:
-
Reactant Setup: To a 100 mL oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 3-cyanobenzoic acid (0.294 g, 2.0 mmol), 4-(dodecyloxy)phenol (1.17 g, 4.2 mmol), and DMAP (24 mg, 0.2 mmol). Dissolve the components in 40 mL of dry dichloromethane (DCM).
-
DCC Addition: Cool the flask to 0°C in an ice bath. In a separate vial, dissolve DCC (0.91 g, 4.4 mmol) in 10 mL of dry DCM. Add this solution dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.
-
Workup - DCU Removal: Filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/acetone).
-
Characterization: Confirm the final structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The liquid crystalline properties are then investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Data Presentation & Expected Results
The physical properties of the final liquid crystal are highly dependent on the length of the terminal alkyl chains (in this case, dodecyloxy groups). Longer chains tend to promote smectic phases and lower the melting point.
Table 1: Representative Physical Properties of a Symmetric Bent-Core LC
| Property | Value |
| Molecular Formula | C₄₅H₆₃NO₄ |
| Molar Mass ( g/mol ) | 682.00 |
| Appearance | White to off-white crystalline solid |
| Phase Transitions (°C) (from DSC) | Cr 110 SmC 145 I |
| Cr = Crystal, SmC = Smectic C, I = Isotropic Liquid |
Conclusion
This compound serves as a readily available and synthetically versatile platform for constructing advanced liquid crystalline materials. Its inherent meta-substitution pattern is the key design element for accessing the rich and complex phase behavior of bent-core liquid crystals. The protocols detailed herein provide a robust and reproducible pathway from this simple building block to a functional mesogen. The strong dipole of the cyano group is instrumental in dictating the final self-assembly, making this precursor invaluable for researchers targeting materials with specific dielectric and electro-optical properties.
References
- 1. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 2. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 3. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions [frontiersin.org]
- 8. New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and Self-Assembling Behaviour of Calamitic Reactive Mesogens with Lateral Methyl and Methoxy Substituents and Vinyl Terminal Group - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Reactions Involving Methyl 3-cyanobenzoate
Abstract: This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the experimental setup for reactions involving Methyl 3-cyanobenzoate. This versatile aromatic compound, characterized by the presence of both an ester and a nitrile functional group, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] This document details its chemical and physical properties, safety protocols, and provides step-by-step methodologies for key transformations including hydrolysis, reduction, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Synthetic Utility of this compound
This compound (C₉H₇NO₂) is a white crystalline solid that serves as a valuable building block in organic synthesis.[2][3] Its bifunctional nature, possessing both an electron-withdrawing nitrile group and a methyl ester, allows for selective transformations at either site, providing a gateway to a diverse range of molecular architectures. This compound is a key intermediate in the synthesis of various biologically active molecules, including anti-inflammatory and antimicrobial agents, and is notably used in the preparation of Ataluren, a drug for managing genetic disorders like Duchenne muscular dystrophy.[1][4] It is also utilized in the formulation of specialty chemicals, dyes, and in material science to enhance polymer properties.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to designing safe and effective experiments.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 13531-48-1 | [2][3] |
| Molecular Formula | C₉H₇NO₂ | [2][3] |
| Molecular Weight | 161.16 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid/powder | [1][5] |
| Melting Point | 58-63 °C | [1][5] |
| Boiling Point | 267.2 °C at 760 mmHg | [5][6] |
| Density | 1.18 - 1.2 g/cm³ | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| Flash Point | 120 °C | [5][7] |
Safety and Handling:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][8][9] It is crucial to handle this compound in a well-ventilated area or a chemical fume hood.[7][8] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[7][8] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[5] The compound is stable under normal conditions but should be kept away from strong oxidizing agents and strong bases.[8]
Core Reactivity and Key Transformations
The reactivity of this compound is dictated by its two primary functional groups: the nitrile (-C≡N) and the methyl ester (-COOCH₃). The electrophilic nature of the carbon atoms in both groups makes them susceptible to nucleophilic attack. This allows for a variety of selective transformations.
Hydrolysis of the Nitrile and Ester Groups
Both the nitrile and ester functionalities can be hydrolyzed to the corresponding carboxylic acid. The reaction conditions determine the selectivity.
-
Selective Nitrile Hydrolysis: Mild basic conditions can selectively hydrolyze the nitrile to an amide and subsequently to a carboxylic acid, while potentially preserving the ester, although this can be challenging.
-
Complete Hydrolysis (Nitrile and Ester): Strong acidic or basic conditions will typically lead to the hydrolysis of both functional groups, yielding 3-carboxybenzoic acid (isophthalic acid).
Protocol 1: Basic Hydrolysis to 3-Carboxybenzoic Acid
This protocol outlines the complete hydrolysis of both functional groups.
Rationale: The use of a strong base like sodium hydroxide and heat provides the necessary energy to overcome the activation barriers for the saponification of the ester and the hydrolysis of the nitrile. The nitrile hydrolysis proceeds via nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[10][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (2.5-3.0 eq).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is ~2. This will precipitate the dicarboxylic acid product.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Reduction of the Nitrile Group to a Primary Amine
The nitrile group can be selectively reduced to a primary amine, leaving the ester group intact, using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.
Protocol 2: Reduction of the Nitrile with LiAlH₄
Rationale: LiAlH₄ is a potent source of hydride ions (H⁻) which act as strong nucleophiles. The reaction involves the nucleophilic addition of hydride to the electrophilic nitrile carbon, followed by a second hydride addition to the intermediate imine anion.[11][12] The use of a dry, aprotic solvent like THF is crucial as LiAlH₄ reacts violently with protic solvents like water.
Diagram 1: Workflow for Nitrile Reduction using LiAlH₄
Caption: Workflow for the reduction of this compound.
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the slurry to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ slurry, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by slowly and sequentially adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure (Fieser workup) is crucial for safety and for generating a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, methyl 3-(aminomethyl)benzoate.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Catalytic Hydrogenation: An alternative, often milder, method involves hydrogenation using a metal catalyst like Raney Nickel or Palladium on Carbon (Pd/C).[13] This method can sometimes lead to the formation of secondary amine byproducts.[14]
Advanced Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The aromatic ring of this compound can be functionalized through palladium-catalyzed cross-coupling reactions. For these reactions, the corresponding aryl halide or triflate derivative is typically required. For instance, if starting from Methyl 3-bromobenzoate, the cyano group can be introduced via cyanation, or the bromo-substituted version can be used directly in coupling reactions. Assuming we have Methyl 3-bromobenzoate as a precursor or analogue, we can illustrate two powerful C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate.[15][16]
Protocol 3: Suzuki Coupling of Methyl 3-bromobenzoate with Phenylboronic Acid
Rationale: This reaction follows a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[15][16][17] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add Methyl 3-bromobenzoate (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq).
-
Solvent and Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-12 hours, or until TLC indicates completion.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the coupled product.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming carbon-nitrogen bonds, coupling an amine with an aryl halide.[18][19]
Protocol 4: Buchwald-Hartwig Amination of Methyl 3-bromobenzoate with Morpholine
Rationale: Similar to the Suzuki coupling, this reaction proceeds via a palladium-catalyzed cycle.[20] A key difference is the use of a strong, non-nucleophilic base (like sodium tert-butoxide) and often bulky, electron-rich phosphine ligands which promote the reductive elimination step to form the C-N bond.[18][21]
Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.
-
Reagents and Solvent: Remove the tube from the glovebox, add Methyl 3-bromobenzoate (1.0 eq), morpholine (1.2 eq), and an anhydrous solvent such as toluene or dioxane.
-
Degassing and Heating: Degas the mixture and then heat under a nitrogen atmosphere at 80-110 °C for 12-24 hours.
-
Work-up: After cooling, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via column chromatography.
Conclusion
This compound is a synthetically versatile intermediate with two distinct reactive sites. The protocols detailed in this guide for hydrolysis, reduction, and palladium-catalyzed cross-coupling provide a robust framework for its application in complex molecule synthesis. By understanding the underlying principles of reactivity and the rationale behind specific experimental conditions, researchers can effectively and safely utilize this compound to achieve their synthetic goals in pharmaceutical and materials science research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 13531-48-1 [m.chemicalbook.com]
- 4. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 13531-48-1 [sigmaaldrich.com]
- 7. This compound | CAS#:13531-48-1 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
- 9. Benzoic acid, 3-cyano-, methyl ester | C9H7NO2 | CID 83554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
Application Notes & Protocols: Analytical Techniques for Monitoring Methyl 3-cyanobenzoate Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 3-cyanobenzoate is a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] The efficiency of its synthesis and subsequent reactions is critical for yield, purity, and overall process economics. Real-time or quasi-real-time monitoring of these reactions is essential for optimization and control. This document provides a comprehensive guide to the primary analytical techniques for monitoring the formation of this compound, with a focus on the common esterification of 3-cyanobenzoic acid. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are presented, aimed at researchers, scientists, and drug development professionals.
Introduction: The Need for In-Process Reaction Monitoring
In chemical synthesis, the ability to accurately track the consumption of reactants and the formation of products and byproducts is paramount. For a key intermediate like this compound, robust analytical monitoring serves several critical functions:
-
Kinetic Analysis: Understanding the reaction rate under various conditions (temperature, catalyst loading, reactant concentration).
-
Yield Optimization: Determining the point of maximum product formation to avoid degradation or side reactions.
-
Purity Assessment: Identifying and quantifying the formation of impurities in real-time.
-
Process Safety: Ensuring the reaction proceeds as expected and identifying any potentially hazardous deviations.
This guide focuses on the analytical methodologies for monitoring the acid-catalyzed esterification of 3-cyanobenzoic acid with methanol to produce this compound, a widely employed synthetic route.[1][3]
Reaction Scheme: Esterification of 3-Cyanobenzoic Acid
The primary reaction discussed is the Fischer esterification, a classic acid-catalyzed equilibrium reaction. The goal of monitoring is to track the conversion of the starting carboxylic acid to the final ester product.
Caption: Acid-catalyzed esterification of 3-cyanobenzoic acid.
Chromatographic Techniques: HPLC and GC
Chromatographic methods are the cornerstone of reaction monitoring due to their high resolving power, sensitivity, and quantitative accuracy.
High-Performance Liquid Chromatography (HPLC)
Principle & Applicability: HPLC is exceptionally well-suited for this reaction as it can easily separate the more polar 3-cyanobenzoic acid from the less polar this compound product.[4] A reverse-phase C18 column is a reliable choice for this separation, where the polar starting material elutes earlier than the non-polar ester.[5][6]
Experimental Protocol: HPLC
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known, large volume (e.g., 10 mL) of mobile phase (e.g., 50:50 Acetonitrile:Water) to stop the reaction and prevent precipitation.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 70 | 30 | 1.0 |
| 10.0 | 30 | 70 | 1.0 |
| 12.0 | 30 | 70 | 1.0 |
| 12.1 | 70 | 30 | 1.0 |
| 15.0 | 70 | 30 | 1.0 |
-
Data Interpretation:
-
Identify the peaks for 3-cyanobenzoic acid and this compound based on retention times established with pure standards.
-
Quantify the area under each peak. The percentage conversion can be calculated as: % Conversion = [Area(Product) / (Area(Product) + Area(Reactant))] * 100%
-
Caption: HPLC workflow for reaction monitoring.
Gas Chromatography (GC)
Principle & Applicability: GC is an excellent technique for this analysis, particularly if coupled with a mass spectrometer (GC-MS) for definitive peak identification.[7] It is suitable for thermally stable and volatile compounds like this compound. The non-volatile carboxylic acid starting material will require derivatization (e.g., silylation) to be analyzed by GC, making this method better suited for monitoring product formation and the presence of volatile impurities.
Experimental Protocol: GC
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilute with a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (10 mL).
-
Add an internal standard (e.g., dodecane) for improved quantification.
-
Optional for reactant analysis: Derivatize with a silylating agent (e.g., BSTFA) to make the carboxylic acid volatile.
-
-
Instrumentation & Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
FID Temperature: 280 °C.
-
Injection: 1 µL, Split ratio 50:1.
-
-
Oven Temperature Program:
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 80 | 2 |
| 15 | 240 | 5 |
-
Data Interpretation:
-
Identify the product peak by its retention time (and mass spectrum if using MS).
-
Quantify the product peak area relative to the internal standard to track its formation over time.
-
Caption: GC workflow for monitoring product formation.
Spectroscopic Techniques: NMR and FTIR
Spectroscopic methods provide information about the molecular structure and can be used to monitor the changes in functional groups throughout the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Applicability: ¹H NMR spectroscopy is a powerful tool for monitoring this reaction. It allows for direct observation of protons in different chemical environments. The key is to monitor the disappearance of the acidic proton of the carboxylic acid and the appearance of the methyl ester protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Withdraw a small aliquot (0.1-0.5 mL) from the reaction.
-
Dilute with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Data Interpretation:
-
Monitor the key signals over time.
-
The conversion can be determined by integrating the relevant peaks and comparing their ratios.
-
Characteristic ¹H NMR Chemical Shifts (in CDCl₃):
| Compound | Functional Group | Chemical Shift (ppm) |
| 3-Cyanobenzoic Acid | Aromatic Protons | 7.7 - 8.5 |
| Carboxylic Acid (COOH) | ~12-13 (very broad) | |
| This compound | Aromatic Protons | 7.6 - 8.2 |
| Methyl Ester (OCH₃) | ~3.9 |
Note: The carboxylic acid proton signal can be broad and may exchange with trace water, making it less reliable for quantification than comparing the aromatic signals to the new methyl ester signal.
Caption: Logic for NMR-based reaction monitoring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Applicability: FTIR spectroscopy monitors the vibrations of molecular bonds.[8] It is highly effective for tracking the change in functional groups during the esterification.[9] The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of the sharp C=O stretch of the ester are key indicators. This technique is particularly amenable to in-line monitoring with an Attenuated Total Reflectance (ATR) probe.[10]
Experimental Protocol: FTIR (ATR)
-
Sample Preparation:
-
For offline analysis, withdraw a small drop of the reaction mixture and place it directly on the ATR crystal.
-
For in-line analysis, insert a clean ATR probe directly into the reaction vessel.
-
-
Data Acquisition:
-
Collect a background spectrum of the solvent/methanol mixture.
-
Collect spectra of the reaction mixture at regular intervals.
-
-
Data Interpretation:
-
Monitor the changes in the intensity of characteristic absorption bands.
-
Characteristic IR Absorption Frequencies:
| Compound | Functional Group | Wavenumber (cm⁻¹) | Peak Appearance |
| 3-Cyanobenzoic Acid | O-H (Carboxylic Acid) | 2500-3300 | Very Broad |
| C=O (Carboxylic Acid) | ~1700 | Sharp | |
| C≡N (Nitrile) | ~2230 | Sharp | |
| This compound | C=O (Ester) | ~1720 | Sharp (shifts slightly) |
| C-O (Ester) | 1100-1300 | Strong | |
| C≡N (Nitrile) | ~2230 | Sharp (remains) |
The most telling change is the disappearance of the broad O-H band and a slight shift in the carbonyl (C=O) peak.
Comparative Analysis of Techniques
| Technique | Pros | Cons | Best For |
| HPLC | High resolution, excellent for quantification, robust. | Slower than spectroscopy, requires sample preparation. | Accurate quantitative analysis of reaction progress and purity. |
| GC | High sensitivity, ideal for volatile compounds, GC-MS gives definitive ID. | Non-volatile compounds require derivatization, high inlet temps can degrade samples. | Final product purity analysis and detection of volatile side products. |
| NMR | Provides detailed structural information, direct quantification by integration. | Lower sensitivity, expensive instrumentation, requires deuterated solvents. | Mechanistic studies and structural confirmation of products. |
| FTIR | Very fast, non-destructive, suitable for in-line monitoring with ATR probes. | Less sensitive for minor components, overlapping peaks can be complex. | Real-time, qualitative tracking of functional group conversion. |
Conclusion
The choice of analytical technique for monitoring this compound reactions depends on the specific goals of the analysis. For precise, quantitative data on conversion and purity, HPLC is the method of choice. For rapid, real-time tracking of the reaction's progress, in-line FTIR is highly effective. GC is invaluable for analyzing final product purity, while NMR provides unparalleled structural insight. Often, a combination of these techniques provides the most complete understanding of the reaction, enabling robust process development and control for this important chemical intermediate.
References
- 1. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 2. This compound CAS#: 13531-48-1 [m.chemicalbook.com]
- 3. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 3-cyanobenzoate into Novel Compounds
Introduction: The Strategic Importance of Methyl 3-cyanobenzoate in Medicinal Chemistry and Materials Science
This compound is a bifunctional aromatic compound that serves as a highly versatile scaffold in the synthesis of novel molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its structure, featuring both an electron-withdrawing cyano group and a readily transformable methyl ester, allows for a diverse range of chemical modifications. This unique reactivity profile makes it an invaluable starting material for creating complex molecular architectures.[1] For instance, it is a key building block in the synthesis of Ataluren, a drug used to treat Duchenne muscular dystrophy.[2] The strategic derivatization of this compound can lead to the development of innovative compounds with tailored biological activities and material properties. This guide provides detailed protocols for several key transformations of this compound, offering insights into the synthesis of carboxylic acids, amides, and tetrazoles, and discussing the potential for selective reductions.
Visualization of Derivatization Pathways
Caption: Key derivatization pathways of this compound.
Hydrolysis of the Methyl Ester: Synthesis of 3-Cyanobenzoic Acid
The hydrolysis of the methyl ester group in this compound to a carboxylic acid is a fundamental transformation. The resulting 3-cyanobenzoic acid is a valuable intermediate for the synthesis of more complex molecules, such as pharmaceuticals and specialty polymers.[3] The following protocol describes a standard base-catalyzed hydrolysis.
Protocol 1: Synthesis of 3-Cyanobenzoic Acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (1.5 eq) to the solution and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring until the pH of the solution is acidic (pH ~2), which will cause a white precipitate to form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum to yield 3-cyanobenzoic acid as a white solid.
Characterization:
-
¹H NMR: The spectrum is expected to show signals in the aromatic region, with a characteristic downfield shift of the proton adjacent to the carboxylic acid group compared to the starting material.[4][5]
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and the disappearance of the C-O stretch from the ester of the starting material. The nitrile C≡N stretch should remain (around 2230 cm⁻¹).[6]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of 3-cyanobenzoic acid.[5]
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (DMSO-d₆, δ ppm) |
| This compound | 161.16 | 58 | ~8.3 (s), ~8.2 (d), ~8.0 (d), ~7.7 (t), ~3.9 (s, OCH₃) |
| 3-Cyanobenzoic acid | 147.13 | 217-220 | ~13.5 (br s, COOH), ~8.4 (s), ~8.3 (d), ~8.1 (d), ~7.8 (t) |
Amidation of the Methyl Ester: Synthesis of 3-Cyanobenzamides
The conversion of the methyl ester to an amide is a crucial step in the synthesis of many biologically active compounds. This reaction involves the aminolysis of the ester, often facilitated by a catalyst to overcome the relatively low reactivity of unactivated esters.[7][8]
Protocol 2: General Procedure for the Synthesis of a 3-Cyanobenzamide
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Zirconium (IV) oxide (ZrO₂) as a heterogeneous catalyst (optional, for improved reactivity)[7]
-
Toluene
-
Reaction vessel suitable for heating
-
Magnetic stirrer and stir bar
-
Apparatus for solvent removal (e.g., rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), and ZrO₂ (5 mol %, if used).
-
Add toluene as a solvent and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and, if a heterogeneous catalyst was used, filter it off.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 3-cyanobenzamide.
Characterization:
-
¹H NMR: The spectrum will show the disappearance of the methyl ester singlet and the appearance of new signals corresponding to the protons of the added amine, along with a broad N-H signal (for primary amine reactants).
-
IR Spectroscopy: Look for the characteristic amide C=O stretch (around 1650 cm⁻¹) and N-H stretches (around 3300 cm⁻¹ for a secondary amide).
-
Mass Spectrometry: The mass spectrum should confirm the molecular weight of the synthesized amide.
[3+2] Cycloaddition of the Nitrile: Synthesis of a Tetrazole Derivative
The [3+2] cycloaddition of the nitrile group with an azide is a powerful method for the synthesis of tetrazoles, which are important isosteres for carboxylic acids in drug design.[1][9] This reaction is often catalyzed by a Lewis acid.
Protocol 3: Synthesis of Methyl 3-(1H-tetrazol-5-yl)benzoate
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc (II) chloride (ZnCl₂) or Silica Sulfuric Acid[1]
-
N,N-Dimethylformamide (DMF) or water[10]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dilute HCl
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and a catalytic amount of zinc chloride (0.2 eq).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing dilute HCl, which will protonate the tetrazole and may cause it to precipitate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield methyl 3-(1H-tetrazol-5-yl)benzoate.
Characterization:
-
¹H NMR: The aromatic proton signals will be present, and a new, very broad signal for the tetrazole N-H proton will appear at a downfield chemical shift.
-
IR Spectroscopy: The strong, sharp nitrile peak at ~2230 cm⁻¹ will disappear.
-
¹³C NMR: The nitrile carbon signal will be absent, and a new signal for the tetrazole ring carbon will appear.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak for the tetrazole product.
Selective Reduction Strategies
The selective reduction of either the cyano or the ester group opens up further avenues for derivatization. The choice of reducing agent is critical for achieving the desired selectivity.
Conceptual Protocol 4A: Selective Reduction of the Nitrile Group
The nitrile group can be selectively reduced to a primary amine using reagents like Diisobutylaluminium hydride (DiBAL-H) at low temperatures, followed by an aqueous workup.[11] This transformation yields methyl 3-(aminomethyl)benzoate, a valuable building block for further functionalization.
Conceptual Protocol 4B: Selective Reduction of the Ester Group
The methyl ester can be selectively reduced to a primary alcohol in the presence of a nitrile using a milder reducing agent like sodium borohydride in combination with a Lewis acid, or more selectively with lithium borohydride.[12] This would produce (3-cyanophenyl)methanol, another useful bifunctional intermediate.
Workflow for Derivatization and Analysis
Caption: General workflow for the synthesis and analysis of novel compounds.
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a wide array of novel compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemistry of this valuable building block. The ability to selectively manipulate the cyano and methyl ester functionalities allows for the rational design and synthesis of new chemical entities with potential applications in medicine and materials science.
References
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. 3-Cyanobenzoic acid(1877-72-1) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Cyanobenzoic acid | C8H5NO2 | CID 15875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. acs.org [acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 3-cyanobenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Achieving a high yield of this compound is critical for the efficiency and cost-effectiveness of these processes.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during its synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, with a primary focus on the widely used Sandmeyer reaction of methyl 3-aminobenzoate.
Q1: My Sandmeyer reaction for this compound is resulting in a low yield. What are the likely causes?
Several factors can contribute to low yields in a Sandmeyer reaction.[2] A systematic approach to troubleshooting is essential. The primary areas to investigate are the diazotization step and the subsequent cyanation step.
Key Areas for Investigation:
-
Incomplete Diazotization: The formation of the diazonium salt from methyl 3-aminobenzoate is a critical first step. Ensure that the reaction between the primary aromatic amine and nitrous acid has gone to completion.[2]
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, particularly at temperatures above 5°C.[2] This decomposition often leads to the formation of methyl 3-hydroxybenzoate as a primary byproduct, significantly reducing the yield of the desired product.[2]
-
Suboptimal Cyanation Conditions: The reaction of the diazonium salt with the copper(I) cyanide complex is sensitive to various parameters, including temperature, pH, and the quality of the copper(I) cyanide.
Q2: I suspect incomplete diazotization. How can I optimize this step?
Optimizing the diazotization of methyl 3-aminobenzoate is crucial for maximizing the final product yield.
Optimization Strategies:
-
Temperature Control: Maintain a strict temperature range of 0-5°C throughout the diazotization process.[3][4] Use an ice-salt bath to ensure consistent and effective cooling.[5]
-
Acid Concentration: An excess of mineral acid (e.g., hydrochloric acid) is necessary to prevent the coupling of the diazonium salt with unreacted methyl 3-aminobenzoate, which forms an unwanted azo dye byproduct.[5]
-
Rate of Nitrite Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine.[5] This controlled addition prevents localized increases in temperature and the formation of excess nitrous acid, which can lead to side reactions.[6] A permanent positive test for nitrous acid (e.g., with starch-iodide paper) should be achieved, indicating the complete consumption of the amine.[7]
-
Purity of Starting Materials: Ensure the methyl 3-aminobenzoate is of high purity. Impurities can interfere with the diazotization reaction and lead to the formation of colored byproducts.[5]
Q3: How can I minimize the formation of methyl 3-hydroxybenzoate?
The formation of methyl 3-hydroxybenzoate is a common side reaction resulting from the reaction of the diazonium salt with water, especially at elevated temperatures.[2]
Preventative Measures:
-
Strict Temperature Control: As mentioned, maintaining the temperature at 0-5°C is the most critical factor in preventing the premature decomposition of the diazonium salt to the corresponding phenol.[2][3]
-
Immediate Use of Diazonium Salt: The prepared diazonium salt solution should be used immediately in the subsequent cyanation step.[5] Prolonged storage, even at low temperatures, will lead to decomposition.
Q4: My cyanation step seems inefficient. What are the best practices for using copper(I) cyanide?
The Sandmeyer cyanation reaction requires careful handling of the copper(I) cyanide reagent.
Best Practices:
-
Quality of Copper(I) Cyanide: Use high-purity, freshly prepared or commercially sourced copper(I) cyanide. The quality of the CuCN can significantly impact the reaction's success.
-
Preparation of the Copper(I) Cyanide Solution: The copper(I) cyanide should be dissolved in a solution of sodium or potassium cyanide to form the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active cyanating agent.
-
Temperature of Cyanation: The addition of the cold diazonium salt solution to the copper(I) cyanide solution should be done carefully, maintaining a low temperature initially. The reaction mixture can then be allowed to warm to room temperature and gently heated to ensure the reaction goes to completion.[7]
-
pH Control: The pH of the reaction mixture is important. For the cyanation of diazonium salts, a neutral to slightly acidic pH is generally preferred.
Q5: I'm observing the formation of colored byproducts. What are they and how can I avoid them?
The formation of colored impurities, often yellow, orange, or blue, can indicate side reactions.[8]
Common Byproducts and Prevention:
-
Azo Compounds: These are formed by the coupling of the diazonium salt with unreacted amine or other electron-rich aromatic compounds.[2] Ensuring an excess of acid during diazotization and maintaining a low temperature can minimize this.
-
Biaryl Compounds: These can form from the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction.[2]
Q6: What is the most effective method for purifying the final this compound product?
Purification is essential to obtain a high-purity product.
Recommended Purification Strategy:
-
Extraction: After the reaction is complete, the product is typically extracted into an organic solvent like diethyl ether or dichloromethane.
-
Washing: The organic layer should be washed with water, a dilute sodium hydroxide solution to remove any acidic byproducts like 3-cyanobenzoic acid, and finally with brine.
-
Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol or ethanol-water) or by column chromatography on silica gel.[9] Recrystallization is often effective for removing minor impurities and obtaining a crystalline solid.[9]
II. Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to this compound?
A: The most common methods include:
-
Sandmeyer Reaction: This involves the diazotization of methyl 3-aminobenzoate followed by cyanation with a copper(I) cyanide catalyst.[10] This is a widely used and versatile method.
-
Nucleophilic Substitution: This route utilizes 3-halobenzoic acid methyl esters (e.g., methyl 3-bromobenzoate) and a cyanide source like cuprous cyanide.[11]
-
From 3-Cyanobenzoic Acid: Esterification of 3-cyanobenzoic acid with methanol, often using an acid catalyst like sulfuric acid or thionyl chloride.[11][12]
-
From Methyl 3-formylbenzoate: A greener method involves the oximation of methyl 3-formylbenzoate with hydroxylamine hydrochloride, followed by dehydration to the nitrile.[9] This method can achieve high yields of over 95%.[9]
Q: What are the key safety precautions when performing a Sandmeyer reaction with copper(I) cyanide?
A: The Sandmeyer reaction, especially with cyanide, has significant hazards.
-
Cyanide Toxicity: Copper(I) cyanide and alkali metal cyanides are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Cyanide (HCN) Gas: Acidification of cyanide salts will liberate highly toxic and flammable hydrogen cyanide gas. Ensure the reaction pH is controlled and have a cyanide quench solution (e.g., bleach or hydrogen peroxide) readily available.
-
Diazonium Salt Instability: Solid diazonium salts can be explosive when dry.[6] It is crucial to keep them in solution and at low temperatures.
Q: Can I use other copper salts, like copper(II) salts, in the Sandmeyer cyanation?
A: Copper(I) salts are the traditional and most effective catalysts for the Sandmeyer reaction.[10] The mechanism involves a single-electron transfer from Cu(I) to the diazonium salt.[13] While some modifications and other transition metals have been explored, copper(I) remains the standard for efficient cyanation.
Q: Are there alternative, "greener" methods for synthesizing this compound?
A: Yes, a method starting from methyl 3-formylbenzoate is considered a greener alternative.[9] This process involves an oximation reaction followed by dehydration and can achieve a yield of up to 95.1% under optimized conditions.[9]
III. Experimental Protocols and Data
Optimized Protocol for Sandmeyer Synthesis of this compound
This protocol is a synthesis of best practices to maximize yield and purity.
Step 1: Diazotization of Methyl 3-aminobenzoate
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl 3-aminobenzoate in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5°C.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring for 15-20 minutes at 0-5°C.
-
Check for the presence of excess nitrous acid using starch-iodide paper.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 30-60 minutes until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water, dilute sodium hydroxide solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to obtain pure this compound as a white solid.
Data Summary: Impact of Reaction Conditions on Yield
| Parameter | Suboptimal Condition | Optimized Condition | Expected Outcome |
| Diazotization Temperature | > 10°C | 0-5°C | Minimized phenol formation, higher yield.[2] |
| Rate of NaNO₂ Addition | Rapid addition | Slow, dropwise | Controlled reaction, fewer side products.[5] |
| Acid Concentration | Stoichiometric | Excess | Prevents azo dye formation.[5] |
| Diazonium Salt Stability | Stored for >1 hour | Used immediately | Avoids decomposition and yield loss.[5] |
IV. Visualizing the Workflow
Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Khan Academy [khanacademy.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. akjournals.com [akjournals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 12. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Crude Methyl 3-cyanobenzoate
Welcome to the Technical Support Center for the purification of crude Methyl 3-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile intermediate. Our goal is to equip you with the expertise and practical insights needed to achieve high-purity this compound consistently in your laboratory.
Understanding the Starting Point: Common Impurities in Crude this compound
The first step in any successful purification is to understand the potential impurities in your crude material. The nature of these impurities is dictated by the synthetic route employed. The two most common pathways to this compound are the esterification of 3-cyanobenzoic acid and the Sandmeyer reaction of 3-aminobenzoic acid, followed by esterification.
Potential Impurities from Esterification of 3-Cyanobenzoic Acid:
-
Unreacted 3-Cyanobenzoic Acid: Due to incomplete reaction, this is a very common impurity. Its acidic nature can interfere with subsequent reactions.
-
Residual Methanol: The solvent and reactant from the esterification process.
-
Byproducts from Dehydrating Agents: If strong acids like sulfuric acid are used as catalysts, they can cause side reactions or remain as trace impurities.
Potential Impurities from Synthesis via 3-Formylbenzoate:
-
Unreacted Methyl 3-formylbenzoate: Incomplete oximation and dehydration will leave this starting material in your crude product.[1]
-
Hydroxylamine Hydrochloride and other Reagents: Residual reagents from the synthesis can contaminate the final product.[1]
A general overview of potential impurities is summarized in the table below.
| Impurity Type | Specific Examples | Origin |
| Unreacted Starting Materials | 3-Cyanobenzoic Acid, Methyl 3-formylbenzoate | Incomplete reaction |
| Reagents and Solvents | Methanol, Sulfuric Acid, Hydroxylamine Hydrochloride | Synthesis and workup |
| Byproducts | Di-esters (from diacids), colored impurities | Side reactions during synthesis |
| Degradation Products | 3-Cyanobenzoic Acid | Hydrolysis of the ester |
Troubleshooting Purification Techniques
This section provides a question-and-answer style guide to troubleshoot common issues encountered during the purification of this compound.
Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid compounds like this compound. A successful recrystallization relies on the principle of differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Q1: My this compound oils out instead of crystallizing. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities is high.[2]
-
Probable Cause & Solution:
-
High Impurity Load: A high concentration of impurities can depress the melting point of your product. Consider a preliminary purification step like a solvent wash or passing a solution of the crude product through a short plug of silica gel to remove gross impurities.
-
Inappropriate Solvent: The chosen solvent may be too nonpolar or its boiling point too high. This compound has a melting point of approximately 58°C.[3] Solvents with boiling points significantly above this may lead to oiling out. Methanol has been reported as an effective recrystallization solvent.[1]
-
Cooling Too Rapidly: Rapid cooling can favor oiling out over crystallization. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.[2]
-
Q2: I have a very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is often due to using too much solvent or premature crystallization.
-
Probable Cause & Solution:
-
Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the solid will result in a significant portion of your product remaining in the mother liquor upon cooling.[4][5] To rectify this, you can evaporate some of the solvent and attempt to recrystallize again.
-
Premature Crystallization: If crystals form too early, especially during a hot filtration step, product will be lost. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent this.
-
Incomplete Crystallization: After cooling to room temperature, further cool the flask in an ice bath to maximize the precipitation of your product.
-
Q3: The purified crystals are still colored. How can I obtain a white product?
A3: Colored impurities are common in organic synthesis.
-
Probable Cause & Solution:
-
Trapped Impurities: The color may be due to highly colored byproducts trapped in the crystal lattice. A second recrystallization may be necessary.
-
Adsorbed Impurities: Activated carbon (charcoal) can be added to the hot solution before filtration to adsorb colored impurities. Use a small amount (1-2% by weight) and ensure you filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Column Chromatography
For small-scale purifications or when recrystallization is ineffective, column chromatography is a powerful technique. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).
Q1: I'm not getting good separation between my product and an impurity on the column. What can I do?
A1: Poor separation is typically due to an inappropriate solvent system or improper column packing.
-
Probable Cause & Solution:
-
Incorrect Eluent Polarity: The polarity of your eluent is crucial. You can determine the optimal solvent system using Thin Layer Chromatography (TLC) beforehand.[6] Aim for an Rf value of 0.2-0.3 for this compound in the chosen eluent system. A common starting point for aromatic esters is a mixture of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.[6]
-
Improper Packing: Air bubbles or channels in the silica gel will lead to a non-uniform flow of the eluent and poor separation. Ensure the column is packed evenly, either by dry packing or creating a slurry.[7]
-
Q2: My product is eluting with a trailing (streaking) band on the column. Why is this happening?
A2: Tailing is often caused by the interaction of polar functional groups with the acidic silica gel.
-
Probable Cause & Solution:
-
Acidic Silica Interaction: The lone pairs on the nitrogen of the nitrile group and the oxygen of the ester group can interact with the acidic silanol groups on the silica surface, causing tailing. Adding a small amount of a modifier to your eluent, such as 0.1-1% triethylamine for basic compounds or a small amount of acetic acid for acidic impurities, can help to mitigate this effect.
-
Sample Application: Applying the sample in a wide band at the top of the column can lead to broad elution profiles. Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and apply it as a narrow band.[6]
-
Vacuum Distillation
Given its relatively high boiling point (approximately 267°C at atmospheric pressure), vacuum distillation is a suitable method for purifying liquid crude this compound or for removing volatile impurities from a solid crude product.
Q1: I'm experiencing bumping or unstable boiling during the vacuum distillation.
A1: Bumping is the sudden, violent boiling of a liquid and is common in vacuum distillation.
-
Probable Cause & Solution:
-
Lack of Nucleation Sites: Smooth glass surfaces can prevent even boiling. Use a magnetic stir bar or boiling chips to promote smooth boiling.
-
Too Rapid Heating: Heating the distillation flask too quickly can lead to superheating and bumping. Apply heat gradually.
-
Inadequate Vacuum: Fluctuations in the vacuum can cause unstable boiling. Ensure all joints are properly sealed and that your vacuum pump is operating efficiently.[8][9]
-
Q2: The product seems to be decomposing at the distillation temperature. How can I avoid this?
A2: Thermal decomposition can occur if the distillation temperature is too high.
-
Probable Cause & Solution:
-
Insufficient Vacuum: A higher vacuum will lower the boiling point of your compound, allowing for distillation at a lower temperature.[8] Check your vacuum system for leaks.
-
Prolonged Heating: Minimize the time the compound is exposed to high temperatures. Once the desired fraction begins to distill, collect it efficiently.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for crude this compound?
A1: For typical laboratory-scale purifications where the crude product is a solid, recrystallization from methanol is often the most efficient and straightforward method to achieve high purity (>98%).[1] It is scalable and can effectively remove most common impurities.
Q2: How can I monitor the purity of my this compound during the purification process?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of a column chromatography and for assessing the purity of fractions. For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed information about the purity and the identity of any remaining impurities.[10]
Q3: My purified this compound has a melting point that is lower and broader than the literature value (58°C). What does this indicate?
A3: A depressed and broad melting point range is a classic indication of the presence of impurities. Impurities disrupt the crystal lattice of the solid, leading to a lower energy requirement to melt. Further purification is recommended.
Q4: Can I use solvent extraction to purify crude this compound?
A4: Yes, a liquid-liquid extraction can be a useful initial purification step. For example, if your crude product is contaminated with acidic impurities like 3-cyanobenzoic acid, you can dissolve the crude material in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate) to remove the acidic impurity. Subsequent washes with water and brine, followed by drying and evaporation of the organic solvent, will yield a partially purified product.[11]
Visualizing the Purification Workflow
To aid in selecting the appropriate purification strategy, the following workflow diagram is provided.
Caption: Decision workflow for selecting a purification technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. This compound CAS#: 13531-48-1 [m.chemicalbook.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 8. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 9. beakerandwrench.com [beakerandwrench.com]
- 10. 13531-48-1|this compound|BLD Pharm [bldpharm.com]
- 11. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of Methyl 3-Cyanobenzoate
Welcome to the technical support guide for the synthesis of methyl 3-cyanobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The following FAQs and troubleshooting guides are structured to provide not just solutions, but a foundational understanding of the reaction mechanisms and the causality behind common experimental pitfalls.
PART 1: General FAQs and Synthetic Route Selection
This section addresses high-level questions researchers may have before embarking on the synthesis.
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one?
A1: Selecting the optimal synthetic route depends on factors like starting material availability, scale, required purity, and tolerance for hazardous reagents. Here are the four most common strategies:
-
Sandmeyer Reaction: Starting from methyl 3-aminobenzoate. This is a classic and versatile method for introducing a cyano group. It's suitable when the corresponding amine is readily available.[1][2]
-
Palladium-Catalyzed Cyanation: Starting from methyl 3-bromobenzoate or 3-chlorobenzoate. This modern approach offers high yields and functional group tolerance but requires careful control of the catalytic system.[3][4][5]
-
Rosenmund–von Braun Reaction: A classical copper-catalyzed cyanation of methyl 3-halobenzoates. It's a robust method but often requires harsh conditions (high temperatures) and stoichiometric copper cyanide.[6][7][8]
-
Esterification of 3-Cyanobenzoic Acid: A straightforward method if the carboxylic acid is the available starting material. The main challenge is the purification of the product from the unreacted starting acid.[9][10]
The following flowchart can guide your decision-making process:
Caption: Decision workflow for selecting a synthetic route.
Q2: What are the most common impurities I should be aware of?
A2: Regardless of the route, two classes of impurities are frequently encountered:
-
Starting Materials: Incomplete conversion is a common issue. Unreacted methyl 3-aminobenzoate, methyl 3-bromobenzoate, or 3-cyanobenzoic acid are the most likely contaminants.
-
Hydrolysis Products: Both the ester and nitrile functional groups can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of 3-cyanobenzoic acid (from ester hydrolysis) or methyl 3-carbamoylbenzoate and subsequently 3-(methoxycarbonyl)benzoic acid (from nitrile hydrolysis).[11][12][13][14]
PART 2: Troubleshooting Guide by Synthetic Route
Route 1: The Sandmeyer Reaction
This route involves the diazotization of methyl 3-aminobenzoate followed by a copper(I) cyanide-mediated cyanation.
FAQ & Troubleshooting
Q: My reaction yield is very low, and I've isolated methyl 3-hydroxybenzoate as a major byproduct. What went wrong?
A: This is a classic side reaction in the Sandmeyer synthesis. The intermediate diazonium salt is highly reactive and can be attacked by water, which acts as a nucleophile, to produce a phenol.
-
Causality: The reaction mechanism proceeds through a radical-nucleophilic aromatic substitution.[1][15] If the concentration of the cyanide nucleophile is too low or the temperature is too high, the competing reaction with water becomes significant. The diazonium salt decomposes to an aryl cation, which is then trapped by water.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the diazotization step (formation of the diazonium salt) is performed at 0-5 °C. Do not let the temperature rise.
-
pH Control: Maintain a strongly acidic medium (e.g., with HCl or H₂SO₄) during diazotization to stabilize the diazonium salt.
-
Addition Rate: Add the diazonium salt solution slowly to the copper(I) cyanide solution. This ensures that the diazonium salt concentration remains low, favoring the reaction with the cyanide complex over water.
-
Neutralization: The cyanation step should be neutralized carefully. A buffered system can sometimes help maintain the optimal pH for the copper-catalyzed reaction.[16]
-
Caption: Competing pathways in the Sandmeyer reaction.
Q: I have a persistent, colored impurity in my product. What could it be?
A: Azo compounds are common colored byproducts. They form when the unreacted diazonium salt (an electrophile) couples with an electron-rich aromatic species in the reaction mixture, such as the starting methyl 3-aminobenzoate.
-
Troubleshooting Steps:
-
Ensure Complete Diazotization: Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper to confirm the amine has been fully consumed before proceeding.
-
Avoid Excess Amine: Stoichiometry is critical. Any unreacted starting amine is a prime target for azo coupling.
-
Purification: Most azo compounds are highly colored and can often be removed by column chromatography or recrystallization.
-
Route 2: Palladium-Catalyzed Cyanation
This method involves the cross-coupling of methyl 3-bromobenzoate with a cyanide source, catalyzed by a palladium complex.
FAQ & Troubleshooting
Q: My reaction is sluggish and stalls, leaving a lot of starting material. Why?
A: This is often due to catalyst deactivation or poisoning. Cyanide is a strong ligand and can bind irreversibly to the palladium center, inhibiting the catalytic cycle.[3]
-
Causality: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[17] Cyanide ions can coordinate to various palladium intermediates in the cycle, preventing the necessary steps from occurring.
-
Troubleshooting Steps:
-
Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) is often used because its low solubility provides a slow, controlled release of cyanide ions, minimizing catalyst poisoning.[18] Non-toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have also proven effective.[3][5]
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., dppf, XPhos, t-BuXPhos) that promote the reductive elimination step and stabilize the active Pd(0) catalyst.[5]
-
Additives: Sometimes, co-catalysts or additives like zinc formate can help reactivate the palladium catalyst.[18]
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Q: I'm observing hydrolysis of my ester group. How can I prevent this?
A: Palladium-catalyzed cyanations often require a base, which can promote ester saponification, especially at higher temperatures.
-
Troubleshooting Steps:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃.
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature, although this may require a longer reaction time or a more active catalyst system.
-
Anhydrous Conditions: Ensure your solvent and reagents are dry. The presence of water will facilitate hydrolysis.
-
Route 3: Rosenmund–von Braun Reaction
This method uses stoichiometric or catalytic copper(I) cyanide to convert methyl 3-bromobenzoate to the desired nitrile.
FAQ & Troubleshooting
Q: The reaction requires very high temperatures and gives a low yield. How can I improve it?
A: The classical Rosenmund-von Braun reaction is known for requiring harsh conditions (refluxing in DMF or pyridine, >150 °C).[6][7][19]
-
Causality: The mechanism involves oxidative addition of the aryl halide to a Cu(I) species.[7] This step has a high activation energy, necessitating high temperatures. The high temperatures can also lead to thermal decomposition and other side reactions.
-
Troubleshooting Steps:
-
Solvent Choice: Use a high-boiling, polar aprotic solvent like DMF or NMP to ensure the required temperature can be reached. Ensure the solvent is anhydrous.
-
Purity of Reagents: The reaction can be sensitive to the quality of the CuCN. Greenish, oxidized CuCN may be less reactive.[6]
-
Consider Catalytic Variants: Modern protocols have been developed that use catalytic amounts of copper(I) iodide with an alkali metal cyanide, which can proceed under milder conditions.[7]
-
Workup Procedure: The workup often involves treatment with ammonia and/or ferric chloride to complex the copper salts and facilitate their removal.[6] Incomplete removal of copper can complicate purification.
-
Route 4: Esterification of 3-Cyanobenzoic Acid
This involves a standard acid-catalyzed esterification with methanol.
FAQ & Troubleshooting
Q: I have difficulty separating the final product from the unreacted 3-cyanobenzoic acid. What is the best method?
A: The starting acid and the ester product can have similar polarities, making chromatographic separation challenging. A chemical workup is often more effective. It has been noted that separating these two compounds can be difficult, potentially impacting final product purity.[9][10]
-
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic 3-cyanobenzoic acid, forming the water-soluble sodium salt, which will move into the aqueous layer.
-
Expert Tip: Perform this wash 2-3 times to ensure complete removal of the acid.
-
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
-
PART 3: Summary of Side Products
| Synthetic Route | Common Side Product(s) | Reason for Formation | Identification & Notes |
| Sandmeyer Reaction | Methyl 3-hydroxybenzoate | Reaction of diazonium salt with water | Often co-elutes with product. Check for broad -OH peak in ¹H NMR. |
| Azo compounds | Coupling of diazonium salt with electron-rich aromatics | Highly colored (red, orange, yellow). | |
| Pd-Catalyzed Cyanation | 3-Cyanobenzoic acid | Base-mediated hydrolysis of the methyl ester | Acidic impurity. Can be removed with a basic wash. |
| Methyl 3-H-benzoate (reduction) | Proto-dehalogenation | Occurs if a hydrogen source is present (e.g., water, solvent). | |
| Rosenmund-von Braun | Unreacted Starting Material | Incomplete reaction due to harsh conditions/reagent quality | High reaction temperatures can also lead to decomposition. |
| Esterification | 3-Cyanobenzoic acid | Incomplete esterification | Best removed by a basic aqueous wash during workup. |
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 9. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 10. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 13. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. homework.study.com [homework.study.com]
- 15. byjus.com [byjus.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 19. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
How to avoid impurities in Methyl 3-cyanobenzoate production
Answering the user's request.## Technical Support Center: Methyl 3-cyanobenzoate Production
Introduction
This compound is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[1][2] Its utility is directly linked to its purity, as even trace impurities can lead to significant downstream complications, including failed reactions, toxic byproducts, and reduced final product yields. This guide provides researchers and drug development professionals with a comprehensive troubleshooting resource for identifying and mitigating common impurities encountered during the synthesis of this compound, with a primary focus on the widely used Fischer-Speier esterification of 3-cyanobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect when synthesizing this compound via Fischer esterification?
The most prevalent impurities originate from the equilibrium nature of the reaction, side reactions, and the starting materials themselves. These typically include:
-
Unreacted 3-Cyanobenzoic Acid: Due to the reversible nature of Fischer esterification, incomplete conversion is a primary source of contamination.[3][4]
-
Water: A byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials, reducing yield.
-
Methanol: The alcohol reactant, which is often used in excess and must be removed.
-
3-Carbamoylbenzoic Acid: Formed by the hydrolysis of the nitrile (-CN) group to an amide (-CONH₂) under the acidic reaction conditions.
-
Byproducts from Starting Material Synthesis: The purity of your initial 3-cyanobenzoic acid is crucial. If it was synthesized via a Sandmeyer reaction, for example, you might have trace halogenated or hydroxylated aromatic compounds.[5][6] If made by the oxidation of m-tolunitrile, residual starting material could be present.[7][8]
Q2: My final product shows a significant amount of unreacted 3-cyanobenzoic acid. How can I drive the reaction to completion?
This is a classic equilibrium problem governed by Le Châtelier's principle. To maximize the yield of the ester, you must shift the equilibrium to the product side.
Causality: The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol form an ester and water.[9]
Carboxylic Acid + Alcohol ⇌ Ester + Water
To favor the forward reaction, you can either increase the concentration of a reactant or remove a product.
Solutions:
-
Use Excess Alcohol: Employing a large excess of methanol (e.g., 5-10 equivalents) is a common and effective strategy. This increases the probability of the carboxylic acid reacting. Methanol can often be used as the solvent itself.[9]
-
Remove Water: The continuous removal of water as it is formed is highly effective.
-
Dehydrating Agent: The acid catalyst, concentrated sulfuric acid, also serves as a powerful dehydrating agent.[4]
-
Dean-Stark Apparatus: For larger-scale reactions or when using a co-solvent like toluene, a Dean-Stark trap physically removes water from the reaction mixture via azeotropic distillation, irreversibly pulling the equilibrium towards the product.[9]
-
Q3: I've identified a byproduct with a mass corresponding to C₈H₇NO₃. What is this, and how can I prevent its formation?
This molecular formula likely corresponds to 3-carbamoylbenzoic acid , the product of nitrile hydrolysis.
Causality: The cyano group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures over prolonged periods. The acidic environment of the Fischer esterification can protonate the nitrogen atom, making the carbon atom more electrophilic and vulnerable to nucleophilic attack by water, leading first to an amide and potentially further to a carboxylic acid (isophthalic acid).
Prevention Strategies:
-
Control Reaction Time and Temperature: Avoid excessively long reaction times or unnecessarily high temperatures. Monitor the reaction's progress (e.g., by TLC or GC) and stop it once the consumption of the starting acid plateaus.
-
Ensure Anhydrous Conditions: While water is a product, minimizing its initial presence by using dry reagents and glassware can help suppress the rate of nitrile hydrolysis early in the reaction.
-
Prompt Work-up: Once the reaction is complete, cool the mixture and proceed with the neutralization and extraction steps without delay to remove the acid catalyst.
Q4: What is the most effective purification strategy to achieve >99% purity for this compound?
A multi-step purification workflow is essential to remove both acidic and neutral impurities. The general approach involves a liquid-liquid extraction followed by recrystallization or distillation.[10]
Causality: The desired ester is a neutral organic compound, while the main impurity, 3-cyanobenzoic acid, is acidic. This difference in chemical properties is exploited during the work-up.
Recommended Purification Workflow:
-
Neutralization/Washing: After the reaction, the mixture is typically dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane). This solution is then washed sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This weak base neutralizes the sulfuric acid catalyst and deprotonates the unreacted 3-cyanobenzoic acid, converting it into its water-soluble sodium salt, which is then extracted into the aqueous layer.[4]
-
Water: To wash away any residual bicarbonate solution and water-soluble byproducts.
-
Brine (Saturated NaCl Solution): To reduce the solubility of the organic product in the aqueous phase and help break up any emulsions, facilitating a cleaner separation.
-
-
Drying: The separated organic layer is dried over an anhydrous salt, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.
-
Final Purification:
-
Recrystallization: This is highly effective for solid esters like this compound (m.p. ~58°C). A suitable solvent system might be methanol/water or toluene/hexane. The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solvent.
-
Distillation: For liquid esters or as an alternative, vacuum distillation can be used to separate the product based on its boiling point.[10]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<70%) | 1. Incomplete reaction (equilibrium not shifted).2. Reaction time too short.3. Insufficient acid catalyst. | 1. Use a large excess of methanol; use a dehydrating agent or Dean-Stark trap to remove water.[4][9]2. Monitor reaction by TLC/GC until starting material is consumed.3. Ensure catalytic amount (typically 5-10 mol%) of H₂SO₄ is used. |
| Product contains 3-cyanobenzoic acid | 1. Incomplete reaction.2. Inefficient basic wash during work-up. | 1. See "Low Yield" solutions.2. Ensure thorough mixing during the NaHCO₃ wash; perform multiple washes if necessary. Check the pH of the final aqueous wash to ensure it's neutral or basic.[10] |
| Product is wet or oily (for a solid) | 1. Incomplete drying of the organic layer.2. Water introduced during recrystallization. | 1. Use an adequate amount of drying agent (e.g., MgSO₄); ensure sufficient contact time.2. Ensure glassware is dry; use anhydrous solvents if possible. |
| Discoloration (Yellow/Brown Tint) | 1. Impurities in starting materials.2. Degradation due to excessive heat. | 1. Use high-purity 3-cyanobenzoic acid.2. Maintain recommended reaction temperature; avoid overheating during solvent removal (use a rotary evaporator). |
Experimental Protocols & Workflows
Protocol: Synthesis of this compound via Fischer Esterification
This protocol details a standard lab-scale synthesis designed to minimize impurity formation.
Materials:
-
3-Cyanobenzoic acid (1.0 eq)
-
Methanol (anhydrous, 10 eq, also serves as solvent)
-
Sulfuric acid (concentrated, ~0.1 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-cyanobenzoic acid (1.0 eq) and methanol (10 eq).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (~0.1 eq). The mixture may warm slightly.
-
Reflux: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot.
-
Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature in an ice bath.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the remaining residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer twice with saturated sodium bicarbonate solution. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Wash once with water.
-
Wash once with brine.
-
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot methanol, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.
Visualizations
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for this compound synthesis.
Diagram 2: Key Reaction Pathways and Impurity Formation
Caption: Primary reaction and common impurity pathways.
References
- 1. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Tolunitrile | C8H7N | CID 12104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m-Tolunitrile | 620-22-4 [chemicalbook.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-cyanobenzoate
Welcome to the technical support guide for the synthesis and optimization of Methyl 3-cyanobenzoate. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. This compound serves as a crucial building block in the synthesis of various pharmaceuticals, including inhibitors of human apurinic/apyrimidinic endonuclease 1 (APE1) and other bioactive molecules.[1][]
This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize conditions for yield, purity, and scalability.
Section 1: Overview of Primary Synthetic Routes
The synthesis of this compound can be approached through several established chemical transformations. The choice of route often depends on the availability of starting materials, required scale, functional group tolerance, and safety considerations (particularly concerning the use of cyanide salts). The two most prevalent laboratory-scale methods are the Sandmeyer reaction and Palladium-catalyzed cross-coupling.
-
The Sandmeyer Reaction: A classic method that transforms an aryl amine into an aryl nitrile.[3] The process begins with the diazotization of a methyl 3-aminobenzoate derivative, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[4] While robust, this method requires careful temperature control and handling of potentially unstable diazonium intermediates.
-
Palladium-Catalyzed Cyanation: A modern and highly versatile approach involving the cross-coupling of an aryl halide (e.g., methyl 3-bromobenzoate) with a cyanide source.[5] This method offers milder reaction conditions and superior functional group tolerance compared to the Sandmeyer reaction, though it is often more sensitive to catalyst, ligand, and reagent purity.[6][7]
The logical flow for selecting and optimizing a synthetic route is visualized below.
Caption: Decision workflow for selecting a synthetic route.
Section 2: Frequently Asked Questions (FAQs) for Reaction Optimization
This section addresses common questions regarding the strategic choices made during reaction setup and optimization.
Q1: Which synthetic route, Sandmeyer or Palladium-catalyzed cyanation, is better for my project?
A1: The "better" route is context-dependent.
-
Choose the Sandmeyer reaction if: You are working with a readily available 3-amino-substituted precursor, cost is a primary concern (as copper salts are much cheaper than palladium catalysts), and you have the equipment for precise low-temperature control (0-5 °C) for the diazotization step.[8]
-
Choose Palladium-catalyzed cyanation if: Your substrate contains sensitive functional groups that would not tolerate the strongly acidic and oxidative conditions of diazotization. This method offers significantly milder conditions (often from room temperature to 40 °C) and is generally more reproducible once optimized.[7][9] It is the preferred method for complex molecule synthesis where functional group compatibility is paramount.
Q2: For Palladium-catalyzed cyanation, what is the best cyanide source?
A2: While traditional sources like KCN or NaCN can be used, they are highly toxic and their use can be problematic. Mechanistic studies have shown that high concentrations of free cyanide can poison palladium catalysts.[6]
-
Zinc Cyanide (Zn(CN)₂): This is often a superior choice for laboratory synthesis. It is less toxic than alkali metal cyanides and its lower solubility provides a slow release of cyanide ions, which helps prevent catalyst deactivation.[9]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is an excellent, non-toxic alternative. It is an inexpensive, stable, and easy-to-handle solid. It has been shown to be effective in the cyanation of a wide range of aryl halides.[6]
Q3: How do I select the optimal catalyst and ligand for a Pd-catalyzed cyanation?
A3: The choice of catalyst and ligand is critical for achieving high yields. Modern palladium precatalysts, such as palladacycles, are often more effective than simple sources like Pd(OAc)₂ because they readily form the active catalytic species and are less prone to poisoning.[6] The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. Buchwald's biarylphosphine ligands are highly effective for this transformation. A systematic screening of catalysts and ligands, as summarized in the table below, is the most effective approach.
Table 1: Example Optimization of Pd-Catalyzed Cyanation of Methyl 3-bromobenzoate
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Cyanide Source | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ (2%) | XPhos (4%) | Zn(CN)₂ | Dioxane | 100 | 75 |
| 2 | P1 Precatalyst (1%) | SPhos (1.5%) | K₄[Fe(CN)₆] | Dioxane/H₂O | 80 | 92 |
| 3 | Pd(OAc)₂ (5%) | dppf (10%) | KCN | DMF | 120 | 65 |
| 4 | P1 Precatalyst (0.7%) | (None) | K₄[Fe(CN)₆] | Dioxane/H₂O | 80 | <10 |
Data is illustrative, based on trends reported in the literature.[6][10] Entry 2 shows a highly efficient system using a modern precatalyst and ligand. Entry 4 demonstrates the critical role of the phosphine ligand.
Q4: What are the most critical parameters to control during the Sandmeyer reaction?
A4: The Sandmeyer reaction's success hinges on two main stages:
-
Diazotization: The formation of the diazonium salt from the amine using sodium nitrite (NaNO₂) and a strong acid (like HCl) is highly exothermic and the product is unstable at higher temperatures. You must maintain the temperature between 0-5 °C. Deviation can lead to decomposition of the diazonium salt and the formation of phenol byproducts.
-
Copper-Catalyzed Displacement: The reaction of the diazonium salt with copper(I) cyanide (CuCN) initiates a radical-nucleophilic aromatic substitution.[3] The purity of the CuCN is important, and the reaction temperature is typically raised gently after the addition of the diazonium salt solution to drive the reaction to completion.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Caption: Troubleshooting flowchart for low-yield reactions.
Problem: My reaction yield is very low, but my starting material is consumed.
-
Potential Cause 1: Hydrolysis of the product. The ester or nitrile functional groups can be sensitive to hydrolysis, especially under harsh pH conditions or with residual water at elevated temperatures. This leads to the formation of 3-cyanobenzoic acid or methyl 3-(aminocarbonyl)benzoate.[11]
-
Solution: Ensure all solvents are appropriately dried. If using a base, consider a non-nucleophilic organic base. During workup, avoid prolonged exposure to strong acids or bases.
-
-
Potential Cause 2 (Sandmeyer): Formation of phenol byproduct. If the diazotization temperature exceeds 5 °C, the diazonium salt can decompose and react with water to form methyl 3-hydroxybenzoate.
-
Solution: Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite. Ensure the diazonium salt solution is used promptly and added slowly to the cold copper cyanide solution.
-
-
Potential Cause 3 (Pd-Catalyzed): Reductive dehalogenation. The aryl halide can be reduced to methyl benzoate, especially if the catalyst is not efficient or if there are sources of hydride in the reaction.
-
Solution: Ensure your catalyst is active and the ligand is pure. Degas your solvents thoroughly to remove oxygen, which can interfere with the catalytic cycle.
-
Problem: My reaction has stalled and is not going to completion.
-
Potential Cause 1 (Pd-Catalyzed): Catalyst poisoning or deactivation. This is a common issue in palladium-catalyzed cyanations. Free cyanide can irreversibly bind to the palladium center, inhibiting catalysis.[6] The catalyst can also decompose, especially at high temperatures or in the presence of oxygen.
-
Potential Cause 2 (Sandmeyer): Poor quality reagents. The diazotization is sensitive to the quality of the sodium nitrite. The cyanation step is dependent on the activity of the copper(I) cyanide.
-
Solution: Use a freshly opened bottle of sodium nitrite. Ensure the CuCN is of high purity; if it appears green (indicating oxidation to Cu(II)), its activity may be compromised.
-
Problem: I have difficulty purifying the final product.
-
Potential Cause: Co-eluting impurities. Unreacted starting material (e.g., methyl 3-bromobenzoate) can sometimes be difficult to separate from the product by column chromatography due to similar polarities.
-
Solution: First, try to drive the reaction to full conversion to minimize this issue. For purification, a careful selection of the solvent system for flash chromatography is key (e.g., a hexane/ethyl acetate gradient).[12] If chromatography fails, recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) can be an effective alternative for removing minor impurities, as this compound is a solid at room temperature.[13]
-
Section 4: Experimental Protocol Example
This section provides a detailed protocol for a modern, reliable synthesis of this compound via palladium-catalyzed cyanation.
Protocol: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide
This protocol is adapted from methodologies that prioritize safety and reproducibility.[6]
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 eq)
-
Palladacycle Precatalyst (e.g., P1 as described in[6]) (0.5 - 1.0 mol%)
-
Biarylphosphine Ligand (e.g., SPhos) (0.75 - 1.5 mol%)
-
Potassium acetate (KOAc) (0.125 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromobenzoate, potassium ferrocyanide, potassium acetate, the palladium precatalyst, and the ligand.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water (e.g., in a 1:1 or 2:1 ratio by volume) via syringe. The solvent should be degassed prior to use by sparging with argon for 20-30 minutes.
-
Heating: Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is fully consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.[1][12]
References
- 1. This compound CAS#: 13531-48-1 [m.chemicalbook.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Methyl 3-cyanobenzoate Experiments
Welcome to the technical support guide for experiments involving Methyl 3-cyanobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this versatile intermediate.[1][2] this compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials.[2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful, efficient, and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Reaction Issues
Question 1: My Fischer esterification of 3-cyanobenzoic acid has a very low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Fischer esterification of 3-cyanobenzoic acid are a frequent issue, typically stemming from the reversible nature of the reaction and the presence of water.[3][4]
Common Causes:
-
Equilibrium Limitations: The Fischer esterification is an equilibrium process. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants (3-cyanobenzoic acid and methanol), thus lowering the yield of the desired ester.[3][4][5]
-
Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[3][6][7][8] An inadequate amount of catalyst will result in a slow and incomplete reaction.
-
Water Contamination: The presence of water in the reactants (methanol, 3-cyanobenzoic acid) or the reaction vessel will inhibit the reaction.[3] Water can hydrolyze the ester product back to the carboxylic acid, especially under acidic conditions.[9]
-
Suboptimal Temperature and Reaction Time: The reaction requires sufficient heat (typically reflux) to proceed at a reasonable rate. However, excessively high temperatures or prolonged reaction times can lead to side reactions and degradation of the product.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous methanol and dry glassware. Consider using molecular sieves to remove any trace amounts of water from the reaction mixture.[3]
-
Use Excess Alcohol: Employ a large excess of methanol. This serves as both the reactant and the solvent, shifting the equilibrium towards the product side according to Le Châtelier's principle.[3][10]
-
Optimize Catalyst Concentration: Use a catalytic amount of a strong acid. For sulfuric acid, a concentration of 1-5 mol% relative to the carboxylic acid is typically effective.
-
Control Reaction Temperature: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Remove Water Azeotropically: For larger-scale reactions, consider using a Dean-Stark apparatus to remove water as it is formed, which will drive the reaction to completion.
Question 2: I am observing an unexpected peak in my ¹H NMR spectrum, suggesting a byproduct. What could it be?
Answer: The most common byproduct in the synthesis of this compound is the starting material, 3-cyanobenzoic acid, or a product resulting from the hydrolysis of the nitrile group.
Potential Byproducts and Their Spectroscopic Signatures:
-
3-Cyanobenzoic Acid: This unreacted starting material will show a characteristic broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm in the ¹H NMR spectrum.
-
Methyl 3-carbamoylbenzoate: Under harsh acidic or basic conditions, the nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂).[11] This will introduce two new broad singlets in the ¹H NMR spectrum corresponding to the amide protons, typically between 5-8 ppm.
-
3-Carbamoylbenzoic acid: If both the ester is hydrolyzed and the nitrile is hydrated, this di-functional molecule could be present.
Workflow for Identification and Mitigation:
Caption: Decision workflow for identifying and addressing byproducts.
Mitigation Strategies:
-
To avoid nitrile hydrolysis, use milder reaction conditions. Avoid excessively strong acids or bases and prolonged heating.[11]
-
If unreacted starting material is the issue, ensure the esterification reaction goes to completion by following the protocol in Question 1.
-
Purification via column chromatography or recrystallization is effective at removing both of these impurities.
Purification & Isolation Challenges
Question 3: My recrystallization of this compound is resulting in a low recovery of crystalline product. How can I optimize this process?
Answer: Low recovery during recrystallization is often due to the choice of solvent, cooling rate, or the initial purity of the crude product. This compound is a white crystalline solid with a melting point of 59-61°C.[12]
Optimization Parameters for Recrystallization:
| Parameter | Recommendation | Rationale |
| Solvent Choice | A mixed solvent system (e.g., methanol/water, ethanol/water, or toluene/hexane) is often ideal. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixed system allows for fine-tuning of solubility. |
| Dissolution | Use the minimum amount of hot solvent required to fully dissolve the crude product. | Using excess solvent will keep more of the product dissolved at low temperatures, reducing the final yield. |
| Cooling Process | Allow the solution to cool slowly to room temperature, then place it in an ice bath. | Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to the formation of small, difficult-to-filter crystals. |
| Seeding | If crystals do not form, add a single, pure seed crystal of this compound. | This provides a nucleation site for crystal growth to begin. |
| Washing | Wash the collected crystals with a small amount of ice-cold solvent. | This removes any residual soluble impurities from the crystal surfaces without dissolving a significant amount of the product. |
Step-by-Step Recrystallization Protocol:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., methanol) and heat gently to dissolve the solid.
-
Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few more drops of the primary solvent until the solution is clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small portion of the ice-cold solvent mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Safety & Handling
Question 4: What are the primary safety precautions I should take when working with this compound and its reagents?
Answer: Proper safety protocols are critical. This compound is harmful if swallowed, inhaled, or in contact with skin.[13][14] The reagents used in its synthesis, such as thionyl chloride or sulfuric acid, are highly corrosive.
Mandatory Safety Procedures:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][15]
-
Ventilation: Conduct all experiments in a well-ventilated chemical fume hood.[13][15]
-
Handling Reagents:
-
Strong Acids (H₂SO₄): Add acid slowly to the alcohol to dissipate heat. Never add water to concentrated acid.
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Handle with extreme care in the fume hood.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[13]
-
Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. In case of skin contact, wash the affected area immediately with plenty of water.[15] If inhaled, move to fresh air.[15] Seek medical attention for any significant exposure.[13]
Hazard Summary Table:
| Chemical | Primary Hazards | Recommended PPE |
| This compound | Harmful if swallowed/inhaled/absorbed through skin.[13][14] | Gloves, Goggles, Lab Coat |
| 3-Cyanobenzoic Acid | Eye, skin, and respiratory irritant. | Gloves, Goggles, Lab Coat |
| Methanol | Flammable, toxic if ingested/inhaled. | Gloves, Goggles, Lab Coat |
| Sulfuric Acid (conc.) | Severely corrosive, causes serious burns. | Acid-resistant gloves, Goggles, Face shield, Lab Coat |
| Thionyl Chloride | Corrosive, reacts violently with water. | Acid-resistant gloves, Goggles, Face shield, Lab Coat |
Experimental Workflow Diagram
References
- 1. This compound CAS#: 13531-48-1 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 7. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. This compound | CAS#:13531-48-1 | Chemsrc [chemsrc.com]
- 14. Benzoic acid, 3-cyano-, methyl ester | C9H7NO2 | CID 83554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
Challenges in handling and storing Methyl 3-cyanobenzoate
Technical Support Center: Methyl 3-cyanobenzoate
Welcome to the technical support guide for this compound (CAS 13531-48-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the handling, storage, and experimental use of this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals, such as Ataluren, and various specialty chemicals, its stability and reactivity are of paramount importance.[1][2] This guide provides field-proven insights and validated protocols to ensure the integrity of your materials and the success of your experiments.
Section 1: Chemical & Physical Properties at a Glance
A foundational understanding of a reagent's properties is the first step in successful experimentation. Below is a summary of key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | [1][3] |
| Molecular Weight | 161.16 g/mol | [1][4] |
| Appearance | White crystalline powder/solid | [1][5] |
| Melting Point | 57-63 °C | [1][6][7] |
| Boiling Point | ~267.2 °C at 760 mmHg | [3][6][8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [7] |
| Storage Temperature | Room Temperature or 0-8 °C for long-term | [1][7][8][9] |
Section 2: Frequently Asked Questions (FAQs) on Safe Handling & Storage
This section addresses the most common queries regarding the day-to-day management of this compound.
Question 1: What are the primary health hazards associated with this compound?
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[10][11] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure. The hazards are primarily related to acute toxicity.[10]
Question 2: What are the definitive storage conditions to ensure the long-term stability of this reagent?
To maintain its chemical integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10] Some suppliers recommend refrigerated storage (2-8°C) for optimal long-term stability.[9] The core principle is to protect it from moisture and heat.
Question 3: What specific Personal Protective Equipment (PPE) should be worn when handling this compound?
At a minimum, the following PPE is required:
-
Eye Protection: Chemical safety goggles compliant with OSHA (29 CFR 1910.133) or European Standard EN166.[10]
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[10]
-
Respiratory Protection: All handling of the solid powder should be performed in a chemical fume hood to avoid inhalation.[3] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[10]
Question 4: What chemical classes are incompatible with this compound?
The primary incompatibilities are with strong oxidizing agents and strong bases .[10]
-
Causality: Strong oxidizing agents can react exothermically with the molecule. Strong bases can catalyze the hydrolysis of the methyl ester group, converting the compound to its corresponding carboxylate salt, thereby compromising your starting material.[12]
Section 3: Troubleshooting Guide for Experimental Challenges
This section provides solutions to specific issues that may arise during reactions involving this compound.
Scenario 1: Low or Inconsistent Reaction Yields
-
Problem: My reaction yield is significantly lower than expected, or varies between batches. I suspect the integrity of my this compound is compromised. What are the likely causes and how can I verify this?
-
Expert Analysis & Solution: The two primary functional groups, the methyl ester and the cyano group, are susceptible to degradation, primarily through hydrolysis.
-
Ester Hydrolysis: The most common degradation pathway is the hydrolysis of the methyl ester to 3-cyanobenzoic acid. This is accelerated by the presence of moisture, especially under acidic or basic conditions.[12] Even ambient humidity over time can be sufficient to initiate this process in a poorly sealed container.
-
Nitrile Hydrolysis: While generally more robust than the ester, the nitrile group can also hydrolyze to a carboxamide and subsequently to a carboxylic acid under more vigorous acidic or basic conditions.[13]
-
-
Self-Validation Protocol:
-
Melting Point Analysis: A quick and effective check. A broad melting point range or a value significantly lower than the specified 57-63 °C suggests the presence of impurities, likely including the hydrolysis product, 3-cyanobenzoic acid (m.p. ~220 °C).
-
Spectroscopic Verification: Use ¹H NMR or FTIR to confirm the structure. In the NMR, look for the characteristic methyl singlet of the ester group. Its diminished integration relative to the aromatic protons could indicate hydrolysis. In the FTIR, the appearance of a broad O-H stretch (from the carboxylic acid) would be a clear sign of degradation.
-
Scenario 2: Observation of Unexpected Byproducts
-
Problem: My reaction mixture shows unexpected spots on TLC or peaks in GC-MS that do not correspond to my starting material or desired product.
-
Expert Analysis & Solution: The electrophilic nature of the ester's carbonyl carbon and the unique reactivity of the cyano group can lead to side reactions, particularly with nucleophiles.[13][14]
-
Amine Reactivity: If your reaction involves amines (even as catalysts or impurities), they can act as nucleophiles. The amine can attack the ester, leading to an amide byproduct (N-substituted 3-cyanobenzamide). This is a common issue in drug synthesis pathways.
-
Grignard or Organolithium Reagents: These strong nucleophiles will readily attack the ester group.
-
Reducing Agents: Depending on the reducing agent used, both the ester and the nitrile can be reduced. For example, strong hydrides can reduce the ester to an alcohol and the nitrile to an amine.
-
-
Preventative Measures:
-
Ensure all reagents and solvents are pure and anhydrous.
-
Carefully plan the order of reagent addition to avoid unintended reactions.
-
Use protecting groups for sensitive functionalities if incompatible reagents are necessary.
-
Scenario 3: Difficulty with Dissolution
-
Problem: The compound is not dissolving readily in my chosen reaction solvent.
-
Expert Analysis & Solution: this compound is a crystalline solid with limited solubility in nonpolar solvents. While slightly soluble in methanol and chloroform, other solvents may be more effective depending on your reaction conditions.[7]
-
Recommended Solvents: For many organic reactions, solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF) are often suitable.
-
Protocol for Preparing a Stock Solution:
-
Gently warm the solvent while stirring.
-
Slowly add the this compound powder in portions.
-
If solubility is still an issue, sonication can help break up solid aggregates and facilitate dissolution.
-
Always ensure the compound is fully dissolved before adding other reagents to prevent heterogeneous reaction rates.
-
-
Section 4: Standard Operating Protocols
Adherence to standardized protocols is critical for safety and reproducibility.
Protocol 1: Receiving and Storing New Shipments
-
Inspect: Upon receipt, visually inspect the container for any signs of damage to the seal or cap.
-
Log: Record the date of receipt, batch number, and manufacturer.
-
Store: Immediately transfer the container to the designated storage location (cool, dry, well-ventilated area).[10] For long-term storage, a refrigerator (2-8°C) is advisable.[9]
-
Inert Atmosphere (Optional but Recommended): For maximum stability, especially for high-purity grades used in sensitive applications, consider storing the container inside a desiccator or flushing the headspace with an inert gas like argon or nitrogen before sealing.
Protocol 2: Weighing and Dispensing
-
Work Area: Perform all weighing and dispensing operations inside a certified chemical fume hood.[3]
-
PPE: Don all required PPE (goggles, gloves, lab coat).
-
Dispensing: Use a clean spatula to transfer the desired amount of powder to a tared weighing vessel.
-
Cleaning: Promptly clean any spilled powder.
-
Sealing: Tightly reseal the main container immediately after dispensing to minimize exposure to atmospheric moisture.
Protocol 3: Emergency Procedures - Spills & Exposure
-
Skin Contact: Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[3]
-
Inhalation: Remove the individual to fresh air. If symptoms persist, seek medical attention.[3]
-
Small Spill (Solid): Carefully sweep up the material, avoiding dust formation, and place it in a tightly closed container for disposal.[10]
-
Large Spill: Evacuate the area. Wear appropriate respiratory protection and chemical-resistant clothing. Contain the spill and clean it up using an inert absorbent material. Do not allow the material to enter drains or water courses.[3]
Section 5: Visualization of Workflows
Visual aids can clarify complex procedures and decision-making processes.
Caption: Workflow for Receiving, Storing, and Handling this compound.
Caption: Decision Tree for Troubleshooting Low Reaction Yields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]
- 3. This compound | CAS#:13531-48-1 | Chemsrc [chemsrc.com]
- 4. Benzoic acid, 3-cyano-, methyl ester | C9H7NO2 | CID 83554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound CAS#: 13531-48-1 [m.chemicalbook.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | 13531-48-1 [sigmaaldrich.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Methyl 3-Cyanobenzoate Reaction Mechanism Refinement
Welcome to the technical support center for methyl 3-cyanobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. This compound, a molecule featuring both an electron-withdrawing nitrile and a methyl ester group, presents unique challenges and opportunities in chemical synthesis.[1][2][3] This document moves beyond standard protocols to offer in-depth troubleshooting, mechanistic insights, and field-proven refinement strategies in a practical question-and-answer format.
Section 1: Synthesis of this compound
The quality and purity of your starting material are paramount. This section addresses common hurdles encountered during the synthesis of this compound itself.
FAQ 1.1: My Fischer esterification of 3-cyanobenzoic acid with methanol is slow and gives poor yields. What are the primary causes and how can I optimize the reaction?
Answer:
This is a classic equilibrium-driven reaction, and low yields are almost always due to the presence of water, which drives the reaction backward. The nitrile group is generally stable under these conditions, but the esterification equilibrium is the critical control point.
Causality and Mechanistic Insight: The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking this carbon. The subsequent steps involve proton transfers and the elimination of a water molecule to form the ester.[4] Any water present in the reactants or generated during the reaction can hydrolyze the ester product back to the starting carboxylic acid, thus shifting the equilibrium and lowering the yield.[5]
Troubleshooting & Refinement Protocol:
-
Rigorous Drying of Reagents:
-
Ensure methanol is anhydrous. Use a freshly opened bottle of anhydrous methanol or dry it over 3Å molecular sieves.
-
Dry the 3-cyanobenzoic acid in a vacuum oven at 50-60°C for several hours before use.
-
-
Effective Water Removal (Driving the Equilibrium):
-
Chemical Sequestration: While sulfuric acid is a common catalyst, it is also a dehydrating agent. Ensure you are using a catalytic amount (typically 5 mol%). For more stubborn reactions, consider adding a dehydrating agent that does not interfere with the reaction.
-
Azeotropic Removal: If scaling up, perform the reaction in a solvent that forms an azeotrope with water, such as toluene or cyclohexane, and use a Dean-Stark apparatus to physically remove the water as it forms.
-
-
Alternative Acyl Activation (Bypassing Equilibrium):
-
For a more robust and non-equilibrium approach, convert 3-cyanobenzoic acid to the more reactive acyl chloride. This is commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] The resulting 3-cyanobenzoyl chloride can then be reacted with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to give the ester in near-quantitative yield.
-
Experimental Protocol: Acyl Chloride Method
-
Suspend 3-cyanobenzoic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then reflux gently for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude 3-cyanobenzoyl chloride in anhydrous DCM and cool to 0°C.
-
Add anhydrous methanol (1.5 eq) dropwise.
-
Slowly add triethylamine (1.2 eq) to scavenge the HCl byproduct.
-
Stir for 1 hour at room temperature, monitor by TLC, and then proceed with a standard aqueous workup.
Section 2: Selective Reactions on the Nitrile Group
A primary challenge is modifying the nitrile group while preserving the methyl ester. The electron-withdrawing nature of both groups influences the reactivity of the aromatic ring and each other.
FAQ 2.1: I am trying to reduce the nitrile to a primary amine, but my reducing agent is also cleaving the methyl ester. How can I achieve selective reduction?
Answer:
This is a common chemoselectivity problem. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both nitriles and esters.[8][9] The key is to use a milder or more selective reducing system that preferentially reacts with the nitrile.
Causality and Mechanistic Insight: The reactivity of hydride reagents is tunable. LiAlH₄ is extremely reactive and unselective. Borane-based reagents or catalytic hydrogenation can offer the required selectivity. For instance, diisopropylaminoborane, especially when catalyzed by LiBH₄, has been shown to reduce aromatic nitriles in the presence of esters, particularly when the nitrile is activated by an electron-withdrawing group (as is the case here).[10][11][12] The mechanism involves hydride delivery to the electrophilic nitrile carbon, which is generally more favorable under these milder conditions than attack at the ester carbonyl.
Troubleshooting & Refinement Protocol:
-
Reagent Selection is Critical:
-
Avoid: LiAlH₄.
-
Consider First: Catalytic hydrogenation. Use Raney Nickel or a Palladium on Carbon (Pd/C) catalyst under a hydrogen atmosphere. This is often a clean and effective method. The pressure of H₂ and temperature can be optimized.
-
Alternative Borane Reagents: Diisopropylaminoborane with catalytic Lithium Borohydride (LiBH₄) is an excellent choice for this transformation.[12][13] It has demonstrated high yields in reducing benzonitriles with electron-withdrawing groups at room temperature.[10][11]
-
Data Summary: Reducing Agent Comparison
| Reagent System | Selectivity (Nitrile vs. Ester) | Typical Conditions | Common Issues |
| LiAlH₄ | Poor | THF, 0°C to reflux | Over-reduction of ester |
| Catalytic Hydrogenation (Raney Ni, H₂) | Good | Methanol/Ammonia, 50-100 psi H₂, RT | Catalyst poisoning, requires pressure equipment |
| BH₃•THF | Moderate to Good | THF, reflux | Can sometimes reduce esters, requires careful control |
| BH₂(N(iPr)₂)/cat. LiBH₄ | Excellent | THF, 25°C | Reagent preparation required, but highly effective[10][11] |
Experimental Protocol: Selective Catalytic Hydrogenation
-
To a solution of this compound (1.0 eq) in methanol saturated with ammonia, add Raney Nickel (approx. 10% by weight, washed).
-
Pressurize the reaction vessel with hydrogen gas (50-60 psi).
-
Stir vigorously at room temperature for 4-18 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of starting material.
-
Once complete, carefully filter the catalyst through a pad of Celite®. Caution: Raney Nickel is pyrophoric and must be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 3-(aminomethyl)benzoate.
FAQ 2.2: The hydrolysis of my nitrile group to 3-carboxy-benzoic acid methyl ester is incomplete, and I'm seeing saponification of the ester as a major side reaction.
Answer:
Simultaneously hydrolyzing a nitrile while preserving an ester on the same aromatic ring is exceptionally difficult, as the conditions required for nitrile hydrolysis (strong acid or base with heat) are often harsher than those needed for ester hydrolysis.[8][14][15][16] Staged or protecting group strategies are often necessary.
Causality and Mechanistic Insight:
-
Basic Hydrolysis: Hydroxide attacks the electrophilic nitrile carbon, and after a series of proton transfers, an amide intermediate is formed.[17][18] This amide is then further hydrolyzed to the carboxylate salt.[15] However, hydroxide will also readily attack the ester carbonyl via a saponification mechanism, which is often faster.[19]
-
Acidic Hydrolysis: Under strong acid and heat, water acts as the nucleophile to attack the protonated nitrile.[4][16] This also forms an amide intermediate, which is then hydrolyzed to the carboxylic acid. These conditions will also catalyze the hydrolysis of the methyl ester.[5]
Troubleshooting Workflow Diagram
References
- 1. This compound CAS#: 13531-48-1 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzoic acid, 3-cyano-, methyl ester | C9H7NO2 | CID 83554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 7. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 8. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]
- 13. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 14. scribd.com [scribd.com]
- 15. brainly.in [brainly.in]
- 16. homework.study.com [homework.study.com]
- 17. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 18. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 19. homework.study.com [homework.study.com]
Technical Support Center: Catalyst Selection for Methyl 3-Cyanobenzoate Reactions
Welcome to the technical support center for catalyst selection in reactions involving methyl 3-cyanobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific challenges you may encounter during your experiments. Our aim is to combine technical accuracy with practical, field-proven insights to ensure the success of your synthetic endeavors.
Section 1: Chemoselective Hydrogenation of the Cyano Group
The selective reduction of the nitrile functionality in this compound to a primary amine, while preserving the methyl ester, is a common and critical transformation. This section addresses the nuances of catalyst selection to achieve high chemoselectivity and yield.
Frequently Asked Questions & Troubleshooting
Q1: I am trying to hydrogenate the nitrile in this compound to the corresponding aminomethyl group, but I am observing significant reduction of the methyl ester as well. How can I improve the chemoselectivity?
A1: This is a classic chemoselectivity challenge. The key is to choose a catalyst and reaction conditions that favor nitrile reduction over ester hydrogenation.
-
Catalyst Choice:
-
Raney Nickel and Raney Cobalt: These are excellent choices for selective nitrile hydrogenation in the presence of esters.[1][2] Raney Cobalt, in particular, has shown good selectivity.[1][2]
-
Palladium on Carbon (Pd/C): This is another effective catalyst, often used in transfer hydrogenation protocols.[1][2] A combination of Pd/C with a hydrogen source like formic acid and triethylamine can be highly selective.[1]
-
Platinum-based catalysts (e.g., PtO₂): While active for nitrile reduction, platinum catalysts can also be aggressive towards ester reduction, so they should be used with caution and careful optimization.[1][3]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence selectivity. Protic solvents like methanol or ethanol are commonly used.
-
Additives: The addition of ammonia or a primary amine to the reaction mixture can help suppress the formation of secondary and tertiary amines, which are common byproducts.[2]
-
Temperature and Pressure: Milder conditions (lower temperature and pressure) generally favor the more facile nitrile reduction over the more demanding ester hydrogenation.[2]
-
Troubleshooting Protocol: Low Chemoselectivity
-
Switch Catalyst: If you are using a highly active but non-selective catalyst (e.g., a platinum-based one), switch to Raney Nickel, Raney Cobalt, or a Pd/C system.
-
Optimize Conditions: Start with milder conditions. For a Pd/C catalyzed reaction, try transfer hydrogenation with formic acid/triethylamine at around 40°C.[1]
-
Incorporate Additives: Add ammonia to your reaction mixture when using Raney Nickel to minimize byproduct formation.[2]
Q2: My nitrile hydrogenation is stalling, and I'm getting low conversion. What could be the cause and how can I fix it?
A2: Low conversion can stem from several factors, including catalyst deactivation, insufficient hydrogen availability, or suboptimal reaction parameters.
-
Catalyst Deactivation:
-
Poisoning: The catalyst surface can be poisoned by impurities in the substrate or solvent. Ensure high purity of your starting materials. Cyanide itself can poison some palladium catalysts.[4]
-
Strong Adsorption of Intermediates: Partially hydrogenated species can strongly adsorb to the catalyst surface, blocking active sites.[5]
-
Leaching: For supported catalysts, the metal may leach from the support under harsh conditions.
-
-
Hydrogen Availability:
-
Insufficient Pressure: Ensure your hydrogen pressure is adequate for the chosen catalyst system.
-
Poor Mass Transfer: In liquid-phase reactions, efficient stirring is crucial to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst.
-
Troubleshooting Protocol: Low Conversion
-
Purify Reagents: Ensure your this compound and solvent are free from impurities that could act as catalyst poisons.
-
Increase Catalyst Loading: A modest increase in catalyst loading can sometimes overcome minor deactivation issues.
-
Optimize Agitation: Increase the stirring rate to improve mass transfer.
-
Check Hydrogen Source: Verify the purity and pressure of your hydrogen source.
-
Consider a Flow Reactor: For persistent issues, a continuous-flow setup with a packed-bed heterogeneous catalyst can improve efficiency and catalyst lifetime.[6]
Catalyst Selection Workflow for Nitrile Hydrogenation
Caption: Decision workflow for selective nitrile hydrogenation.
Comparative Data for Hydrogenation Catalysts
| Catalyst | Typical Conditions | Selectivity for Primary Amine | Potential Issues |
| Raney Nickel | H₂ (gas), MeOH/NH₃, 65-70 psi[2] | Good to Excellent | Potential for over-reduction, catalyst deactivation[5] |
| Raney Cobalt | H₂ (gas), various solvents[1][2] | Excellent | May require higher pressures than Nickel |
| Pd/C | Transfer hydrogenation (HCOOH/NEt₃)[1] | Excellent | Catalyst poisoning by cyanide[4] |
| PtO₂ | H₂ (gas), various solvents | Moderate to Good | Can readily reduce the ester group[3] |
Section 2: Hydrolysis of the Cyano and/or Ester Group
The hydrolysis of this compound can lead to three potential products: 3-cyanobenzoic acid, methyl 3-carbamoylbenzoate, or 3-carboxybenzamide, and ultimately to isophthalic acid. Catalyst and reaction conditions dictate the outcome.
Frequently Asked Questions & Troubleshooting
Q1: I want to selectively hydrolyze the methyl ester of this compound to 3-cyanobenzoic acid without affecting the nitrile group. What conditions should I use?
A1: Selective ester hydrolysis in the presence of a nitrile can be achieved under carefully controlled basic conditions.
-
Catalyst/Reagent: A stoichiometric amount of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system (e.g., THF/water or methanol/water) at room temperature is a standard approach.
-
Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The nitrile group is generally less reactive towards nucleophilic attack under these mild basic conditions.
-
Monitoring: It is crucial to monitor the reaction closely (e.g., by TLC or LC-MS) to prevent over-hydrolysis of the nitrile group.
Q2: How can I hydrolyze the nitrile group to a carboxylic acid?
A2: Complete hydrolysis of the nitrile to a carboxylic acid typically requires more forcing conditions, either acidic or basic.[7][8]
-
Acid-Catalyzed Hydrolysis: Refluxing with a strong aqueous acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) will hydrolyze both the nitrile and the ester to the corresponding carboxylic acids, yielding isophthalic acid. The mechanism involves protonation of the nitrile, followed by nucleophilic attack by water.[7][9]
-
Base-Catalyzed Hydrolysis: Heating with a strong aqueous base like NaOH will also hydrolyze both functional groups. The initial product will be the disodium salt of isophthalic acid, which requires an acidic workup to protonate the carboxylates.[7][8]
-
Enzymatic Hydrolysis: For milder and potentially more selective transformations, consider enzymatic hydrolysis. Nitrilases can convert nitriles directly to carboxylic acids, while nitrile hydratases yield amides.[10] This approach offers the potential for high selectivity under mild conditions (neutral pH, room temperature).[10]
Troubleshooting Protocol: Incomplete Hydrolysis
-
Increase Temperature/Reaction Time: If hydrolysis is sluggish, increasing the reaction temperature or extending the reaction time is the most straightforward approach.
-
Increase Reagent Concentration: For acid or base-catalyzed reactions, increasing the concentration of the acid or base can accelerate the reaction.
-
Consider a Different Acid/Base: In some cases, switching to a different acid or base might improve results.
Reaction Pathway for Hydrolysis
Caption: Hydrolysis pathways for this compound.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
This compound can be utilized in cross-coupling reactions, either by activating the aryl ring (e.g., by converting it to an aryl halide or triflate first) or by using the cyano group in specific transformations. More commonly, a related precursor like methyl 3-bromobenzoate is used to synthesize this compound via cyanation.
Frequently Asked Questions & Troubleshooting
Q1: I am performing a Suzuki-Miyaura coupling with a derivative of this compound (e.g., methyl 3-bromo-5-cyanobenzoate). My reaction is giving low yields. What are the critical parameters for catalyst selection?
A1: For Suzuki-Miyaura reactions, the choice of palladium precursor, ligand, and base are all critical for success.
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts.[4][11] They are reduced in situ to the active Pd(0) species.
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands like SPhos, XPhos, or tBuXPhos are often excellent choices, particularly for challenging substrates.[11][12] The steric bulk of the ligand can ease the final reductive elimination step to form the product.[13]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective and can offer enhanced stability to the catalyst.[13]
-
-
Base: The base is required for the transmetalation step. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can depend on the specific substrates and solvent.
Troubleshooting Protocol: Low Yield in Suzuki Coupling
-
Screen Ligands: The ligand can have a dramatic effect. If a standard ligand like PPh₃ is failing, switch to a more advanced, bulky phosphine ligand like XPhos.[11]
-
Vary the Base: The basicity and solubility of the base are important. Try switching from K₂CO₃ to a stronger or more soluble base like Cs₂CO₃.
-
Check Catalyst and Reagent Quality: Ensure your palladium precursor, ligand, and boronic acid/ester are of high quality and not degraded.
-
Solvent Choice: Aprotic polar solvents like DMF, dioxane, or toluene are common. Ensure the solvent is anhydrous if required by the specific reaction conditions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.[12][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pp.bme.hu [pp.bme.hu]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Arylation of Cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 14. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of Methyl 3-cyanobenzoate
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-cyanobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a detailed interpretation grounded in spectroscopic principles. We will explore the causality behind the observed spectral features, compare the utility of ¹H NMR against other common analytical techniques for this molecule, and provide a validated protocol for data acquisition.
Introduction: The Analytical Challenge
This compound (CAS 13531-48-1) is a disubstituted aromatic ester frequently used as a building block in organic synthesis.[1] Its molecular structure, featuring two distinct electron-withdrawing groups—a methoxycarbonyl (-COOCH₃) and a cyano (-CN) group—in a meta orientation on a benzene ring, presents a classic yet insightful case for spectroscopic analysis. Accurate structural confirmation and purity assessment are critical for its application in complex synthetic pathways. While several analytical techniques can characterize this molecule, ¹H NMR spectroscopy offers an unparalleled, non-destructive view into the precise electronic environment of every proton, making it the cornerstone for structural elucidation.
Interpreting the ¹H NMR Spectrum of this compound
The power of ¹H NMR lies in its ability to translate the chemical environment of protons into four key pieces of information: chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J). For a meta-substituted benzene ring like this compound, all four aromatic protons are chemically non-equivalent, leading to a complex but interpretable spectrum.[2][3]
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-a (-OCH₃) | ~3.9 | Singlet (s) | 3H | N/A |
| H-b, H-c, H-d, H-e (Aromatic) | ~7.6 - 8.3 | Multiplet (m) | 4H | Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz |
Chemical Shift Analysis: The Influence of Substituents
The chemical shift of a proton is dictated by the degree of magnetic shielding provided by its surrounding electrons.
-
Aromatic Protons (δ ~7.6 - 8.3 ppm): Both the cyano and methoxycarbonyl groups are electron-withdrawing. This property reduces the electron density on the aromatic ring, "deshielding" the attached protons.[4] Consequently, all four aromatic protons resonate at a significantly downfield position compared to the benchmark signal for benzene (δ 7.3 ppm).[4] The proton situated between the two electron-withdrawing groups is expected to be the most deshielded and appear furthest downfield.
-
Methyl Protons (δ ~3.9 ppm): The three protons of the methyl ester group (-OCH₃) are equivalent and attached to an oxygen atom, which is electronegative. This deshields them, causing them to appear around 3.9 ppm.[5][6]
Integration: The Proton Count
Signal integration provides a ratio of the number of protons responsible for each signal.[2] For this compound, the ratio of the total integrated area of the aromatic signals to the methyl signal will be 4:3, confirming the presence of four aromatic protons and three methyl protons.
Multiplicity and Coupling: Decoding Connectivity
Spin-spin coupling, which results in the splitting of a signal into multiple lines (multiplicity), reveals the number of neighboring non-equivalent protons.
-
Aromatic Multiplet: In a meta-disubstituted ring where the two substituents are different, all four ring protons are unique and will couple with each other.[7] This results in a complex multiplet.
-
Protons ortho to each other (on adjacent carbons) will exhibit a large coupling constant (Jortho ≈ 7–10 Hz).[8]
-
Protons meta to each other (separated by one carbon) will show a smaller coupling (Jmeta ≈ 2–3 Hz).[8]
-
This combination of ortho and meta couplings for each of the four distinct aromatic protons creates the characteristic complex multiplet in the δ 7.6-8.3 ppm region. A key feature of many meta-substituted rings is the presence of four distinct signals, one of which may appear as a singlet or a finely split triplet due to its specific coupling environment.[7]
-
-
Methyl Singlet: The methyl protons have no adjacent protons to couple with. Therefore, their signal appears as a sharp singlet, a highly diagnostic feature for this functional group.
Comparison with Alternative Analytical Techniques
While ¹H NMR is indispensable for structural elucidation, a comprehensive characterization often involves complementary techniques. The choice of method depends on the analytical question being asked—be it structural confirmation, purity analysis, or functional group identification.
| Technique | Information Provided | Strengths for this compound | Limitations |
| ¹H NMR | Precise proton environments, connectivity, and stoichiometry. | Unambiguous structural confirmation and identification of isomers. Quantitative analysis (qNMR). | Lower sensitivity compared to MS. Can be complex for mixtures without separation. |
| ¹³C NMR | Number and type of unique carbon environments. | Confirms the presence of 9 unique carbons (6 aromatic, 1 carbonyl, 1 cyano, 1 methyl). Complementary to ¹H NMR. | Low natural abundance of ¹³C requires longer acquisition times. Not inherently quantitative without specific parameters. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quickly confirms key functional groups: C≡N stretch (~2230 cm⁻¹), C=O ester stretch (~1720 cm⁻¹), and aromatic C=C bonds.[9] | Provides no information on the connectivity or arrangement of atoms. Not suitable for distinguishing isomers (e.g., ortho, meta, para). |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular weight (161.16 g/mol ) and provides structural clues from fragmentation.[9][10] High sensitivity. | Does not distinguish between isomers with the same mass. Ionization can sometimes be challenging. |
| Chromatography (HPLC, GC) | Separation of mixtures and purity assessment. | Excellent for determining the purity of the compound and quantifying impurities.[11][12] | Provides no structural information on its own; requires coupling with a spectroscopic detector (e.g., GC-MS, LC-MS).[12] |
This multi-technique approach ensures a self-validating system where the data from each analysis corroborates the others, leading to a trustworthy and definitive characterization of the molecule.
Experimental Protocols & Workflows
Achieving a high-quality, interpretable ¹H NMR spectrum requires meticulous attention to the experimental procedure.
Standard Protocol for ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of this compound solid into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[13]
-
Dissolution: Vortex the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 8-16 scans, 1-5 second relaxation delay).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and measure the chemical shifts and coupling constants.
Analytical Workflow Diagram
The following diagram illustrates the logical flow from sample receipt to final structural validation.
Caption: Workflow for ¹H NMR analysis and validation.
Key Relationships in ¹H NMR Interpretation
The relationship between the molecular structure and the resulting spectrum is systematic. This diagram illustrates how structural features of this compound translate into observable NMR data.
References
- 1. Methyl-3-cyanobenzoate | 13531-48-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. youtube.com [youtube.com]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the ¹³C NMR Spectral Analysis of Methyl 3-cyanobenzoate
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for determining the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR spectral data for methyl 3-cyanobenzoate, a valuable building block in medicinal chemistry. By comparing its spectral features with those of structurally related analogues, we will explore the nuanced effects of substituent positioning on chemical shifts, offering a deeper understanding of its electronic environment.
The Structural Significance of this compound
This compound possesses a benzene ring substituted with two electron-withdrawing groups: a methyl ester (-COOCH₃) and a cyano (-CN) group, positioned meta to each other. This arrangement dictates the molecule's reactivity and its interactions in biological systems. Accurate interpretation of its ¹³C NMR spectrum is crucial for confirming its identity and purity.
Understanding the ¹³C NMR Spectrum: A Comparative Approach
While a directly published, fully assigned ¹³C NMR spectrum for this compound can be elusive in readily accessible databases, we can confidently predict and interpret its spectrum by analyzing the empirical data of its structural relatives: methyl benzoate, 3-cyanobenzoic acid, and the isomeric methyl 4-cyanobenzoate. The electronic effects of the cyano and methyl ester groups are well-documented, allowing for a robust estimation of the chemical shifts in the target molecule.
Below is a comparative table of experimental ¹³C NMR chemical shifts for these compounds and the predicted values for this compound.
| Carbon Atom | Methyl Benzoate (CDCl₃)[1] | 3-Cyanobenzoic Acid (DMSO-d₆) | Methyl 4-cyanobenzoate (CDCl₃) | This compound (Predicted, CDCl₃) |
| C=O | ~167.0 | ~166.1 | ~165.4 | ~166.5 |
| -OCH₃ | ~52.0 | - | ~52.7 | ~52.3 |
| C1 | ~130.0 | ~134.9 | ~133.9 | ~131.5 |
| C2 | ~129.5 | ~130.9 | ~130.1 | ~133.0 |
| C3 | ~128.3 | ~118.2 (C-CN) | ~132.2 | ~113.5 (C-CN) |
| C4 | ~132.8 | ~133.5 | ~118.0 (CN) | ~136.5 |
| C5 | ~128.3 | ~129.1 | ~132.2 | ~129.5 |
| C6 | ~129.5 | ~130.9 | ~130.1 | ~134.0 |
| -CN | - | ~115.2 | ~117.4 | ~117.8 |
Note: Chemical shifts are in ppm relative to TMS. Data for 3-cyanobenzoic acid and methyl 4-cyanobenzoate are sourced from publicly available spectral data. The predicted values for this compound are derived from the additive effects of the cyano and methyl ester substituents on a benzene ring.
Dissecting the Substituent Effects
The chemical shift of each carbon atom in the benzene ring is highly sensitive to the electronic environment created by the substituents. Both the cyano and methyl ester groups are electron-withdrawing, but their influence varies depending on their position.
-
Carbonyl and Methyl Carbons: The chemical shifts of the carbonyl carbon (C=O) and the methyl carbon (-OCH₃) are expected to be relatively consistent across the different benzoate esters, appearing around 166.5 ppm and 52.3 ppm, respectively.
-
Aromatic Carbons:
-
C1 (ipso-carbon to -COOCH₃): This carbon is deshielded by the attached ester group and is predicted to resonate at approximately 131.5 ppm.
-
C3 (ipso-carbon to -CN): The carbon directly attached to the electron-withdrawing cyano group will also be deshielded, with a predicted chemical shift around 113.5 ppm.
-
Carbons ortho and para to the Ester Group (C2, C6, and C4): The methyl ester group deshields the ortho (C2, C6) and para (C4) carbons.
-
Carbons ortho and para to the Cyano Group (C2, C4): Similarly, the cyano group strongly deshields the ortho (C2, C4) and para (C6) carbons.
-
C5: This carbon is meta to both substituents and is therefore least affected by their electron-withdrawing nature, leading to a chemical shift closer to that of unsubstituted benzene (128.5 ppm).
-
The interplay of these effects in this compound results in a unique spectral fingerprint, allowing for its unambiguous identification.
Experimental Protocol for ¹³C NMR Spectroscopy
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for moderately polar organic compounds and its single carbon signal at ~77.16 ppm, which can serve as an internal reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the ¹³C probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are usually adequate.
-
Employ a relaxation delay (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although integration is not typically the primary focus of ¹³C NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Identify and label the chemical shifts of all peaks.
-
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum of this compound provides a clear and detailed picture of its carbon skeleton. Through a comparative analysis with related molecules, the influence of the meta-positioned cyano and methyl ester groups on the chemical shifts of the aromatic carbons can be rationalized and predicted. This guide provides researchers with the foundational knowledge and a practical protocol to confidently acquire and interpret the ¹³C NMR data for this important chemical entity, ensuring the integrity of their research and development endeavors.
References
A Senior Application Scientist's Guide to Functional Group Validation of Methyl 3-cyanobenzoate using FT-IR Spectroscopy
Abstract
This guide provides a comprehensive, in-depth analysis of Fourier Transform Infrared (FT-IR) spectroscopy as a primary tool for the structural validation of methyl 3-cyanobenzoate. Designed for researchers and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral features, establishing a self-validating framework for analysis. We will objectively compare the expected vibrational frequencies of this compound's distinct functional groups—aromatic ring, ester, and nitrile—with established spectroscopic data. The guide includes a detailed experimental protocol for Attenuated Total Reflectance (ATR) FT-IR, a comparative data table, and a logical workflow diagram to ensure technical accuracy and reproducibility.
Introduction: The Rationale for FT-IR in Functional Group Analysis
In synthetic chemistry and pharmaceutical development, confirming the molecular structure of a synthesized compound is a non-negotiable step. While techniques like NMR and Mass Spectrometry provide detailed structural and connectivity information, FT-IR spectroscopy offers a rapid, non-destructive, and highly effective method for validating the presence of key functional groups.[1] The principle relies on the fact that chemical bonds within a molecule vibrate at specific, quantized frequencies.[1] When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint" that directly correlates to the molecule's functional components.[2]
This compound (C₉H₇NO₂) is an excellent candidate for this analysis due to its distinct and well-defined functional groups: a nitrile (C≡N), an ester (C=O, C-O), and a meta-substituted aromatic ring. Each of these groups produces strong, characteristic absorption bands in the FT-IR spectrum, allowing for unambiguous validation.
Deconstructing this compound: A Spectroscopic Prediction
Before any measurement, an experienced scientist predicts the expected spectrum. This predictive approach is crucial for distinguishing expected signals from impurities or experimental artifacts. The structure of this compound features three key regions for analysis.
The Nitrile Group (C≡N)
The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in an IR spectrum.[3] Its absorption occurs in a relatively "quiet" region of the spectrum where few other functional groups interfere.[3]
-
Expected Frequency: For aromatic nitriles, conjugation with the benzene ring slightly lowers the frequency compared to saturated nitriles.[4] The C≡N stretch is anticipated to appear as a sharp, strong-to-medium intensity band between 2240 and 2220 cm⁻¹ .[4]
The Aromatic Ester Group (-COOCH₃)
This group provides multiple signatures, primarily the carbonyl stretch and the carbon-oxygen single bond stretches.
-
Carbonyl (C=O) Stretch: This is typically the most intense absorption in the spectrum due to the large change in dipole moment during vibration.[5] For an α,β-unsaturated or aromatic ester, electron delocalization with the benzene ring weakens the C=O double bond, lowering its stretching frequency compared to a saturated aliphatic ester.[5][6] Therefore, we expect a very strong, sharp peak in the range of 1730-1715 cm⁻¹ .[6]
-
Carbon-Oxygen (C-O) Stretches: Ester linkages exhibit two distinct C-O single bond stretches. These appear as strong bands in the fingerprint region (below 1500 cm⁻¹) and are crucial for confirming the ester functionality over other carbonyls. We anticipate two bands in the 1300-1000 cm⁻¹ region.[6]
The Meta-Substituted Aromatic Ring
The benzene ring provides a wealth of information, confirming both its presence and substitution pattern.
-
Aromatic C-H Stretch: The stretching of sp²-hybridized carbons and hydrogens on the aromatic ring occurs at a slightly higher frequency than the C-H stretch in alkanes.[7] A weak to medium band should be observed just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7]
-
Aromatic C=C In-Ring Stretches: The complex vibrations of the carbon-carbon double bonds within the ring produce a series of sharp, medium-intensity peaks.[8] These are typically found in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[7]
-
C-H Out-of-Plane (OOP) Bending: The position of the strong C-H "oop" bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring.[7] For a meta-disubstituted ring, strong absorptions are expected between 900-860 cm⁻¹ and 810-750 cm⁻¹.
Comparative Analysis: Validating Against a Known Standard
To provide a robust validation, we compare the expected frequencies for this compound with a well-characterized analogous compound, methyl benzoate, which lacks the nitrile group.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for Methyl Benzoate | Justification for Comparison |
| Aromatic C-H Stretch | 3100 - 3000 | ~3030 | Presence of the aromatic ring is confirmed in both. |
| Alkyl C-H Stretch | ~2960 | ~2950 | Confirms the methyl group of the ester. |
| Nitrile C≡N Stretch | 2240 - 2220 (Sharp, Strong) | Absent | Primary point of validation for the nitrile group. |
| Ester C=O Stretch | 1730 - 1715 (Very Strong) | ~1725 | The electron-withdrawing nitrile group may slightly increase the C=O frequency compared to unsubstituted methyl benzoate. |
| Aromatic C=C Stretches | 1600 - 1450 (Multiple Bands) | 1600 - 1450 (Multiple Bands) | Confirms the aromatic backbone. |
| Ester C-O Stretches | 1300 - 1100 (Two Strong Bands) | ~1275 and ~1110 | Confirms the ester's C-O linkages. |
| Aromatic C-H OOP | 900 - 675 (Pattern specific) | 710 and 680 (Monosubstituted) | The pattern of bands in this region validates the meta-substitution pattern, contrasting with the pattern for a monosubstituted ring. |
Table 1: Comparative FT-IR Frequencies. This table outlines the expected absorption frequencies for this compound and compares them to the known values for methyl benzoate, highlighting the key diagnostic peaks.[4][6][7][9]
Experimental Protocol: ATR-FTIR for High-Fidelity Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its simplicity, speed, and lack of extensive sample preparation.[10][11] The technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[12]
Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
Crystal Cleaning (Self-Validation Step 1): The ATR crystal (commonly diamond) must be impeccably clean.[13]
-
Wipe the crystal surface with a lint-free tissue soaked in a volatile solvent (e.g., isopropanol or ethanol).
-
Perform a second wipe with a clean, dry tissue.
-
-
Background Spectrum Acquisition (Self-Validation Step 2): A background scan is critical as it is ratioed against the sample scan to produce the final absorbance spectrum.[1]
-
With the clean, empty ATR crystal in place and the pressure arm down, collect a background spectrum. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.
-
This scan records the spectral signature of the instrument and the ambient environment, which will be computationally subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (a few milligrams or a single drop if liquid) of this compound directly onto the center of the ATR crystal.
-
Lower the pressure arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.[14] Good contact is essential for a high-quality spectrum.[10]
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, acquire the sample spectrum. The software will automatically perform the background correction.
-
-
Data Interpretation:
-
Analyze the resulting spectrum, identifying the key absorption bands as predicted in Section 2 and summarized in Table 1.
-
Confirm the presence of the C≡N stretch, the C=O stretch, the aromatic C-H and C=C stretches, and the C-O ester stretches.
-
-
Post-Measurement Cleanup:
-
Retract the pressure arm and carefully remove the sample.
-
Thoroughly clean the ATR crystal with a solvent-soaked tissue as described in Step 2 to prevent cross-contamination.[15]
-
Workflow for Spectroscopic Validation
The logical process from sample preparation to final validation is a critical component of ensuring scientific integrity. The following diagram illustrates this self-validating workflow.
Diagram 1: A step-by-step workflow for FT-IR analysis.
Conclusion
FT-IR spectroscopy provides an authoritative and efficient method for confirming the successful synthesis of this compound. By following a systematic approach involving predictive analysis, careful execution of a validated protocol like ATR-FTIR, and comparison with known spectral data, a researcher can confidently validate the presence of the critical nitrile, ester, and aromatic functional groups. The congruence of the observed spectrum with the predicted absorption frequencies serves as a robust confirmation of the compound's identity, fulfilling a crucial step in the quality control and characterization pipeline for chemical and pharmaceutical research.
References
- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Benzoic acid, methyl ester [webbook.nist.gov]
- 10. agilent.com [agilent.com]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 13. mdpi.com [mdpi.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. eng.uc.edu [eng.uc.edu]
A Senior Application Scientist's Guide to Purity Assessment of Methyl 3-cyanobenzoate: A Comparative Analysis of HPLC-UV and LC-MS Methods
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate like Methyl 3-cyanobenzoate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe outcomes. The presence of even trace-level impurities can significantly alter the efficacy, safety, and stability of a final drug product. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this compound.
This compound (CAS: 13531-48-1), a versatile building block in organic synthesis, requires rigorous analytical oversight to control for process-related impurities, starting material residues, and degradation products.[1][2] The choice between HPLC-UV and LC-MS is not arbitrary; it is a strategic decision dictated by the specific analytical objective, from routine quality control to in-depth impurity profiling.
Part 1: The Core Distinction: It's All in the Detection
While both techniques utilize the powerful separation capabilities of HPLC, their methods of detection represent fundamentally different philosophies of analysis.
-
HPLC-UV: The Workhorse of Quantitative Analysis HPLC systems equipped with a UV-Vis detector operate on the principle of light absorbance.[3] As separated compounds elute from the HPLC column, they pass through a flow cell where a beam of UV light is directed through the sample. The amount of light absorbed by the analyte is proportional to its concentration. This technique is robust, cost-effective, and a staple for routine purity assays where the identity of the main component and major impurities are known.[4] However, its primary limitation is selectivity; if two distinct compounds co-elute and absorb light at the same wavelength, the UV detector cannot distinguish between them.[3]
-
LC-MS: The Gold Standard for Identification and Sensitivity Liquid Chromatography-Mass Spectrometry is a hyphenated technique that couples the separation power of LC with the mass analysis capabilities of MS.[5] After eluting from the column, molecules are ionized (e.g., via Electrospray Ionization - ESI) and then separated by a mass analyzer based on their mass-to-charge ratio (m/z).[6] This provides an orthogonal detection mechanism that is not dependent on a chromophore. Its power lies in its exceptional selectivity and sensitivity, allowing for the definitive identification of unknown impurities and the quantification of analytes at trace levels (parts-per-billion or even parts-per-trillion).[3][5]
Part 2: Head-to-Head Comparison: HPLC-UV vs. LC-MS
The selection of an analytical method should be a deliberate choice based on a clear understanding of the strengths and weaknesses of each technique in the context of the analytical goal.
| Feature | HPLC-UV | LC-MS / LC-MS/MS | Rationale & Expert Insight |
| Specificity & Selectivity | Moderate | Excellent | LC-MS identifies compounds based on their unique molecular mass, providing unambiguous identification even if peaks co-elute chromatographically.[7] HPLC-UV relies on retention time and UV response, which is not unique to a single compound. |
| Sensitivity | Parts per Million (ppm) | Parts per Billion (ppb) to Parts per Trillion (ppt) | The low-noise, high-gain detectors in mass spectrometers provide orders of magnitude greater sensitivity, crucial for detecting and quantifying genotoxic or other critical trace impurities.[3][8] |
| Identification of Unknowns | No | Yes | MS provides the molecular weight of an unknown peak. Tandem MS (MS/MS) can fragment the molecule to provide structural information, which is indispensable for impurity profiling and degradation studies.[5] |
| Cost & Complexity | Lower initial and operational cost. Simpler operation. | High initial investment. Requires specialized expertise and more expensive, high-purity solvents and gases.[4][6] | The complexity and maintenance needs of the high-vacuum systems and sensitive electronics in an MS system contribute significantly to its operational cost. |
| Method Robustness | High | Moderate to High | HPLC-UV methods are generally more rugged and easier to transfer between different laboratories and instrument platforms. LC-MS methods can be more susceptible to matrix effects and source contamination.[4][9] |
| Sample & Mobile Phase | Standard HPLC-grade solvents are sufficient. | Requires volatile buffers (e.g., formic acid, ammonium acetate) and ultra-pure solvents to prevent ionization suppression and contamination of the MS source.[9] | Non-volatile salts like phosphate will crystallize in and destroy the high-temperature MS interface. Sample cleanliness is paramount to avoid "matrix effects" where co-eluting compounds suppress or enhance the ionization of the target analyte.[10] |
Part 3: The Imperative of Validation: Grounding Data in Trust
Regardless of the chosen technology, an analytical method intended for purity assessment in a regulated environment must be validated to demonstrate its fitness for purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process, ensuring the reliability of the generated data.[11][12][13] Key validation parameters include specificity, linearity, range, accuracy, precision, and sensitivity limits (LOD/LOQ).[14][15]
Part 4: Experimental Protocols
The following protocols are presented as robust starting points for the analysis of this compound and should be fully validated before implementation.
Protocol 1: HPLC-UV Method for Purity Assay
This method is designed for the accurate quantification of this compound (as % area) and is suitable for routine quality control.
A. Instrumentation & Conditions
-
HPLC System: A standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is chosen for its versatility in retaining moderately polar compounds like this compound.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier ensures the protonation of analytes, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions. A gradient is employed to elute potential impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm (based on the UV absorbance maximum of the cyanobenzoate chromophore).
-
Injection Volume: 10 µL.
B. Sample Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of diluent to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.
C. Data Analysis
-
Purity is calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all integrated peaks.
Protocol 2: LC-MS Method for Impurity Identification & Quantification
This method is designed for the sensitive detection and identification of potential impurities.
A. Instrumentation & Conditions
-
LC System: A UHPLC system to ensure sharp peaks and efficient separation.
-
MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). The smaller column diameter is more compatible with standard MS flow rates.
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile modifier essential for MS compatibility.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
B. Mass Spectrometer Parameters
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The nitrile and ester functionalities make the molecule amenable to protonation.
-
Scan Mode:
-
Full Scan: m/z 50-500 to detect all potential impurities.
-
Multiple Reaction Monitoring (MRM) for Quantification:
-
Analyte: this compound (C₉H₇NO₂; MW: 161.16).[16]
-
Precursor Ion (Q1): 162.1 [M+H]⁺
-
Product Ion (Q3): 130.1 (Loss of methanol, -CH₃OH)
-
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
C. Sample Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Prepare a 10 µg/mL solution of the sample in the diluent. A lower concentration is used due to the high sensitivity of the MS detector.
-
Filter through a 0.22 µm syringe filter.
Part 5: Visualizing the Analytical Workflows
A clear workflow is essential for ensuring reproducibility and understanding the analytical process.
Part 6: Quantitative Performance Comparison
The following table summarizes the expected performance characteristics from validated methods for each technique.
| Validation Parameter | HPLC-UV Method | LC-MS Method |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.02% | ~0.001% (~10 ppm) |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.003% (~30 ppm) |
| Precision (%RSD at LOQ) | ≤ 10% | ≤ 15% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% |
Conclusion: A Dual-Pronged Strategy for Unimpeachable Quality
The purity assessment of this compound is not a task for a single tool but requires a strategic application of complementary technologies.
-
HPLC-UV stands as the indispensable workhorse for routine quality control, release testing, and assays of the main component. Its robustness, cost-effectiveness, and simplicity make it ideal for generating precise quantitative data when the impurity profile is well-established.[4][17]
-
LC-MS is the definitive tool for investigation and deep characterization. It is essential during process development to identify unknown impurities, for characterizing degradation pathways in stability studies, and for quantifying potentially harmful impurities at trace levels where the sensitivity of UV detection is insufficient.[5][18]
For professionals in drug development, a comprehensive quality control strategy leverages both techniques: HPLC-UV for the routine, and LC-MS for the unknown. This dual approach ensures not only that the material meets specifications but also that a deep, scientifically-grounded understanding of the impurity profile is established, safeguarding the integrity of the research and the safety of the final therapeutic product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 3. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. rajithperera.com [rajithperera.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. an.shimadzu.com [an.shimadzu.com]
A Comparative Guide to the Structural Activity Relationship of Methyl 3-Cyanobenzoate Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
This guide provides an in-depth analysis of the structural activity relationships (SAR) of methyl 3-cyanobenzoate derivatives, with a specific focus on their role as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a crucial therapeutic target for type 2 diabetes mellitus, as it is responsible for the inactivation of incretin hormones that regulate insulin secretion.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-diabetic agents.
Introduction: The Significance of the Cyanobenzoate Scaffold in DPP-4 Inhibition
The management of type 2 diabetes is a significant global health challenge, prompting extensive research into novel therapeutic agents.[3] Dipeptidyl Peptidase-4 (DPP-4) inhibitors, or "gliptins," have emerged as a prominent class of oral anti-diabetic drugs.[4] These agents function by preventing DPP-4 from breaking down the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By prolonging the action of these hormones, DPP-4 inhibitors enhance insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels with a low risk of hypoglycemia.[1][3][4]
The cyanobenzonitrile moiety is a key pharmacophore found in several potent DPP-4 inhibitors. It often serves as a crucial interaction point within the S1 pocket of the DPP-4 active site. The this compound scaffold, in particular, offers a versatile platform for chemical modification, allowing for the systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties. This guide will dissect the role of various structural modifications to this core, drawing on comparative data to elucidate the principles governing its inhibitory activity.
Core Scaffold Analysis and Mechanism of Action
The efficacy of inhibitors based on the this compound scaffold is intrinsically linked to their interaction with the DPP-4 active site. DPP-4 is a serine protease, and many inhibitors form a covalent, yet reversible, bond with the catalytic serine residue (Ser630). The cyanobenzonitrile group is critical in this interaction.
Key Interaction Points:
-
Cyano Group (-CN): This electrophilic group is positioned to interact with the hydroxyl group of the catalytic Ser630 in the S1 subsite of the enzyme. This interaction is a hallmark of cyanopyrrolidine-based inhibitors like Vildagliptin and Saxagliptin.[2]
-
Benzoate Ring: The phenyl ring serves as a central scaffold, orienting the key interacting groups. It can engage in hydrophobic and π-π stacking interactions with residues such as Tyr662 and Tyr666 in the active site.
-
Methyl Ester (-COOCH₃): This group can influence solubility and metabolic stability. It can also be modified or replaced to explore interactions with other regions of the enzyme's active site or to improve pharmacokinetic properties.
The overarching goal of SAR studies on this scaffold is to optimize the orientation and electronic properties of these groups to maximize binding affinity and inhibitory potency.
Below is a diagram illustrating the general mechanism of DPP-4 inhibition, which involves preventing the degradation of incretin hormones.
Caption: Mechanism of DPP-4 Inhibition.
Comparative SAR of this compound Analogs
The potency of this compound derivatives as DPP-4 inhibitors can be significantly altered by substitutions on the phenyl ring and modifications to the ester group. The following sections compare the effects of these modifications.
Introducing substituents to the phenyl ring can modulate electronic properties and create new interactions with the enzyme, significantly impacting inhibitory activity.
| Compound ID | Substitution at Position 4 | Substitution at Position 5 | DPP-4 IC₅₀ (nM) | Rationale for Activity Change |
| Parent | -H | -H | >1000 | Baseline activity; lacks key interactions. |
| 1a | -NH₂ | -H | 250 | Amino group can act as a hydrogen bond donor, improving affinity. |
| 1b | -F | -H | 150 | Small, electronegative fluorine can enhance binding through favorable polar interactions. |
| 1c | -H | -Cl | 95 | Chloro group in the meta position can form halogen bonds or hydrophobic interactions, improving potency. |
| 1d | -NH₂ | -Cl | 25 | Synergistic Effect: The combination of an amino group and a halogen significantly enhances potency, likely by optimizing electronic and steric interactions within the binding pocket. |
Data is hypothetical and for illustrative purposes, based on common SAR trends for enzyme inhibitors.
The data clearly indicates that dual substitution is a powerful strategy. The electron-donating amino group and the electron-withdrawing, sterically favorable chloro group in compound 1d likely create an optimal electrostatic and steric profile for binding to the DPP-4 active site.
The methyl ester is a common starting point for modification to explore bioisosteric replacements or to introduce groups that can probe for additional binding interactions.
| Compound ID | Ester Modification | DPP-4 IC₅₀ (nM) | Rationale for Activity Change |
| 2a | Methyl Ester (Parent) | >1000 | Serves as a metabolic liability and lacks strong directional interactions. |
| 2b | Carboxylic Acid | >2000 | Introduction of a negative charge is often detrimental to cell permeability and may cause unfavorable electrostatic interactions. |
| 2c | Amide (-CONH₂) | 500 | The amide group introduces hydrogen bonding capabilities, modestly improving activity over the ester. |
| 2d | 1,2,4-Oxadiazole | 75 | This heterocyclic ring acts as a bioisostere for the ester, offering improved metabolic stability and potential for specific hydrogen bonding or dipole interactions.[2] |
These comparisons suggest that replacing the ester with a more stable and interactive group, such as a 1,2,4-oxadiazole, is a viable strategy for lead optimization.[2] This modification removes the metabolically labile ester while introducing a group capable of more specific interactions, leading to enhanced potency.
Experimental Protocols: In Vitro DPP-4 Inhibition Assay
To ensure the trustworthiness and reproducibility of SAR data, a robust and well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a common in vitro fluorescence-based DPP-4 inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant DPP-4.
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. When cleaved, the free AMC molecule fluoresces, and the rate of its formation is proportional to enzyme activity. Inhibitors will decrease this rate.
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Tris buffer (pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Sitagliptin or Vildagliptin (positive control)
-
DMSO (vehicle control)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Experimental Workflow Diagram:
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Assay Plate Setup:
-
To each well of a 384-well plate, add 20 µL of Tris buffer.
-
Add 1 µL of the diluted test compound, positive control (e.g., Sitagliptin), or DMSO (for vehicle control and maximum activity wells).
-
Add 10 µL of a pre-diluted human recombinant DPP-4 solution to all wells except for the "no enzyme" blank control.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature (25°C). This step allows the inhibitors to bind to the enzyme before the substrate is introduced. The choice of a 15-minute pre-incubation is a standard practice to approach binding equilibrium for reversible inhibitors without causing significant enzyme degradation.
-
Reaction Initiation: Add 10 µL of the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitive detection of competitive inhibitors.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every 60 seconds for 30 minutes.
-
Data Analysis:
-
For each concentration, calculate the initial reaction velocity (rate) from the linear portion of the kinetic curve.
-
Normalize the data by setting the rate of the vehicle control (DMSO) as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Self-Validation and Controls: The inclusion of a known potent inhibitor like Sitagliptin as a positive control validates the assay's sensitivity and accuracy. The vehicle control (DMSO) defines the maximum enzyme activity, ensuring that the solvent does not interfere with the assay. These controls are critical for a self-validating system.
Conclusion and Future Directions
The structural activity relationship of this compound derivatives reveals clear strategies for designing potent DPP-4 inhibitors. Key takeaways include:
-
The cyanobenzonitrile moiety is a critical pharmacophore for interacting with the catalytic serine in the S1 pocket.
-
Multi-substitution on the phenyl ring, particularly with a combination of electron-donating and halogen groups, can synergistically enhance binding affinity.
-
Bioisosteric replacement of the metabolically labile methyl ester group with stable heterocycles like oxadiazoles is an effective strategy for improving both potency and drug-like properties.
Future research should focus on optimizing the pharmacokinetic profiles of these potent derivatives. This includes assessing metabolic stability in liver microsomes, determining cell permeability, and evaluating in vivo efficacy in animal models of type 2 diabetes. Furthermore, selectivity profiling against other dipeptidyl peptidases (e.g., DPP-8, DPP-9) is crucial to minimize potential off-target effects and ensure a favorable safety profile for any clinical candidates.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
The Efficacy of Ataluren: A Comparative Analysis of a Methyl 3-Cyanobenzoate Derived API in Duchenne Muscular Dystrophy and Cystic Fibrosis
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel active pharmaceutical ingredients (APIs). Methyl 3-cyanobenzoate, a versatile aromatic ester, serves as a crucial intermediate in the generation of complex therapeutic molecules. This guide provides a comprehensive comparative analysis of the efficacy of Ataluren, a prominent API synthesized from this compound, in its two primary therapeutic indications: Duchenne muscular dystrophy (DMD) and cystic fibrosis (CF). By examining the divergent clinical outcomes, we aim to provide valuable insights for researchers and professionals engaged in the intricate process of drug development.
From a Simple Ester to a Complex Therapeutic: The Role of this compound
This compound's utility as a foundational molecule in pharmaceutical synthesis stems from its inherent reactivity and structural features. The presence of both a cyano and a methyl ester group on the benzene ring allows for a variety of chemical modifications, making it an ideal starting point for the construction of more elaborate molecular architectures. In the synthesis of Ataluren, this compound undergoes a series of reactions to form the final 1,2,4-oxadiazole benzoic acid structure. This transformation highlights the importance of selecting appropriate starting materials that can be efficiently converted into APIs with desired pharmacological properties.
Ataluren: A Novel Mechanism of Action Targeting Nonsense Mutations
Ataluren (formerly PTC124) represents a significant advancement in the treatment of genetic disorders caused by nonsense mutations.[1] These mutations introduce a premature stop codon in the mRNA sequence, leading to the production of a truncated, non-functional protein. Ataluren's innovative mechanism of action involves modulating the ribosome to enable the readthrough of these premature termination codons.[1][2][3][4] This process allows for the synthesis of a full-length, functional protein, thereby addressing the underlying cause of the disease.[1][3] It is believed that Ataluren interacts with the ribosome, promoting the recruitment of near-cognate tRNAs to the site of the nonsense mutation, which suppresses the premature termination signal.[2]
Caption: Mechanism of Action of Ataluren.
A Tale of Two Diseases: Comparative Efficacy of Ataluren in DMD and CF
The clinical development of Ataluren has seen divergent outcomes in its application for Duchenne muscular dystrophy and cystic fibrosis, offering a compelling case study in the complexities of drug efficacy.
Duchenne Muscular Dystrophy (DMD): A Story of Delayed Progression
In the context of DMD caused by a nonsense mutation, the absence of functional dystrophin protein leads to progressive muscle degeneration.[5] Clinical trials and real-world evidence from registries like STRIDE have demonstrated that Ataluren can meaningfully slow the progression of the disease.[5][6][7]
Key efficacy endpoints in DMD trials have focused on motor function, primarily assessed by the 6-minute walk test (6MWT). While some early studies did not meet their primary endpoints, post-hoc analyses and longer-term data have shown that Ataluren, in conjunction with standard of care, significantly delays the loss of ambulation and the decline in respiratory function.[5][6][8] For instance, data from the STRIDE registry indicated that ataluren-treated patients experienced a later loss of ambulation compared to historical controls.[7]
| Efficacy Endpoint | Ataluren + Standard of Care | Standard of Care Alone | Statistical Significance | Reference |
| Median Age at Loss of Ambulation | Delayed | Earlier | p ≤ 0.05 | [5] |
| Worsening Performance in Timed Function Tests | Delayed | Earlier | p ≤ 0.05 | [5] |
| Decline in 6-Minute Walk Distance | Slowed | Faster | Significant in certain subgroups | [8] |
Table 1: Summary of Ataluren Efficacy in Duchenne Muscular Dystrophy
Cystic Fibrosis (CF): A Different Clinical Outcome
In cystic fibrosis resulting from a nonsense mutation, the defect lies in the CF transmembrane conductance regulator (CFTR) protein.[9] Despite the promising mechanism of action, the clinical trial results for Ataluren in CF have been disappointing.
The primary endpoint in major CF trials was the change in percent predicted forced expiratory volume in one second (ppFEV1), a key measure of lung function. The Ataluren Confirmatory Trial (ACT CF) did not meet its primary or secondary endpoints, showing no statistically significant difference in the change in ppFEV1 between the Ataluren and placebo groups over a 48-week period.[10][11] Similarly, the rate of pulmonary exacerbations was not significantly different.[11] Consequently, the clinical development of Ataluren for cystic fibrosis was discontinued.[9]
| Efficacy Endpoint | Ataluren | Placebo | Statistical Significance | Reference |
| Absolute Change in ppFEV1 from Baseline | -1.4% | -2.0% | p=0.534 (Not Significant) | |
| Rate of Pulmonary Exacerbations | 14% lower | - | p=0.401 (Not Significant) |
Table 2: Summary of Ataluren Efficacy in Cystic Fibrosis (ACT CF Trial)
Experimental Protocols for Efficacy Assessment
The evaluation of Ataluren's efficacy relies on well-defined clinical trial protocols. Below are representative methodologies for key assessments in DMD and CF.
Protocol 1: 6-Minute Walk Test (6MWT) in Duchenne Muscular Dystrophy
Objective: To assess functional mobility and endurance in ambulatory DMD patients.
Procedure:
-
Patients are instructed to walk as far as possible in 6 minutes along a flat, hard-surfaced corridor of a specified length.
-
Standardized encouragement is provided at specific intervals.
-
The total distance walked in 6 minutes is recorded.
-
The test is performed at baseline and at regular intervals throughout the study to measure changes in walking ability.
Rationale: The 6MWT is a widely accepted and validated measure of functional capacity in DMD, reflecting the patient's ability to perform daily activities.
Protocol 2: Spirometry (FEV1 Measurement) in Cystic Fibrosis
Objective: To measure lung function and assess the impact of treatment on respiratory health.
Procedure:
-
Patients perform a maximal forced expiratory maneuver into a spirometer.
-
The forced expiratory volume in the first second (FEV1) is measured.
-
The measured FEV1 is expressed as a percentage of the predicted value for an individual of the same age, sex, and height (ppFEV1).
-
Measurements are taken at baseline and at regular follow-up visits.
Rationale: FEV1 is a critical indicator of airway obstruction and disease progression in CF.
Caption: Generalized Clinical Trial Workflow.
Conclusion: A Nuanced Perspective on Efficacy
The journey of Ataluren, from its synthesis rooted in this compound to its divergent clinical outcomes, underscores the intricate nature of drug development. While the readthrough mechanism held promise for multiple genetic disorders, its clinical efficacy has proven to be context-dependent. In Duchenne muscular dystrophy, Ataluren has demonstrated a valuable, albeit not curative, role in slowing disease progression, offering a tangible benefit to patients. Conversely, in cystic fibrosis, the anticipated improvements in lung function did not materialize in large-scale clinical trials.
This comparative analysis highlights the importance of rigorous clinical evaluation and the need to consider the complex biological environment in which a drug exerts its effects. For researchers and drug development professionals, the story of Ataluren serves as a critical reminder that a promising mechanism of action must translate into clinically meaningful outcomes, and that the path from a versatile chemical intermediate to a successful therapeutic is rarely linear.
References
- 1. What is Ataluren used for? [synapse.patsnap.com]
- 2. Proposing a mechanism of action for ataluren - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ataluren? [synapse.patsnap.com]
- 4. Ataluren - Wikipedia [en.wikipedia.org]
- 5. becarispublishing.com [becarispublishing.com]
- 6. Ataluren Delays Duchenne Muscular Dystrophy Progression - - Practical Neurology [practicalneurology.com]
- 7. patientworthy.com [patientworthy.com]
- 8. dovepress.com [dovepress.com]
- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 10. PTC Therapeutics Announces Results from Pivotal Phase 3 Clinical Trial of Ataluren - The Boomer Esiason Foundation [esiason.org]
- 11. Efficacy and safety of ataluren in patients with nonsense-mutation cystic fibrosis not receiving chronic inhaled aminoglycosides: The international, randomized, double-blind, placebo-controlled Ataluren Confirmatory Trial in Cystic Fibrosis (ACT CF) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 3-cyanobenzoate
Methyl 3-cyanobenzoate is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[] Its molecular structure, featuring both an ester and a nitrile group, offers versatile handles for further chemical modifications. The traditional synthesis of this and other aryl nitriles has often relied on methods that, while effective, pose significant safety and environmental hazards. This guide provides a detailed comparison of classical and modern alternative reagents for the synthesis of this compound, with a focus on performance, safety, and mechanistic rationale to empower researchers in making informed experimental choices.
The Classical Benchmark: The Sandmeyer Reaction
For decades, the Sandmeyer reaction has been a cornerstone for converting aryl amines into aryl nitriles.[2][3][4] The synthesis of this compound via this route would begin with Methyl 3-aminobenzoate. The process involves two main stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5°C) to form a diazonium salt. This step is critical, as diazonium salts are unstable and can decompose violently at higher temperatures.[5]
-
Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide salt. The diazonium group (N₂) is an excellent leaving group, facilitating the substitution with the cyanide nucleophile, catalyzed by the copper(I) species.[4]
Mechanistic Pathway of the Sandmeyer Reaction
The reaction is believed to proceed through a radical mechanism initiated by a single-electron transfer from the copper(I) salt to the diazonium salt.
Caption: Simplified mechanism of the Sandmeyer cyanation.
Drawbacks and Limitations
While historically significant, the Sandmeyer reaction has several major drawbacks:
-
Extreme Toxicity: Copper(I) cyanide is highly toxic and requires stringent handling protocols.
-
Stoichiometric Waste: The reaction is not catalytic and generates stoichiometric amounts of copper-containing waste, which is environmentally hazardous.[2]
-
Side Reactions: The formation of phenols and biaryl compounds can reduce the yield and complicate purification.[5]
-
Safety Concerns: The instability of diazonium salts presents a risk of explosion if the temperature is not carefully controlled.
These limitations have driven the search for safer and more efficient catalytic alternatives.
Modern Alternatives: Palladium-Catalyzed Cyanation
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl nitriles.[6][7] Palladium-catalyzed cyanation, in particular, offers a milder, more general, and functional-group-tolerant alternative to the Sandmeyer reaction.[8] This approach typically starts from an aryl halide (e.g., Methyl 3-bromobenzoate) or triflate and couples it with a cyanide source.
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
-
Transmetalation: The cyanide group is transferred from the cyanide source to the palladium center.
-
Reductive Elimination: The desired aryl nitrile is formed, and the Pd(0) catalyst is regenerated.
A primary challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to strongly coordinate to and "poison" the palladium catalyst, inhibiting its activity.[8] Modern protocols have overcome this by using cyanide sources with lower free cyanide concentrations or through careful choice of ligands and reaction conditions.
Caption: General catalytic cycle for Pd-catalyzed cyanation.
Comparison of Alternative Cyanation Reagents
The choice of cyanide source is critical for a successful palladium-catalyzed reaction. Here, we compare two leading alternatives to traditional, highly toxic alkali cyanides.
A. Zinc Cyanide (Zn(CN)₂)
Zinc cyanide has become a widely used reagent in palladium-catalyzed cyanations.[8] Its primary advantage lies in its reduced toxicity—approximately 10% that of KCN or NaCN—and its thermal stability.[8] The lower solubility of Zn(CN)₂ in organic solvents helps maintain a low concentration of free cyanide, mitigating catalyst poisoning.[8]
-
Mechanism Insight: In the transmetalation step, the cyanide is transferred from the zinc center to the palladium. This process is often facilitated by ligands that stabilize the palladium intermediates.
-
Performance: This method is effective for a wide range of aryl halides, including electron-rich and electron-deficient systems, and is compatible with various functional groups.[9] High yields (often >80%) are achievable under optimized conditions.[10][11]
B. Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])
Potassium hexacyanoferrate(II), also known as potassium ferrocyanide, represents a significant leap forward in safety. It is a non-toxic, stable, and inexpensive inorganic complex often used as an anti-caking agent in food.[8][12]
-
Mechanism Insight: A key advantage of K₄[Fe(CN)₆] is that all six cyanide ligands can be transferred, making it highly atom-economical.[13] The cyanide ions are released gradually into the reaction medium, which keeps the free cyanide concentration extremely low, thus preventing deactivation of the palladium catalyst.[12]
-
Performance: This method is highly effective for the cyanation of both aryl bromides and, significantly, the more challenging and less expensive aryl chlorides.[7][14] It is a robust and versatile system, delivering high yields for a broad scope of substrates.[13]
Performance Comparison Summary
| Method | Cyanide Source | Typical Starting Material | Catalyst System | Typical Conditions | Reported Yield (%) | Key Advantages |
| Sandmeyer | CuCN | Methyl 3-aminobenzoate | Stoichiometric Cu(I) | 0-5°C then RT | 60-80 | Well-established |
| Pd-Catalyzed | Zn(CN)₂ | Methyl 3-bromobenzoate | Pd(0) or Pd(II) precatalyst + Ligand (e.g., dppf) | 80-120°C, DMF or DMAC | 80-95[10][11] | Milder, higher yield, lower toxicity than NaCN |
| Pd-Catalyzed | K₄[Fe(CN)₆] | Methyl 3-bromobenzoate | Pd(OAc)₂ + Ligand (e.g., dppf) | 100-140°C, DMAc or NMP | 85-98[13][14] | Non-toxic cyanide source , high atom economy, robust |
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis of this compound from Methyl 3-bromobenzoate using modern catalytic systems.
Protocol 1: Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)
This protocol is adapted from established methods for the cyanation of aryl halides using K₄[Fe(CN)₆] and is prioritized for its superior safety profile.[13][14]
Materials:
-
Methyl 3-bromobenzoate (1.0 mmol, 215 mg)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.25 mmol, 105.5 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 22.2 mg)
-
Sodium Carbonate (Na₂CO₃, 2.0 mmol, 212 mg)
-
N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)
-
Magnetic stir bar
-
Schlenk flask or sealed reaction vial
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 3-bromobenzoate, potassium hexacyanoferrate(II) trihydrate, palladium(II) acetate, dppf, and sodium carbonate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: This prevents the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
Solvent Addition: Add 5 mL of anhydrous DMAc to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 120°C and stir vigorously for 12-24 hours. Self-Validation: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The disappearance of the starting material (Methyl 3-bromobenzoate) indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Palladium-Catalyzed Cyanation using Zinc Cyanide
This protocol, adapted from literature procedures, offers a viable alternative with good yields, though it requires handling a more toxic cyanide source than K₄[Fe(CN)₆].[9][11][15]
Materials:
-
Methyl 3-bromobenzoate (1.0 mmol, 215 mg)
-
Zinc Cyanide (Zn(CN)₂, 0.6 mmol, 70.5 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23.1 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Magnetic stir bar
-
Schlenk flask or sealed reaction vial
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add zinc cyanide and tetrakis(triphenylphosphine)palladium(0). Causality: Handling Zn(CN)₂ requires care in a well-ventilated fume hood with appropriate personal protective equipment due to its toxicity.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Nitrogen or Argon three times.
-
Reagent Addition: Add anhydrous DMF (5 mL) followed by Methyl 3-bromobenzoate (1.0 mmol) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 100°C. Stir for 6-12 hours. Self-Validation: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium bicarbonate (5%, 30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the final product.
Conclusion and Recommendation
References
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 10. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 11. Methyl 3-cyano-4-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Potassium hexacyanoferrate( ii )—a new cyanating agent for the palladium -catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) DOI:10.1039/B400562G [pubs.rsc.org]
- 14. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
Safety Operating Guide
Navigating the Final Step: A Procedural Guide to the Safe Disposal of Methyl 3-Cyanobenzoate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of surplus or waste chemicals is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of methyl 3-cyanobenzoate (CAS No. 13531-48-1), ensuring that its journey from synthesis to disposal is managed with precision and care.
PART 1: CORE DIRECTIVE - Understanding the Compound
This compound is an aromatic compound featuring both a methyl ester and a nitrile functional group. This unique structure dictates its reactivity, toxicity, and, consequently, the necessary precautions for its disposal. Its primary hazards, as identified in its Safety Data Sheet (SDS), stem from its toxicity and the potential for hazardous decomposition products.[1][2]
Immediate Safety & Hazard Profile
Before initiating any disposal-related procedures, it is imperative to be thoroughly familiar with the hazard profile of this compound. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the choice of disposal methodology.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | Avoid ingestion, direct skin contact, and inhalation of dust or vapors. All handling should occur in a certified chemical fume hood.[1][2] |
| Hazardous Combustion Products | Thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and highly toxic hydrogen cyanide (HCN) gas.[1] | Avoid exposure to heat, flames, and sparks.[2] In case of fire, use dry powder or carbon dioxide extinguishers and wear a self-contained breathing apparatus.[2] |
| Incompatibilities | Reacts with strong oxidizing agents and strong bases.[1] | Store away from incompatible materials to prevent hazardous reactions.[1] |
Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1]
PART 2: Disposal Pathways - A Decision-Making Framework
The disposal of this compound must be approached as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[1][4] The primary disposal routes are either through a licensed professional waste disposal service or, where permissible and equipped, via in-lab chemical neutralization prior to collection.
The following decision-making workflow provides a logical pathway for determining the appropriate disposal route.
Caption: Disposal decision workflow for this compound.
PART 3: Experimental Protocols for Disposal
Option 1: Disposal via Licensed Contractor (Preferred Method)
This is the most straightforward and recommended method for the majority of laboratory settings. It ensures compliance with all local, state, and federal regulations.
Step-by-Step Methodology:
-
Segregation and Containment:
-
Do not mix this compound waste with other waste streams, especially acids or strong oxidizers.
-
Collect the solid waste in a clearly labeled, sealed, and chemically compatible container.
-
For contaminated materials (e.g., weighing paper, gloves, spill cleanup debris), collect them in a separate, sealed container or heavy-duty plastic bag, also clearly labeled as hazardous waste.[4]
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," the CAS number "13531-48-1," and the approximate quantity.
-
Include the appropriate hazard pictograms (e.g., harmful/irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from heat sources and incompatible chemicals.[1]
-
-
Arranging Pickup:
Option 2: In-Lab Chemical Neutralization (For Small Quantities)
For experienced personnel in well-equipped laboratories, chemical neutralization of small quantities of this compound can be a viable option before collection. The primary method is alkaline hydrolysis, which converts both the nitrile and the ester groups into the sodium salt of a dicarboxylic acid, releasing ammonia and methanol in the process.[6][7] This process effectively reduces the toxicity associated with the nitrile group.
Causality Behind Experimental Choices: Alkaline hydrolysis is chosen because it targets both reactive functional groups on the molecule. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbons of both the nitrile and the ester.[7][8] Heating the reaction under reflux ensures it proceeds to completion in a reasonable timeframe. The final acidification step is necessary to neutralize the excess base and protonate the carboxylate salt, forming the less hazardous dicarboxylic acid.
Step-by-Step Methodology:
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Preparation: Prepare a 10% (w/v) solution of sodium hydroxide (NaOH) in water.
-
Reaction:
-
For every 1 gram of this compound, add it to the flask and introduce approximately 20-30 mL of the 10% NaOH solution.
-
Heat the mixture to a gentle reflux with constant stirring.
-
-
Monitoring: Allow the reaction to reflux for several hours. The hydrolysis of the nitrile will release ammonia gas, which can be cautiously tested for with moist pH paper held at the top of the condenser (it will turn blue). The reaction is complete when ammonia evolution ceases.
-
Cooldown: Turn off the heat and allow the solution to cool to room temperature.
-
Neutralization and Acidification:
-
Slowly and carefully, with stirring, add a dilute acid (e.g., 10% hydrochloric acid) to the cooled solution.
-
Monitor the pH. First, neutralize the excess NaOH (to pH ~7). Then, continue adding acid until the solution is acidic (pH ~2-3) to ensure the dicarboxylate salt is fully protonated.
-
-
Final Disposal: The resulting aqueous solution, containing 3-carboxybenzoic acid, sodium chloride, and methanol, is significantly less hazardous. However, it must still be collected as aqueous chemical waste. Consult your local EHS for guidance on the final disposal of this neutralized solution. Do not pour it down the drain without explicit approval.
PART 4: Regulatory & Compliance Grounding
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the EPA.[9] While this compound is not specifically listed by name with a "P" or "U" code, it would likely be classified as a characteristic hazardous waste due to its toxicity.[10][11] Waste generators must make a hazardous waste determination based on these characteristics.[12]
-
Incineration: High-temperature incineration is an effective disposal method for organic hazardous wastes.[13][14] Permitted hazardous waste incinerators must demonstrate a destruction and removal efficiency (DRE) of 99.99% for designated principal organic hazardous constituents (POHCs).[9][14]
-
Land Disposal: Any waste destined for a hazardous waste landfill must meet specific treatment standards to reduce the leachability of hazardous constituents.
Ultimately, the responsibility for proper characterization and disposal lies with the waste generator.[12] Consulting with your institution's EHS department is the most reliable way to ensure full compliance with all applicable regulations.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | CAS#:13531-48-1 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. gao.gov [gao.gov]
- 10. actenviro.com [actenviro.com]
- 11. safemgt.com [safemgt.com]
- 12. aksci.com [aksci.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-cyanobenzoate
In the dynamic environment of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with Methyl 3-cyanobenzoate. Moving beyond a simple checklist, we will delve into the rationale behind each protective measure, ensuring a culture of safety and scientific integrity within your laboratory.
This compound is classified as a hazardous substance. According to the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is harmful if swallowed, in contact with skin, or if inhaled, falling under Acute Toxicity, Category 4 for all three routes of exposure.[1][2][3] This necessitates a comprehensive PPE strategy to mitigate risks effectively.
Core Principles of Protection
When handling this compound, the primary objective is to prevent its entry into the body. This is achieved by establishing effective barriers at all potential points of exposure: dermal (skin), ocular (eyes), and respiratory. Our PPE selection is directly informed by this principle.
Engineering Controls: The First Line of Defense
Before considering PPE, it is crucial to implement appropriate engineering controls. A properly functioning chemical fume hood is mandatory for all operations involving this compound to minimize inhalation exposure.[4] Safety showers and eyewash stations must be readily accessible and tested regularly.[5][6]
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum PPE requirements for handling this compound. The rationale behind each piece of equipment is detailed in the subsequent sections.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | Required if not in a fume hood (N95 or higher) |
| Solution Preparation | Chemical safety goggles with face shield | Nitrile or neoprene gloves | Laboratory coat | Not required if in a fume hood |
| Reaction Setup/Monitoring | Chemical safety goggles with face shield | Nitrile or neoprene gloves | Laboratory coat | Not required if in a fume hood |
| Spill Cleanup | Chemical safety goggles with face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with organic vapor cartridges |
Ocular Protection: Shielding Against Splashes
Direct contact of this compound with the eyes can cause serious irritation.[7]
-
Chemical Safety Goggles: These are the minimum requirement and must be worn at all times in the laboratory. They should provide a complete seal around the eyes, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Face Shield: A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing, such as when preparing solutions or during a reaction quench.
Dermal Protection: Preventing Skin Contact
This compound is harmful upon skin contact.[1][2][3][4] Therefore, robust dermal protection is non-negotiable.
-
Gloves: Compatible chemical-resistant gloves are essential.[5] Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is a prudent practice for enhanced protection during high-risk tasks.
-
Laboratory Coat: A clean, buttoned laboratory coat serves as a removable barrier to protect your personal clothing and skin from minor spills and contamination.
-
Chemical-Resistant Apron: For tasks with a higher risk of splashes, such as large-scale solution preparations or spill cleanup, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection: Averting Inhalation Hazards
Inhalation of this compound dust or vapors is a primary route of exposure and can be harmful.[1][2][3]
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions should be performed within a certified chemical fume hood to effectively capture and exhaust vapors and dust.[4]
-
Respirator: In the event of a spill or if work must be performed outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1] For spill cleanup, an air-purifying respirator with organic vapor cartridges is recommended.
Procedural Guidance for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Spill and Disposal Management
In the event of a spill, evacuate the area and alert your supervisor. For minor spills, trained personnel wearing appropriate PPE (as outlined in the table) should contain the spill with an inert absorbent material and place it in a sealed container for disposal.[4]
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste.[1][8] Follow all local, regional, and national regulations for hazardous waste disposal.[4][8] Do not empty into drains.[1]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2][3]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
By adhering to these rigorous PPE and handling protocols, you are not only ensuring your personal safety but also upholding the highest standards of scientific practice in your laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | CAS#:13531-48-1 | Chemsrc [chemsrc.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
